molecular formula C15H26O B1239774 (-)-alpha-Bisabolol

(-)-alpha-Bisabolol

カタログ番号: B1239774
分子量: 222.37 g/mol
InChIキー: RGZSQWQPBWRIAQ-LOACHALJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol is a natural product found in Artemisia adamsii, Pteronia incana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H26O

分子量

222.37 g/mol

IUPAC名

(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1

InChIキー

RGZSQWQPBWRIAQ-LOACHALJSA-N

SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

異性体SMILES

CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O

正規SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

同義語

(+)-4-epi-alpha-bisabolol
bisabolol
bisabolol, (+)-isomer
bisabolol, (-)-isomer
levomenol

製品の起源

United States

Foundational & Exploratory

(-)-alpha-Bisabolol natural sources and extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Extraction Methods of (-)-alpha-Bisabolol

Introduction to this compound

This compound, also known as levomenol, is a naturally occurring monocyclic, unsaturated sesquiterpene alcohol.[1][2] It is the primary active component responsible for many of the therapeutic properties of the plants from which it is derived, most notably German chamomile.[3] Renowned for its potent anti-inflammatory, anti-irritant, anti-microbial, and skin-soothing properties, this compound is a highly valued ingredient in the pharmaceutical and cosmetic industries.[3][4][5]

A critical distinction lies in its stereochemistry. The natural form is the optically active (-)-α-isomer, which is considered the most biologically active form.[6] In contrast, synthetically produced alpha-bisabolol (B1667320) is a racemic mixture of (+)-α- and (-)-α-isomers, containing only about 50% of the active this compound.[6] Natural this compound has demonstrated superior performance, including being twice as effective as the racemic mixture in enhancing the percutaneous absorption of other molecules.[6]

Principal Natural Sources

The commercial production of natural this compound relies predominantly on two key botanical sources. The concentration of the target compound varies based on the plant's genetics, cultivation conditions, and the specific part of the plant utilized.

Plant SourceScientific NamePlant Part UsedTypical (-)-α-Bisabolol Content/Yield
Candeia TreeEremanthus erythropappus (syn. Vanillosmopsis erythropappa)Wood, BranchesEssential oil contains high concentrations (up to 85%).[7][8] Yields can reach up to 13 mg/g of raw material via SFE.[9]
German ChamomileMatricaria chamomilla (syn. Matricaria recutita)Flower HeadsA major constituent of the essential oil, but concentration varies significantly with extraction method.[3][10][11]

The Brazilian Candeia tree is the most significant commercial source due to the high concentration of this compound in its essential oil.[1][12][13] Over-exploitation of wild Candeia has raised environmental concerns, making sustainable cultivation and efficient extraction paramount.[14][15] German chamomile is another primary source, where this compound is one of several key active constituents, including chamazulene (B1668570) and bisabolol oxides.[3][11][16]

Extraction Methodologies

The selection of an extraction method is a critical determinant of the final yield, purity, and chemical profile of the obtained this compound. The choice depends on factors such as efficiency, cost, environmental impact, and desired extract quality.

Conventional Methods
  • Steam Distillation / Hydrodistillation: This is the most traditional and widely used method for extracting essential oils from both chamomile and Candeia wood.[3][4][14][17] The process involves passing steam or boiling water through the plant material to vaporize the volatile compounds, which are then cooled in a condenser and separated from the water.[3][17] While robust, this method can be lengthy and the high temperatures can potentially degrade heat-sensitive compounds.[18]

  • Solvent Extraction: This technique uses organic solvents (e.g., n-hexane, ethanol, dichloromethane) to dissolve the essential oil from the plant matrix.[4][16] It can yield a more concentrated extract (oleoresin) containing both volatile and non-volatile compounds.[19] However, it requires a subsequent step to remove the solvent and carries the risk of residual solvent in the final product.[4]

Advanced "Green" Technologies
  • Supercritical Fluid Extraction (SFE): This method employs supercritical CO₂ as a solvent.[9] It is highly efficient and environmentally friendly, as CO₂ is non-toxic, non-flammable, and easily removed from the final product.[14] By tuning the temperature and pressure, the selectivity of the extraction can be precisely controlled.[9] SFE is particularly effective for Candeia wood, offering higher yields and purity in shorter extraction times compared to hydrodistillation.[9][20]

  • Microwave-Assisted Hydrodistillation (MAHD) / Solvent-Free Microwave Extraction (SFME): These novel green technologies use microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil more rapidly.[21][22] Studies on chamomile have shown that SFME can significantly reduce extraction time and increase the yield of essential oil compared to conventional steam distillation.[22] Furthermore, SFME can alter the chemical profile of the extract, yielding significantly more chamazulene and α-bisabolol, whereas steam distillation may favor the production of α-bisabolol oxides.[22][23]

Comparative Data on Extraction Methods

The following tables provide a summary of quantitative data from comparative studies on different extraction methods.

Table 3.3.1: Supercritical CO₂ Extraction (SFE) of α-Bisabolol from Candeia Wood (E. erythropappus) [9]

Plant PartPressure (MPa)Temperature (K)Overall Yield ( g/100g RM)α-Bisabolol Yield (mg/g RM)
Core103130.76 ± 0.045.8 ± 0.5
Core203131.8 ± 0.211 ± 1
Core103331.3 ± 0.28 ± 1
Core203332.6 ± 0.313 ± 2
Bark203330.9 ± 0.11.2 ± 0.2

*RM: Raw Material

Table 3.3.2: Comparison of SFME and Steam Distillation (SD) for Chamomile (M. recutita) [22]

ParameterSolvent-Free Microwave Extraction (SFME)Steam Distillation (SD)
Essential Oil Yield (% v/w)0.083%0.03%
Relative Chamazulene Content97% higher than SD-
Relative α-Bisabolol Content20% higher than SD-
Relative α-Bisabolol Oxide A & B Content-88% and 12% higher than SFME, respectively

Experimental Protocols & Visualizations

The following sections provide detailed methodologies for key extraction processes.

General Extraction and Purification Workflow

The overall process, from plant harvesting to the isolation of pure this compound, follows a logical sequence of steps.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification p1 Raw Plant Material (Candeia Wood / Chamomile Flowers) p2 Drying / Size Reduction (Grinding, Milling) p1->p2 e1 Steam Distillation p2->e1 e2 Supercritical Fluid Extraction (SFE) p2->e2 e3 Solvent / Microwave Assisted Extraction p2->e3 e_out Crude Essential Oil or Oleoresin e1->e_out e2->e_out e3->e_out pu1 Fractional Distillation / Molecular Distillation e_out->pu1 pu2 Crystallization e_out->pu2 pu3 Chromatography e_out->pu3 pu_out Purified this compound (>97% Purity) pu1->pu_out pu2->pu_out pu3->pu_out

Caption: General workflow for extraction and purification of this compound.

Protocol 1: Steam Distillation of German Chamomile

This protocol describes a standard laboratory-scale procedure for extracting essential oil from dried chamomile flowers.[3]

Materials & Apparatus:

  • Dried chamomile flowers (e.g., 300 g)[3]

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, condenser, receiving vessel/separatory funnel)

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

Methodology:

  • Preparation: Weigh a specific amount of dried chamomile flowers and place them into the biomass flask of the distillation apparatus.[3]

  • Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are securely sealed. Fill the boiling flask with distilled water. Ensure a continuous flow of cold water is running through the condenser.[3]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the chamomile flowers, vaporizing the volatile essential oils.[3]

  • Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it cools and liquefies.[3]

  • Collection: Collect the distillate (a mixture of essential oil and water, known as hydrosol) in the receiving vessel. Continue the process for a predetermined time (e.g., 3-4 hours).

  • Separation: Transfer the collected distillate to a separatory funnel. Allow the mixture to stand until the less dense, blue-colored chamomile oil layer clearly separates on top of the aqueous layer.[3][16]

  • Isolation: Carefully drain the lower aqueous layer (hydrosol) and collect the essential oil.[3]

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water, then decant or filter to obtain the pure essential oil.[3]

Protocol 2: Supercritical Fluid Extraction (SFE) of Candeia Wood

This protocol is based on optimized parameters for extracting this compound from Candeia wood core using supercritical CO₂.[9]

Materials & Apparatus:

  • Ground Candeia wood (core)

  • Supercritical Fluid Extractor system

  • High-purity CO₂

  • Collection vials

Methodology:

  • Preparation: Mill the Candeia wood to achieve a consistent particle size, which facilitates efficient extraction.

  • System Setup: Load a precise amount of the ground wood into the extractor vessel.

  • Parameter Setting: Set the system parameters for optimal yield. Based on experimental data, the highest yield is achieved at:

    • Pressure: 20 MPa[9]

    • Temperature: 333 K (60°C)[9]

    • CO₂ Flow Rate: A lower flow rate (e.g., 5 g/min ) has been shown to improve the recovery of α-bisabolol compared to higher flow rates.[9]

  • Extraction: Pressurize the system with CO₂ to the set point. The supercritical CO₂ will flow through the packed bed of Candeia wood, dissolving the α-bisabolol and other soluble compounds.

  • Collection: The CO₂-extract mixture is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate into a collection vial.

  • Analysis: The resulting extract can be directly analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the yield and purity of this compound.

Post-Extraction Purification

Crude extracts often contain other co-extracted compounds.[4] To achieve the high purity (>97%) required for many cosmetic and pharmaceutical applications, further purification is necessary.[2]

  • Crystallization: This technique can be used to purify this compound from the essential oil. The process involves cooling the oil to induce the formation of bisabolol crystals, which are then separated by filtration and washed to remove impurities.[17]

  • Fractional or Molecular Distillation: These distillation techniques separate compounds based on their boiling points. Molecular distillation (or short-path distillation) is particularly suitable as it operates under a high vacuum, allowing for lower distillation temperatures that prevent the thermal degradation of heat-sensitive molecules like bisabolol.[18]

  • Chromatography: Column chromatography is an effective method for isolating α-bisabolol from other sesquiterpenes and impurities present in the crude extract.[17]

G cluster_source Natural Sources cluster_method Primary Extraction Methods s1 Eremanthus erythropappus (Candeia Tree Wood) m1 Supercritical Fluid Extraction (High Yield & Purity) s1->m1 Optimal m2 Steam / Hydrodistillation (Conventional) s1->m2 s2 Matricaria chamomilla (German Chamomile Flowers) s2->m2 m3 Solvent-Free Microwave Extraction (Rapid, High Yield) s2->m3 Optimal product This compound Rich Extract m1->product m2->product m3->product

Caption: Relationship between sources and optimal extraction methods.

References

An In-Depth Technical Guide to the Physicochemical Properties of (-)-α-Bisabolol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (-)-α-Bisabolol, a naturally occurring sesquiterpene alcohol of significant interest in pharmaceutical and cosmetic research. This document is designed to be a practical resource, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows to support research and development efforts.

Physicochemical Properties of (-)-α-Bisabolol

(-)-α-Bisabolol, also known as levomenol, is a viscous, colorless to pale yellow oily liquid. Its chemical and physical characteristics are critical for formulation development, understanding its biological activity, and designing effective delivery systems.

Chemical and Physical Data

The following table summarizes the key physicochemical properties of (-)-α-Bisabolol.

PropertyValueReference(s)
IUPAC Name (2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol[1]
Synonyms Levomenol, (-)-6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol[2]
CAS Number 23089-26-1[2][3]
Molecular Formula C₁₅H₂₆O[2][4]
Molecular Weight 222.37 g/mol [2][4]
Appearance Colorless to pale yellow viscous oil[1][5]
Odor Weak, sweet, floral[1]
Boiling Point 153 °C at 12 mmHg[1]
Density 0.92 g/cm³[1]
Refractive Index 1.49300 to 1.49900 @ 20.00 °C[3]
Solubility Poorly soluble in water and glycerine; Soluble in ethanol (B145695) and other organic solvents.[1][6]
logP (o/w) ~3.8 - 5.63 (Values vary based on experimental or estimation method)[7][8]
pKa (predicted) ~15.04

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient.

Objective: To determine the ratio of the concentration of (-)-α-Bisabolol in the octanol (B41247) phase to the aqueous phase at equilibrium.

Materials:

  • (-)-α-Bisabolol

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Analytical balance

  • Vortex mixer or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID detector

Procedure:

  • Preparation of Pre-saturated Solvents: Mix n-octanol and water/buffer in a large vessel and shake vigorously for 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of (-)-α-Bisabolol in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a separatory funnel or centrifuge tube.

    • Add an equal volume of the pre-saturated water/buffer.

    • Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

    • Determine the concentration of (-)-α-Bisabolol in each phase using a validated analytical method (e.g., HPLC-UV or GC-FID).

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] The logP is the logarithm of P.

Determination of pKa for Water-Insoluble Compounds using a Co-solvent Titration Method

Due to the poor water solubility of (-)-α-Bisabolol, a co-solvent method followed by extrapolation to aqueous conditions is necessary for experimental pKa determination.

Objective: To determine the apparent pKa (pₛKₐ) in various co-solvent-water mixtures and extrapolate to obtain the aqueous pKa.

Materials:

  • (-)-α-Bisabolol

  • Co-solvent (e.g., Methanol (B129727) or Ethanol, HPLC grade)

  • Deionized water (carbonate-free)

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter with a combination electrode suitable for mixed solvents

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent-water mixtures of varying compositions (e.g., 20%, 40%, 60% v/v methanol in water). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Sample Preparation: Dissolve a precisely weighed amount of (-)-α-Bisabolol in each co-solvent mixture to a known concentration (e.g., 1 mM).

  • Titration:

    • Transfer a known volume of the sample solution to a titration vessel.

    • Purge the solution with nitrogen to remove dissolved CO₂.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • Determine the half-equivalence point, which corresponds to the apparent pKa (pₛKₐ) in that specific co-solvent mixture.

  • Yasuda-Shedlovsky Extrapolation:

    • Plot the pₛKₐ values against the reciprocal of the dielectric constant (1/ε) of the corresponding co-solvent mixtures.

    • Extrapolate the linear regression line to the 1/ε value of pure water (ε ≈ 78.4 at 25 °C) to obtain the aqueous pKa.

Biological Activity and Signaling Pathways

(-)-α-Bisabolol exhibits a range of biological activities, with its anti-inflammatory and pro-apoptotic effects being of particular interest in drug development. These effects are mediated through the modulation of key intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

(-)-α-Bisabolol is known to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Inflammatory_Genes Bisabolol_cyto (-)-α-Bisabolol Bisabolol_cyto->IKK Inhibits Bisabolol_cyto->MAPKK Inhibits NFkB_nuc->Inflammatory_Genes

Inhibition of MAPK and NF-κB Signaling by (-)-α-Bisabolol.
Pro-apoptotic Signaling Pathway

(-)-α-Bisabolol can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bisabolol (-)-α-Bisabolol Bax Bax Bisabolol->Bax Activates Bcl2 Bcl-2 Bisabolol->Bcl2 Inhibits MMP Loss of ΔΨm Bax->MMP Bcl2->Bax CytoC_cyto Cytochrome c Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Execution CytoC_mito Cytochrome c MMP->CytoC_mito CytoC_mito->CytoC_cyto Release

Induction of Apoptosis by (-)-α-Bisabolol via the Mitochondrial Pathway.

Experimental Workflows

The following workflows outline standard procedures for investigating the anti-inflammatory and pro-apoptotic effects of (-)-α-Bisabolol in vitro.

Workflow for Assessing Anti-inflammatory Activity

This workflow details the steps to evaluate the inhibitory effect of (-)-α-Bisabolol on inflammatory responses in a cell-based model.

G Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pre-treatment 2. Pre-treatment with (-)-α-Bisabolol Cell_Culture->Pre-treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pre-treatment->Stimulation Incubation 4. Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis MTT 7. Cell Viability Assay (MTT) Incubation->MTT ELISA 6. Cytokine Measurement (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Western_Blot 6. Protein Analysis (p-IκBα, p-p38) by Western Blot Cell_Lysis->Western_Blot qPCR 6. Gene Expression Analysis (TNF-α, IL-6 mRNA) by qPCR Cell_Lysis->qPCR

Experimental Workflow for In Vitro Anti-inflammatory Assays.
Workflow for Assessing Pro-apoptotic Activity

This workflow outlines the key steps to investigate the apoptosis-inducing effects of (-)-α-Bisabolol on cancer cells.

G Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, A549) Treatment 2. Treatment with (-)-α-Bisabolol Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24-48 hours) Treatment->Incubation Cell_Harvest 4. Cell Harvesting Incubation->Cell_Harvest AnnexinV 5. Apoptosis Detection (Annexin V/PI Staining) Cell_Harvest->AnnexinV JC1 5. Mitochondrial Membrane Potential (JC-1 Assay) Cell_Harvest->JC1 Caspase 5. Caspase Activity Assay (Caspase-3, -9) Cell_Harvest->Caspase Western_Blot_Apop 5. Protein Expression (Bax, Bcl-2, Cleaved Caspase-3) by Western Blot Cell_Harvest->Western_Blot_Apop

Experimental Workflow for In Vitro Apoptosis Assays.

References

(-)-alpha-Bisabolol: A Deep Dive into its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-alpha-Bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in the essential oil of German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Renowned for its anti-inflammatory, antimicrobial, and pro-apoptotic activities, this compound is a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways to support further research and drug development efforts.

Anti-inflammatory Mechanism of Action

This compound exerts its potent anti-inflammatory effects through the modulation of key intracellular signaling cascades, leading to a reduction in pro-inflammatory mediators. In vitro studies have consistently demonstrated its ability to suppress inflammatory responses in various cell models, primarily through the inhibition of the NF-κB and MAPK pathways.[1][3][4][5][6][7][8][9][10]

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of this compound is largely attributed to its interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[1][6]

Furthermore, this compound has been observed to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, key components of the MAPK signaling cascade.[3][6][11] By inhibiting these pathways, this compound effectively downregulates the expression of pro-inflammatory cytokines and enzymes.[4][5][7]

G LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK P_IkBa P-IκBα IKK->P_IkBa IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->P_IkBa Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Bisabolol (-)-α-Bisabolol Bisabolol->IKK Inhibits Degradation IκBα Degradation P_IkBa->Degradation Degradation->NFkB

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 MAPKK->JNK_p38 TranscriptionFactors Transcription Factors (e.g., AP-1) JNK_p38->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Bisabolol (-)-α-Bisabolol Bisabolol->JNK_p38

Figure 2: Inhibition of the MAPK Signaling Pathway by this compound.
Quantitative Data: Anti-inflammatory Activity

CompoundAssayCell ModelKey FindingReference
(-)-α-BisabololCytokine InhibitionLPS-stimulated RAW 264.7 macrophagesSignificantly inhibited the production of TNF-α and IL-6.[4][12]
(-)-α-BisabololCytokine InhibitionTPA-induced macrophage cellsSignificantly inhibited the production of TNF-α and IL-6.[12][13]
(-)-α-BisabololEnzyme Inhibition5-Lipoxygenase (5-LOX)IC50 value ranged between 10 and 30 µg/mL.[4]
(-)-α-BisabololCOX-2 InhibitionIn vitro enzyme assayMetabolite of (-)-α-bisabolol showed potent inhibition with an IC50 of 2.508 µM.[14]
(-)-α-BisabololNitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesSignificantly reduced LPS-induced NO and PGE2 production.[15]

Pro-Apoptotic Mechanism of Action

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, often with selectivity towards malignant cells over normal cells.[16][17] Its primary anti-cancer mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2][16][17]

Induction of the Intrinsic Apoptotic Pathway

The pro-apoptotic activity of this compound is initiated by its ability to modulate the balance of Bcl-2 family proteins. It has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of pro-apoptotic proteins like Bax and Bid.[11] This shift in balance leads to the dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol.[16]

Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and leading to the activation of the initiator caspase-9.[11] Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.[2][11] Studies have also indicated the involvement of p53 and the Fas receptor in this compound-induced apoptosis.[11]

G Bisabolol (-)-α-Bisabolol Bcl2 Bcl-2 (Anti-apoptotic) Bisabolol->Bcl2 Inhibits Bax_Bid Bax / Bid (Pro-apoptotic) Bisabolol->Bax_Bid Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax_Bid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Bisabolol (-)-α-Bisabolol Ergosterol_Synth Ergosterol Biosynthesis Bisabolol->Ergosterol_Synth Ergosterol Ergosterol Ergosterol_Synth->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death G Start Start: Prepare Compound and Microorganism SerialDilution Serial Dilution of (-)-α-Bisabolol in Microtiter Plate Start->SerialDilution Inoculation Inoculate Wells with Microorganism SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC Determine MIC: Lowest Concentration with No Growth Observation->MIC

References

The Distinct Biological Efficacy of Alpha-Bisabolol Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bisabolol (B1667320), a monocyclic sesquiterpene alcohol, is a widely recognized bioactive compound with a rich history in traditional medicine and modern pharmacology. Its therapeutic potential, encompassing anti-inflammatory, anti-cancer, and antimicrobial properties, is intricately linked to its stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomers of alpha-bisabolol, with a primary focus on the naturally occurring (-)-α-bisabolol and the synthetically produced racemic mixture (±)-α-bisabolol. We present a comparative evaluation of their biological efficacies, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular signaling pathways. This document serves as a critical resource for researchers and professionals in drug development seeking to harness the therapeutic potential of this versatile natural compound.

Introduction: The Significance of Stereochemistry

Alpha-bisabolol possesses two chiral centers, giving rise to four possible stereoisomers.[1] The most abundant and biologically active isomer found in nature, primarily extracted from German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), is (-)-α-bisabolol, also known as levomenol.[1] In contrast, synthetic alpha-bisabolol is typically a racemic mixture of (±)-α-bisabolol, containing both the (-) and (+) enantiomers in roughly equal measure.[1] This fundamental difference in stereochemical composition has profound implications for the biological activity and therapeutic efficacy of alpha-bisabolol preparations. The purity of natural (-)-α-bisabolol is often 95% or higher, whereas synthetic versions are typically around 85% pure, resulting in a lower concentration of the active (-)-isomer.[2]

Comparative Biological Efficacy: A Data-Driven Analysis

The biological activities of alpha-bisabolol isomers have been investigated across a spectrum of therapeutic areas. The following sections summarize the available quantitative data, highlighting the superior efficacy often observed with the natural (-)-α-isomer.

Anti-inflammatory Activity

Alpha-bisabolol exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] While some manufacturers of synthetic (±)-α-bisabolol claim comparable in vitro anti-inflammatory responses to the natural form in inhibiting interleukin-1α,[5] other studies suggest a greater potency for the natural isomer. For instance, a study comparing β-bisabolol to α-bisabolol found that while both isomers inhibited the production of inflammatory mediators, α-bisabolol showed greater inhibition of IL-6.[5]

Table 1: Comparative In Vitro Anti-inflammatory Activity of Bisabolol Isomers

Test CompoundAssay ModelKey FindingReference
(-)-α-BisabololLPS-stimulated RAW 264.7 macrophagesSignificantly inhibited TNF-α and IL-6 production.[3][4]
(±)-α-Bisabolol (Dragosantol® 100)Inhibition of IL-1α biosynthesisNo significant difference in effect compared to natural (-)-α-bisabolol was claimed by the manufacturer.[5]
β-BisabololLPS-stimulated 3t3 cellsInhibited IL-6 production, but to a lesser extent than α-bisabolol at the same concentration.[5]
Anticancer Activity

The anticancer properties of alpha-bisabolol are primarily attributed to the induction of apoptosis (programmed cell death) in cancer cells, often with minimal toxicity to normal cells.[1] The intrinsic mitochondrial pathway of apoptosis is a key mechanism of action.[6] The available data predominantly focuses on the cytotoxic effects of (-)-α-bisabolol against various cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of (-)-α-Bisabolol Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
Human and rat glioma cellsGlioma2.5 - 5[2]
B-chronic lymphocytic leukemiaLeukemia42[2]
Non-small cell lung carcinoma (A549)Lung Cancer15[1][2]
Glioma (GL-261, U-87, U-251)Glioma40 - 64[1]
Myeloid Leukemia (K-562)Leukemia1.55[1]
HepG2Human Liver CarcinomaTime and dose-dependent cytotoxicity[7]

Note: A direct comparative study of the cytotoxicity of all alpha-bisabolol stereoisomers is limited in the available literature.

Antimicrobial and Antifungal Activity

Alpha-bisabolol exhibits a broad spectrum of antimicrobial and antifungal activity.[8] A direct comparative study demonstrated that while both natural (-)-α-bisabolol and synthetic (±)-α-bisabolol are active, the natural form shows greater efficacy against certain fungal species.[5]

Table 3: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of Alpha-Bisabolol Isomers

MicroorganismNatural (-)-α-BisabololSynthetic (±)-α-Bisabolol (Dragosantol)Reference
Trichophyton rubrum0 - 1Not specified[5]
Trichophyton mentagrophytes2 - 4Not specified[5]
Trichophyton tonsurans2 - 8Not specified[5]
Microsporum canis0.5 - 2.0Not specified[5]
Propionibacterium acnes75Not specified[9]
Staphylococcus epidermidis37.5Not specified[9]
Staphylococcus aureus300Not specified[9]
Salmonella typhimurium300Not specified[9]

MIC: Minimum Inhibitory Concentration

Skin Penetration Enhancement

A significant advantage of natural (-)-α-bisabolol is its superior ability to enhance the percutaneous absorption of other molecules. One study found that natural (-)-α-bisabolol was twice as active as a penetration enhancer for dapiprazole (B1669817) compared to the racemic (±)-α-bisabolol.[2]

Key Signaling Pathways

The biological efficacy of alpha-bisabolol is underpinned by its interaction with critical cellular signaling pathways.

Anti-inflammatory Signaling

Alpha-bisabolol mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways. This inhibition prevents the nuclear translocation of transcription factors that drive the expression of pro-inflammatory genes.

G Figure 1. Anti-inflammatory Signaling Pathway of α-Bisabolol Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) TLR4/CD14 TLR4/CD14 Inflammatory Stimuli (LPS, etc.)->TLR4/CD14 activates IKK Complex IKK Complex TLR4/CD14->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) activates transcription of α-Bisabolol α-Bisabolol α-Bisabolol->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by α-bisabolol.

Apoptotic Signaling in Cancer Cells

In cancer cells, alpha-bisabolol primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. It modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

G Figure 2. Intrinsic Apoptosis Pathway Induced by α-Bisabolol α-Bisabolol α-Bisabolol Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) α-Bisabolol->Bcl-2 (anti-apoptotic) inhibits Bax (pro-apoptotic) Bax (pro-apoptotic) α-Bisabolol->Bax (pro-apoptotic) activates Mitochondrion Mitochondrion Bax (pro-apoptotic)->Mitochondrion forms pores in Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by α-bisabolol in cancer cells.

Detailed Experimental Protocols

Determination of Anti-inflammatory Activity: Cytokine Inhibition Assay

This protocol outlines a general method for assessing the anti-inflammatory effects of alpha-bisabolol isomers by measuring the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2]

  • Cell Line: RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Alpha-bisabolol isomers (dissolved in DMSO)

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of each alpha-bisabolol isomer for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated, untreated control.

G Figure 3. Workflow for Cytokine Inhibition Assay A Seed RAW 264.7 cells in 96-well plate B Adherence (overnight) A->B C Pre-treat with α-bisabolol isomers (1 hr) B->C D Stimulate with LPS (24 hr) C->D E Collect supernatant D->E F Quantify TNF-α and IL-6 via ELISA E->F G Calculate % inhibition F->G

Caption: Experimental workflow for the cytokine inhibition assay.

Determination of Cytotoxicity: MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of alpha-bisabolol isomers on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value.[2]

  • Cell Line: Relevant cancer cell line (e.g., A549, HepG2).

  • Materials:

    • Cancer cells

    • Appropriate cell culture medium with 10% FBS

    • Alpha-bisabolol isomers (dissolved in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of each alpha-bisabolol isomer for 24-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value from the dose-response curve.

Determination of Antimicrobial Activity: Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of alpha-bisabolol isomers against various microorganisms.[8]

  • Microorganism: Bacterial or fungal strain of interest.

  • Materials:

    • Microbial culture

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Alpha-bisabolol isomers (dissolved in a suitable solvent)

    • 96-well microtiter plates

    • Inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Serially dilute the alpha-bisabolol isomers in the broth medium across the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the alpha-bisabolol isomer at which no visible growth is observed.

Determination of Skin Penetration Enhancement: Franz Diffusion Cell Assay

This protocol describes the use of Franz diffusion cells to evaluate the effect of alpha-bisabolol isomers on the permeation of a model drug through a skin membrane.

  • Membrane: Excised human or animal skin.

  • Apparatus: Franz diffusion cells.

  • Materials:

    • Skin membrane

    • Receptor solution (e.g., phosphate-buffered saline)

    • Model drug

    • Alpha-bisabolol isomers

    • Formulation vehicle

    • HPLC system for drug quantification

  • Procedure:

    • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with the receptor solution and maintain it at 32°C with constant stirring.

    • Apply the formulation containing the model drug and the alpha-bisabolol isomer to the surface of the skin in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

    • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

    • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

Conclusion

The stereochemistry of alpha-bisabolol is a critical determinant of its biological efficacy. The available evidence strongly suggests that the naturally occurring (-)-α-bisabolol isomer is often more potent than the synthetic racemic mixture in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities, as well as in enhancing skin penetration. For researchers and drug development professionals, the selection of the appropriate alpha-bisabolol isomer is paramount to maximizing therapeutic outcomes. Further head-to-head comparative studies of all stereoisomers are warranted to fully elucidate their respective pharmacological profiles and to guide the development of new and more effective therapeutic agents.

References

The Biosynthesis of (-)-α-Bisabolol in Matricaria recutita: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biochemical pathway, regulatory mechanisms, and experimental methodologies for the production of a key therapeutic sesquiterpene alcohol in German Chamomile.

Introduction

(-)-α-Bisabolol, an unsaturated monocyclic sesquiterpene alcohol, is a major and commercially significant bioactive constituent of the essential oil extracted from the flower heads of German chamomile (Matricaria recutita L.).[1][2][3] Renowned for its potent anti-inflammatory, antibacterial, anti-irritant, and non-allergenic properties, (-)-α-bisabolol is a highly sought-after ingredient in the pharmaceutical, cosmetic, and food industries.[2][4] This technical guide provides a comprehensive overview of the biosynthesis of (-)-α-bisabolol in Matricaria recutita, detailing the enzymatic steps, regulatory networks, and relevant experimental protocols to support further research and development in its production and application.

The (-)-α-Bisabolol Biosynthesis Pathway

The biosynthesis of (-)-α-bisabolol in Matricaria recutita is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. While both pathways contribute to the overall pool of isoprenoid precursors, the cytosolic MVA pathway is considered the primary source of IPP and DMAPP for sesquiterpenoid biosynthesis.[3]

The core of the (-)-α-bisabolol biosynthesis pathway involves two key enzymes: Farnesyl Diphosphate Synthase (FPS) and (-)-α-Bisabolol Synthase (BBS). Both of these enzymes have been identified and characterized in Matricaria recutita and are localized in the cytosol.[1][2][3]

Upstream Pathways: MVA and MEP

A comprehensive understanding of (-)-α-bisabolol production necessitates an appreciation of the upstream MVA and MEP pathways that provide the fundamental C5 precursors.

  • Mevalonate (MVA) Pathway (Cytosol): This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP.

  • Methylerythritol Phosphate (MEP) Pathway (Plastids): This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). A series of enzymatic reactions then converts DXP to IPP and DMAPP.

While both pathways are active in Matricaria recutita, there is evidence of crosstalk between them, allowing for the exchange of isoprenoid precursors.

Core Biosynthetic Steps
  • Formation of Farnesyl Diphosphate (FPP): The enzyme Farnesyl Diphosphate Synthase (MrFPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 intermediate, farnesyl diphosphate (FPP).[1][3] This reaction is a critical branch point in isoprenoid metabolism, as FPP is the universal precursor for all sesquiterpenoids.

  • Cyclization to (-)-α-Bisabolol: The final and committing step in the pathway is the cyclization of the linear FPP molecule into the monocyclic sesquiterpene alcohol, (-)-α-bisabolol. This complex rearrangement is catalyzed by the enzyme (-)-α-Bisabolol Synthase (MrBBS).[1][2][3] MrBBS ensures the stereospecific formation of the biologically active (-)-α-bisabolol isomer.

G (-)-alpha-Bisabolol Biosynthesis Pathway in Matricaria recutita cluster_upstream Upstream Precursor Synthesis cluster_core Core Biosynthesis Pathway (Cytosol) Pyruvate + GAP Pyruvate + GAP MEP_pathway MEP Pathway (Plastids) Pyruvate + GAP->MEP_pathway Acetyl-CoA Acetyl-CoA MVA_pathway MVA Pathway (Cytosol) Acetyl-CoA->MVA_pathway IPP_DMAPP_plastid IPP / DMAPP MEP_pathway->IPP_DMAPP_plastid IPP_DMAPP_cytosol IPP / DMAPP MVA_pathway->IPP_DMAPP_cytosol IPP_DMAPP_plastid->IPP_DMAPP_cytosol Crosstalk MrFPS MrFPS (Farnesyl Diphosphate Synthase) IPP_DMAPP_cytosol->MrFPS FPP Farnesyl Diphosphate (FPP) MrBBS MrBBS (this compound Synthase) FPP->MrBBS alpha_Bisabolol This compound MrFPS->FPP MrBBS->alpha_Bisabolol

A simplified diagram of the this compound biosynthesis pathway.

Regulation of the Biosynthesis Pathway

The production of (-)-α-bisabolol in Matricaria recutita is a tightly regulated process, influenced by developmental cues and environmental stresses. The expression of the key biosynthetic genes, MrFPS and MrBBS, is controlled by a network of transcription factors.

Studies have identified several families of transcription factors that likely play a role in regulating the (-)-α-bisabolol pathway, including:

  • WRKY: These transcription factors are known to be involved in various stress responses and developmental processes in plants.

  • AP2/ERF: The APETALA2/Ethylene Responsive Factor family of transcription factors are key regulators of secondary metabolite biosynthesis in response to hormonal signals and environmental stimuli.

  • MYB: This large family of transcription factors is involved in the control of various aspects of plant metabolism, including the biosynthesis of terpenoids.

The promoters of both MrFPS and MrBBS contain cis-acting elements that are responsive to light, hormones, and various biotic and abiotic stresses, suggesting a complex regulatory network that fine-tunes the production of (-)-α-bisabolol.[1]

G Regulatory Network of this compound Biosynthesis cluster_stimuli External and Internal Stimuli cluster_regulation Transcriptional Regulation cluster_expression Gene Expression and Protein Synthesis Light Light WRKY WRKY Light->WRKY AP2 AP2/ERF Light->AP2 MYB MYB Light->MYB Hormones Hormones (e.g., Jasmonic Acid) Hormones->WRKY Hormones->AP2 Hormones->MYB Stress Biotic & Abiotic Stress Stress->WRKY Stress->AP2 Stress->MYB MrFPS_promoter MrFPS Promoter WRKY->MrFPS_promoter MrBBS_promoter MrBBS Promoter WRKY->MrBBS_promoter AP2->MrFPS_promoter AP2->MrBBS_promoter MYB->MrFPS_promoter MYB->MrBBS_promoter MrFPS_gene MrFPS Gene MrFPS_promoter->MrFPS_gene MrBBS_gene MrBBS Gene MrBBS_promoter->MrBBS_gene MrFPS_protein MrFPS Protein MrFPS_gene->MrFPS_protein MrBBS_protein MrBBS Protein MrBBS_gene->MrBBS_protein

A diagram illustrating the transcriptional regulation of the pathway.

Quantitative Data

A summary of the available quantitative data related to the (-)-α-bisabolol biosynthesis pathway in Matricaria recutita is presented below.

Table 1: Physicochemical and Molecular Properties of Key Enzymes

EnzymeGeneORF Length (bp)Protein Length (aa)Molecular Weight (kDa)Subcellular Localization
Farnesyl Diphosphate SynthaseMrFPS103234337.73Cytosol[1][3]
(-)-α-Bisabolol SynthaseMrBBS171957262.92Cytosol[1][3]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)Source Species
MrFPSIPP, DMAPP, GPPNot ReportedNot ReportedMatricaria recutita
MrBBSFPPNot ReportedNot ReportedMatricaria recutita
(+)-epi-α-bisabolol synthaseFPP4.80.04Lippia dulcis

Note: Specific kinetic data for MrFPS and MrBBS from Matricaria recutita are not currently available in the public literature. The data for the homologous enzyme from Lippia dulcis is provided for comparative purposes.

Table 3: (-)-α-Bisabolol Content in Matricaria recutita

Plant MaterialExtraction Method(-)-α-Bisabolol Content (% of essential oil)
Dried FlowersSteam Distillation23.30
Dried FlowersHydrodistillation23.14

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the (-)-α-bisabolol biosynthesis pathway.

Protocol 1: Gene Cloning and Heterologous Expression

A common workflow for the characterization of biosynthetic enzymes involves cloning the gene of interest and expressing it in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

G Workflow for Gene Cloning and Heterologous Expression start Start: Total RNA extraction from M. recutita flower heads cDNA_synthesis cDNA Synthesis (Reverse Transcription) start->cDNA_synthesis PCR PCR Amplification of MrFPS or MrBBS ORF cDNA_synthesis->PCR vector_ligation Ligation into Expression Vector PCR->vector_ligation transformation Transformation into E. coli or Yeast vector_ligation->transformation expression Induction of Protein Expression transformation->expression purification Protein Purification (e.g., Ni-NTA affinity chromatography) expression->purification enzyme_assay Enzyme Activity Assay purification->enzyme_assay end End: Characterization of Enzyme Function enzyme_assay->end

A generalized workflow for enzyme characterization.
Protocol 2: GC-MS Analysis of (-)-α-Bisabolol and Other Terpenoids

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like (-)-α-bisabolol in essential oil extracts.

1. Essential Oil Extraction:

  • Steam Distillation: A classical method involving passing steam through the plant material to volatilize the essential oils, which are then condensed and collected.

  • Solvent-Free Microwave Extraction (SFME): A more modern and efficient method that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil.

2. GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of terpenoids.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: 240°C for 10 minutes.

  • Injector and Detector Temperatures: Typically set to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

3. Compound Identification:

  • Identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and with entries in mass spectral libraries such as NIST and Wiley.

Protocol 3: Hairy Root Culture for in vivo Studies

Agrobacterium rhizogenes-mediated transformation can be used to induce the formation of "hairy roots" in Matricaria recutita. These transgenic root cultures provide a valuable in vivo system for studying gene function and for the production of secondary metabolites.

1. Preparation of A. rhizogenes:

  • The A. rhizogenes strain is transformed with a binary vector containing the gene of interest (e.g., for overexpression or knockdown of MrFPS or MrBBS).

  • The transformed bacteria are grown in a suitable liquid medium to an optimal density.

2. Explant Preparation and Inoculation:

  • Leaf discs or stem segments from sterile in vitro-grown M. recutita plantlets are used as explants.

  • The explants are wounded and inoculated with the A. rhizogenes suspension.

3. Co-cultivation and Selection:

  • The inoculated explants are co-cultivated for a few days on a solid medium.

  • The explants are then transferred to a selection medium containing an antibiotic to kill the Agrobacterium and a selection agent (e.g., kanamycin) to select for transformed plant cells.

4. Hairy Root Induction and Proliferation:

  • Hairy roots will emerge from the wounded sites of the explants after several weeks.

  • The induced hairy roots are excised and subcultured in a liquid medium for proliferation.

5. Analysis:

  • The transgenic nature of the hairy roots is confirmed by PCR.

  • The effect of the genetic modification on (-)-α-bisabolol production can be analyzed by GC-MS of extracts from the root cultures.

Conclusion and Future Perspectives

The biosynthesis of (-)-α-bisabolol in Matricaria recutita is a well-defined pathway involving the key enzymes MrFPS and MrBBS. While the core pathway is understood, further research is needed to fully elucidate the complex regulatory network that governs its activity. The elucidation of the specific kinetic properties of MrFPS and MrBBS will be crucial for the development of metabolic engineering strategies aimed at enhancing the production of this valuable therapeutic compound. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this important biosynthetic pathway, paving the way for improved production methods and novel applications of (-)-α-bisabolol.

References

In Silico Modeling of (-)-α-Bisabolol Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-α-Bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in chamomile, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] The therapeutic potential of this compound is rooted in its ability to interact with a variety of protein targets, thereby modulating key cellular signaling pathways. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, has become an indispensable tool for elucidating the molecular mechanisms underlying these interactions at an atomic level. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the computational methodologies used to model the binding of (-)-α-Bisabolol to its protein targets. It includes a summary of known protein interactions, detailed experimental protocols for in silico analyses, and visual representations of relevant signaling pathways and workflows.

Introduction to (-)-α-Bisabolol and its Pharmacological Significance

(-)-α-Bisabolol is a monocyclic sesquiterpene alcohol with a well-documented safety profile, making it a compound of interest for pharmaceutical and cosmetic applications.[1][2][3][4] Its biological activities are attributed to its multi-target engagement, influencing several critical signaling cascades involved in pathological conditions.[1][2] In silico approaches have been instrumental in predicting and rationalizing the multi-protein targeting capabilities of α-Bisabolol, aligning with experimental findings in various disease models including cancer and inflammatory disorders.[1][2]

Identified Protein Targets and In Silico Binding Data

In silico studies have identified and corroborated several protein targets of (-)-α-Bisabolol. Molecular docking simulations are frequently employed to predict the binding affinity and orientation of α-Bisabolol within the active sites of these proteins. The results are often expressed as binding energy (in kcal/mol), with lower values indicating a more favorable interaction.

Table 1: Summary of In Silico Binding Data for (-)-α-Bisabolol with Protein Targets
Target Protein FamilySpecific ProteinPDB IDIn Silico MethodBinding Energy (kcal/mol)Key Interacting ResiduesReference
Anti-inflammatory Targets Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)Not SpecifiedMolecular Docking & MDNot SpecifiedTYR473, ILE326, ARG288, HIS323[5]
Cyclooxygenase-2 (COX-2)Not SpecifiedMolecular DockingNot SpecifiedNot Specified[6][7]
c-Jun N-terminal kinase (JNK)Not SpecifiedMolecular Docking-6.3Not Specified[8]
Anticancer Targets Bcl-2 Family Proteins (e.g., Bcl-xL)Not SpecifiedMolecular Docking-8.5Not Specified[6]
PI3K/Akt Pathway ProteinsNot SpecifiedInferred from pathway analysisNot SpecifiedNot Specified[1][2][9][10]
Other Targets SARS-CoV NSP-12 (RNA-dependent RNA polymerase)Not SpecifiedMolecular DockingNot SpecifiedNot Specified[11][12]
Antibacterial Target (Cytoskeleton FtsZ)3WGNMolecular Docking-7.01Not Specified[13]
Antifungal Target1IYLMolecular Docking-8.15Not Specified[13]
Antioxidant Target3MNGMolecular Docking-7.82Not Specified[13]
Anti-inflammatory Target (e.g., Phospholipase A2)1CX2Molecular Docking-7.71Not Specified[13]

Note: The level of detail regarding specific PDB IDs and interacting residues is often limited in review articles. For precise information, consulting the primary research articles is recommended.

Key Signaling Pathways Modulated by (-)-α-Bisabolol

The therapeutic effects of (-)-α-Bisabolol are largely attributed to its modulation of complex signaling networks. The following diagrams illustrate the key pathways and the putative points of intervention by α-Bisabolol.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Bisabolol (-)-α-Bisabolol Inhibition Inhibition Bisabolol->Inhibition Inhibition->PI3K Inhibition->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by (-)-α-Bisabolol.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Leads to degradation of NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates Bisabolol (-)-α-Bisabolol Inhibition Inhibition Bisabolol->Inhibition Inhibition->IKK

Caption: Modulation of the NF-κB signaling pathway by (-)-α-Bisabolol.

Experimental Protocols for In Silico Modeling

A standardized workflow is crucial for obtaining reliable and reproducible results in in silico modeling. The following sections outline the key steps for molecular docking and molecular dynamics simulations.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) PrepProtein 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProtein Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepLigand 4. Prepare Ligand (Energy minimization, assign charges, define rotatable bonds) Ligand->PrepLigand Grid 5. Define Binding Site (Grid box generation) PrepProtein->Grid PrepLigand->Grid Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analyze 7. Analyze Results (Binding energy, poses, interactions) Docking->Analyze Visualize 8. Visualize Complex (e.g., PyMOL, Discovery Studio) Analyze->Visualize

Caption: General workflow for molecular docking studies.

Detailed Protocol (using AutoDock Vina):

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to the protein.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of (-)-α-Bisabolol from a database like PubChem.

    • Use a tool like Open Babel or ADT to minimize the ligand's energy and define its rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools.

    • In ADT, define a grid box that encompasses the entire binding site. The center and dimensions of this box are crucial parameters.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand, the grid box center and dimensions, and the desired exhaustiveness of the search.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

  • Results Analysis:

    • Vina will output a log file containing the binding affinities (in kcal/mol) for the top predicted binding poses.

    • A separate output file in PDBQT format will contain the coordinates of these poses.

    • Use visualization software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between α-Bisabolol and the protein.

Molecular Dynamics (MD) Simulation Workflow

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.

MD_Simulation_Workflow Start Start with Docked Protein-Ligand Complex Topology 1. Generate System Topology (Force field parameters for protein and ligand) Start->Topology Solvation 2. Solvate the System (Add water box) Topology->Solvation Ionization 3. Add Ions (Neutralize the system) Solvation->Ionization Minimization 4. Energy Minimization (Remove steric clashes) Ionization->Minimization Equilibration 5. Equilibration (NVT & NPT) (Stabilize temperature and pressure) Minimization->Equilibration Production 6. Production MD Run (Simulate for desired time scale) Equilibration->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production->Analysis

Caption: Standard workflow for molecular dynamics simulation.

Detailed Protocol (using GROMACS):

  • System Preparation:

    • Start with the best-docked pose of the (-)-α-Bisabolol-protein complex.

    • Generate a topology for the protein using a standard force field (e.g., CHARMM36, AMBER).

    • Generate a topology and parameter files for α-Bisabolol using a server like CGenFF or antechamber.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a periodic boundary box (e.g., cubic, dodecahedron) around the complex.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's net charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any bad contacts between atoms.

  • Equilibration:

    • Conduct a two-phase equilibration. First, under an NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Position restraints are typically applied to the protein and ligand heavy atoms.

    • Second, under an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.

  • Production MD:

    • Run the simulation for the desired length of time (nanoseconds to microseconds) without position restraints. Save the trajectory and energy data at regular intervals.

  • Analysis:

    • Analyze the trajectory to understand the stability and dynamics of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.

      • Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity more accurately than docking.

Conclusion and Future Perspectives

In silico modeling provides a powerful and cost-effective approach to investigate the protein binding characteristics of (-)-α-Bisabolol. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, enable a detailed exploration of its mechanism of action at a molecular level. While current studies have identified several key protein targets, further research is warranted to expand the scope of known interactions and to validate these computational predictions through in vitro and in vivo experiments. The continued application of these in silico techniques will undoubtedly accelerate the development of (-)-α-Bisabolol and its derivatives as potential therapeutic agents for a range of human diseases.

References

The Pharmacological Landscape of (-)-α-Bisabolol and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-α-Bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, has garnered significant scientific attention for its diverse pharmacological activities. Primarily sourced from German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), this compound and its synthetic derivatives present a promising frontier in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological properties of (-)-α-bisabolol and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anti-inflammatory Properties

(-)-α-Bisabolol exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] Its activity has been demonstrated in various in vitro and in vivo models.

Quantitative Data: Anti-inflammatory Activity
CompoundAssayModelDosage/ConcentrationKey FindingReference
(-)-α-BisabololCarrageenan-Induced Paw EdemaMice100 and 200 mg/kg, p.o.Significant reduction in paw edema.[3][4][3][4]
(-)-α-BisabololDextran-Induced Paw EdemaMice100 and 200 mg/kg, p.o.Significant reduction in paw edema.[3][3]
(-)-α-BisabololCytokine InhibitionLPS-stimulated RAW264.7 macrophagesNot specifiedSignificantly inhibited the production of TNF-α and IL-6.[2][2]
(-)-α-BisabololCytokine InhibitionTPA-induced macrophage cellsNot specifiedSignificantly inhibited the production of TNF-α and IL-6.[2][2]
(-)-α-BisabololCytokine InhibitionAGE-induced human chondrocytesNot specifiedDecreased expression of iNOS, COX-2, TNF-α, PGE2, and IL-6.[2][2]
Matricaria Oil (rich in α-Bisabolol oxides A & B)Carrageenan-Induced Paw EdemaRats25, 50, 100 mg/kg (p.o.)Dose-dependent reduction in edema with an ED₅₀ of 42.4 ± 0.2 mg/kg.[5][5]
Experimental Protocols

This widely used in vivo model assesses acute inflammation.[2]

  • Animal Model: Male Swiss mice (25-30 g) or Wistar rats.

  • Groups:

    • Vehicle control (e.g., saline).

    • (-)-α-Bisabolol (e.g., 100 and 200 mg/kg, administered orally).

    • Positive control (e.g., Indomethacin).

  • Procedure:

    • Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]

    • Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated groups to the vehicle control group.[6]

G

Signaling Pathways

(-)-α-Bisabolol exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][7] These pathways are crucial for the transcription of numerous pro-inflammatory genes.[2] It has also been shown to stimulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) transcription factor, which has anti-inflammatory properties.[8]

G

Anti-cancer Properties

(-)-α-Bisabolol and its derivatives have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines, often with greater selectivity for cancer cells over normal cells.

Quantitative Data: Anti-cancer Activity
CompoundCell LineCancer TypeIC50 (µM)Reference
(-)-α-BisabololA549Non-small cell lung carcinoma15[9]
(-)-α-BisabololK-562Myeloid Leukemia1.55[10]
(-)-α-BisabololU-87, U-251, GL-261Glioma40 - 64[10]
(-)-α-Bisabolol α-l-rhamnopyranosideGliomaHuman and Rat40 - 64[11]
Thiosemicarbazone derivative 3lK-562Myeloid Leukemia0.01[12]
α-Bisabolol derivative 5KLM1, Panc1, KP4Pancreatic CancerMore potent than α-bisabolol[13]
Experimental Protocols

This in vivo model is used to evaluate the anti-tumor efficacy of compounds.[12]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.[10]

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.[10]

    • Harvest cells and wash with PBS.

    • Resuspend cells in a suitable medium (e.g., PBS or serum-free medium) at a concentration of approximately 3.0 x 10⁶ cells per injection volume.[10]

  • Procedure:

    • Inject the cell suspension subcutaneously into the flank of the mice.[10]

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Administer (-)-α-bisabolol or its derivatives at predetermined doses and schedules.

    • Measure tumor volume regularly using calipers. The formula Volume = (width)² x length/2 is commonly used.[10]

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for weight measurement and further analysis (e.g., histology, western blotting).[12]

G

Signaling Pathways

The anti-cancer activity of (-)-α-bisabolol is mediated through the induction of apoptosis and inhibition of cell proliferation and migration.[9] A key mechanism is the inhibition of the PI3K/Akt signaling pathway, which is frequently overactive in cancer.[9]

G

Analgesic Properties

(-)-α-Bisabolol has demonstrated significant analgesic effects in various rodent models of nociception, suggesting its potential as a pain-relieving agent.

Quantitative Data: Analgesic Activity
CompoundAssayModelDosage/ConcentrationKey FindingReference
(-)-α-BisabololAcetic Acid-Induced WrithingMice25 and 50 mg/kg, p.o.Dose-dependent reduction in writhing. At 25 mg/kg, inhibition was 54.68%.[14][14]
(-)-α-BisabololFormalin Test (Second Phase)Mice25 and 50 mg/kg, p.o.Significant reduction in paw licking time (92.95% and 92.74% inhibition, respectively).[14][14]
(-)-α-BisabololCarrageenan-Induced Mechanical HypernociceptionRats25 and 50 mg/kg, p.o.Attenuation of mechanical hypernociception.[3][3]
Experimental Protocols

This model is used to screen for peripheral analgesic activity.

  • Animal Model: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer (-)-α-bisabolol or vehicle orally 60 minutes before the induction of nociception.[15]

    • Inject 0.6% acetic acid solution intraperitoneally.[15]

    • Immediately place the mice in an observation chamber and count the number of abdominal constrictions (writhes) for a defined period (e.g., 20 minutes).[15]

  • Data Analysis: Calculate the percentage of inhibition of writhing in the treated groups compared to the control group.

This model distinguishes between neurogenic (first phase) and inflammatory (second phase) pain.[16]

  • Animal Model: Mice.

  • Procedure:

    • Administer (-)-α-bisabolol or vehicle prior to formalin injection.

    • Inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of a hind paw.[13]

    • Record the time the animal spends licking the injected paw during the early phase (0-5 minutes) and the late phase (20-30 minutes).[13]

  • Data Analysis: Compare the licking time in the treated groups to the control group for each phase.

Signaling Pathways

The analgesic action of (-)-α-bisabolol is primarily linked to its anti-inflammatory properties.[3] Recent studies suggest the involvement of the nitric oxide-cGMP-K+ channel pathway and potential modulation of opioid receptors, particularly in synergistic combinations with other analgesics.[17] There is also evidence for the modulation of Cav3.2 T-type calcium channels.[18]

Antimicrobial Properties

(-)-α-Bisabolol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Activity
OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538150 - 300[1]
Staphylococcus epidermidisATCC 1222837.5 - 150[1]
Propionibacterium acnesATCC 691975[1]
Escherichia coliATCC 8739>300[1]
Candida albicansNot specified36 mM (comparable to linalool)[19]
Trichophyton rubrumClinical Isolate0 - 1[1]
Microsporum canisClinical Isolate0.5 - 2.0[1]
Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth.[1]

  • Materials: 96-well microtiter plates, appropriate broth medium, standardized microorganism suspension, stock solution of (-)-α-bisabolol.

  • Procedure:

    • Serially dilute the (-)-α-bisabolol stock solution in the broth medium across the wells of the microtiter plate.

    • Inoculate each well with the standardized microorganism suspension.

    • Incubate the plate under appropriate conditions.

  • Data Analysis: The MIC is the lowest concentration of (-)-α-bisabolol at which no visible growth is observed.[1]

Mechanisms of Action

The antimicrobial effects of (-)-α-bisabolol are multifaceted and include disruption of the fungal cell membrane via inhibition of ergosterol (B1671047) biosynthesis.[1] It also modulates host inflammatory responses through the NF-κB and MAPK signaling pathways.[1]

(-)-α-Bisabolol Derivatives

The development of (-)-α-bisabolol derivatives aims to enhance its pharmacological properties, such as potency and solubility.

Glycoside Derivatives

The addition of a sugar moiety can increase the cytotoxicity of α-bisabolol. For instance, α-bisabolol α-l-rhamnopyranoside has shown potent cytotoxic activity against glioma cell lines with IC50 values ranging from 40 to 64 µM.[11][20]

  • Synthesis: Glycosidation of α-bisabolol can be achieved using Schmidt's inverse procedure, providing high yields.[11][20]

Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives of (-)-α-bisabolol have exhibited strong anti-tumor activity. The ketone derivative 3l was particularly potent against myeloid leukemia cells (K-562) with a GI50 of 0.01 µM.[12]

Other Derivatives

Synthetic biology approaches are being explored to generate novel α-bisabolol derivatives with diverse biological activities through the use of enzymes like cytochromes P450.[21]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-alpha-Bisabolol: A Bioactive Sesquiterpene Alcohol

Abstract

This compound, a naturally occurring unsaturated monocyclic sesquiterpene alcohol, is a primary constituent of the essential oil from German chamomile (Matricaria recutita) and the Brazilian Candeia tree (Eremanthus erythropappus).[1][2][3] Recognized for its broad spectrum of pharmacological activities, it has garnered significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the bioactive properties of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. It aims to serve as a core resource for professionals engaged in natural product research and drug development. Key activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, are discussed in detail, with a focus on the underlying signaling pathways.[1][4] The United States Food and Drug Administration (USFDA) has granted this compound Generally Regarded as Safe (GRAS) status, underscoring its low toxicity and potential for therapeutic and commercial applications.[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow, viscous oily liquid with a faint, sweet, floral aroma.[1][5] Its lipophilic nature dictates its solubility in alcohols and other polar organic solvents, with negligible solubility in water.[5] These properties are crucial for its formulation in topical applications and for its biological activity, including its ability to penetrate the skin.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₅H₂₆O[1]
Molar Mass222.37 g/mol [1]
AppearanceColorless to pale yellow oily liquid[1][5]
Boiling Point~153 °C at 12 mmHg-
Density~0.93 g/cm³[5]
Water Solubility1.688 mg/L at 25 °C (negligible)[5]
LogP (Octanol/Water)~3.5[1]

Extraction, Synthesis, and Purification

The procurement of this compound can be achieved through extraction from natural sources, chemical synthesis, or biotechnological methods.

Natural Extraction and Purification
  • Steam Distillation: This is the most common method for extracting essential oils from Matricaria chamomilla.[8] The process involves passing steam through the dried flower material to vaporize the volatile compounds, which are then condensed and collected.[8][9][10]

  • Supercritical CO₂ Extraction: A "green" technology that uses non-toxic supercritical carbon dioxide as a solvent. It operates at low temperatures, preventing the degradation of thermolabile compounds like bisabolol, and is often used for extraction from Candeia wood.[11]

  • Purification: Crude extracts are purified to isolate this compound. Common methods include crystallization followed by filtration and washing, fractional distillation under reduced pressure, or column chromatography.[9][10][11][12]

G cluster_0 Extraction cluster_1 Purification Plant Plant Material (e.g., Chamomile, Candeia) Method Extraction Method (Steam Distillation, Supercritical CO2) Plant->Method Crude Crude Extract Method->Crude Purify Purification (Distillation, Chromatography) Crude->Purify Final Purified (-)-α-Bisabolol Purify->Final

Caption: General workflow for natural extraction and purification.
Synthesis

  • Chemical Synthesis: A key reaction for synthetic bisabolol is the Diels-Alder reaction, which involves the cyclo-addition of a diene with an alkene to produce a cyclic precursor, followed by hydrogenation.[9][10]

  • Microbial Synthesis: A sustainable alternative involves engineered microorganisms. For instance, Saccharomyces cerevisiae or E. coli expressing the (-)-α-bisabolol synthase (MrBBS) gene from chamomile can produce enantiomerically pure (-)-α-bisabolol.[13]

Bioactive Properties and Mechanisms of Action

This compound exhibits a wide array of pharmacological effects, which are detailed below.

Anti-inflammatory Activity

This compound is a potent anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][14][15] This is achieved by suppressing key inflammatory signaling cascades.

  • Signaling Pathway Modulation: It inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38.[4][16][17] By preventing the nuclear translocation of NF-κB subunit p65, it downregulates the transcription of various inflammatory genes.[15]

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS, AGEs) JNK JNK/p38 Stimulus->JNK IKK IKK Stimulus->IKK Bisabolol (-)-α-Bisabolol Bisabolol->JNK Bisabolol->IKK AP1 AP-1 JNK->AP1 Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) AP1->Cytokines NFkB p65/p50 IKK->NFkB activates IkB IκBα NFkB->Cytokines nuclear translocation G cluster_pi3k PI3K/Akt Pathway cluster_mito Mitochondrial Pathway Bisabolol (-)-α-Bisabolol PI3K p-PI3K Bisabolol->PI3K Bax Bax Bisabolol->Bax upregulates Bcl2 Bcl-2 Bisabolol->Bcl2 downregulates Bid Bid Interaction (Lipid Rafts) Bisabolol->Bid AKT p-AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Casp3 Caspase-3 Bax->Casp3 Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bid->Bax G cluster_ox Oxidative Stress cluster_inflam Neuroinflammation cluster_apop Apoptosis Insult Neuronal Insult (Ischemia, Rotenone, Aβ) ROS ↑ ROS / MDA Insult->ROS Antioxidants ↓ GSH / SOD / CAT Insult->Antioxidants Glial Glial Cell Activation Insult->Glial Bax ↑ Bax / Caspases Insult->Bax Bcl2 ↓ Bcl-2 Insult->Bcl2 Bisabolol (-)-α-Bisabolol Neuroprotection Neuroprotection & Improved Cognition Bisabolol->Neuroprotection Bisabolol->ROS Bisabolol->Antioxidants restores Bisabolol->Glial Bisabolol->Bax Bisabolol->Bcl2 restores Cytokines ↑ TNF-α, IL-1β, IL-6 Glial->Cytokines G Prep Prepare Bisabolol Stock & Bacterial Inoculum Dilute Serial Dilution in 96-Well Plate Prep->Dilute Inoculate Inoculate Wells with Bacteria Dilute->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read Subculture Subculture from clear wells to Agar Read->Subculture ReadMBC Read MBC (Lowest concentration with ≥99.9% killing) Subculture->ReadMBC

References

Initial Toxicity Screening of (-)-alpha-Bisabolol in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial toxicity screening of (-)-alpha-Bisabolol, a naturally occurring sesquiterpene alcohol, across various cell lines. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. This information is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutic agents.

Abstract

This compound has garnered significant attention in the scientific community for its potential as a selective cytotoxic agent against cancerous cells while exhibiting minimal toxicity towards normal cell lines.[1] This guide compiles and presents preclinical data from multiple in vitro studies, focusing on its cytotoxic and apoptotic effects. The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, alongside the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[1][2] The presented data and protocols aim to facilitate further investigation into the therapeutic potential of this compound.

Data Presentation: Comparative Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a range of human and rat cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various cancer and normal cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeOrganismIC50 (µM)Exposure Time (h)Reference
U138-MG, C6GliomaHuman, Rat2.5 - 3.524[2]
Human and rat glioma cellsGliomaHuman, Rat2.5 - 5Not Specified[3]
GL-261GliomaRat40 - 64Not Specified[1]
U-87GliomaHuman40 - 64Not Specified[1]
U-251GliomaHuman40 - 64Not Specified[1]
HepG2Hepatocellular CarcinomaHumanDose- and time-dependent apoptosis observedNot Specified[2]
A549Non-small cell lung carcinomaHuman15Not Specified[1][4]
B-chronic lymphocytic leukemiaLeukemiaHuman42Not Specified[3]
Ph-negative B-ALLB-cell acute lymphoblastic leukemiaHuman33 ± 15Not Specified[1]
CML-T1Chronic myeloid leukemiaHuman~25Not Specified[1]
K-562Myeloid LeukemiaHuman1.55Not Specified[1]

Table 2: Cytotoxicity of this compound in Normal Cell Lines

Cell LineCell TypeOrganismEffectReference
Normal rat glial cellsGlial cellsRatNot affected at cytotoxic concentrations for glioma cells[1][5]
Human FibroblastsFibroblastsHumanViability not affected at cytotoxic concentrations for glioma cells[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the initial toxicity screening of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).[2]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

    • Add MTT solution to each well and incubate for a further 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate cell viability as a percentage of the vehicle control.[2]

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

  • Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with various concentrations of this compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]

    • After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[2]

    • Transfer the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate in the dark at room temperature.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Assays

1. Annexin V-FITC and Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

  • Protocol:

    • Seed and treat cells with this compound as in the cytotoxicity assays.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.[2]

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.[2]

    • Incubate the cells in the dark at room temperature for 15 minutes.[2]

    • Analyze the stained cells by flow cytometry within one hour.[2] The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI-).[2]

2. DAPI (4',6-diamidino-2-phenylindole) Staining

  • Principle: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed or fragmented nuclei.

  • Protocol:

    • Grow cells on coverslips in a petri dish and treat them with this compound.

    • Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Stain the cells with DAPI solution for a few minutes.

    • Wash the cells to remove excess stain.

    • Mount the coverslips on microscope slides and visualize the nuclei under a fluorescence microscope.

Reactive Oxygen Species (ROS) Detection

1. DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay

  • Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a 96-well black plate or appropriate culture vessel.

    • Treat the cells with this compound for the desired time.[2]

    • After treatment, wash the cells with PBS.[2]

    • Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.[2]

    • Wash the cells again with PBS to remove the excess probe.[2]

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its initial toxicity screening.

G cluster_0 Experimental Workflow for Initial Toxicity Screening A Cell Line Selection (Cancer vs. Normal) B Compound Preparation (this compound) A->B C Cell Seeding and Treatment B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cytotoxicity/Viability Assays (MTT, LDH) D->E F Apoptosis Assays (Annexin V/PI, DAPI) D->F G ROS Detection (DCFH-DA) D->G H Data Analysis (IC50 Calculation, Statistical Analysis) E->H F->H G->H I Mechanism of Action Studies (Western Blot, qPCR) H->I

Caption: General experimental workflow for in vitro toxicity screening.

G cluster_1 This compound Induced Intrinsic Apoptosis Pathway A This compound B Mitochondrial Membrane Potential Dissipation A->B H Bax/Bcl-2 Ratio Increase A->H C Cytochrome c Release from Mitochondria B->C D Caspase Activation (e.g., Caspase-9, Caspase-3) C->D E PARP Cleavage D->E F DNA Fragmentation D->F G Apoptosis E->G F->G H->B

Caption: Intrinsic apoptosis pathway induced by this compound.

G cluster_2 Modulation of Pro-Survival Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway A This compound PI3K PI3K A->PI3K Inhibition NFkB NF-κB A->NFkB Inhibition Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Inflammation Inflammation & Survival NFkB->Inflammation

Caption: Inhibition of pro-survival pathways by this compound.

References

Methodological & Application

Application Note: Quantification of (-)-α-Bisabolol in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-α-Bisabolol is a naturally occurring sesquiterpene alcohol and a primary constituent of essential oils from plants like German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus). It is highly valued in the pharmaceutical and cosmetic industries for its potent anti-inflammatory, anti-irritant, antimicrobial, and skin-healing properties.[1] Accurate and precise quantification of (-)-α-bisabolol is crucial for the quality control of raw materials, formulation development, and ensuring the efficacy of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high sensitivity, selectivity, and specificity for analyzing volatile and semi-volatile compounds within complex essential oil matrices.[1][2]

This application note provides a detailed, validated protocol for the quantification of (-)-α-bisabolol in essential oils using GC-MS. The method is designed to be specific, accurate, and precise, meeting the requirements for quality control and research applications.[3]

Experimental Protocols

Materials and Reagents
  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade or equivalent)

  • Reference Standard: (-)-α-Bisabolol (certified reference material, >95% purity)

  • Internal Standard (Optional): β-Caryophyllene or Patchouli alcohol[4]

  • Apparatus: Analytical balance, volumetric flasks (Class A), micropipettes, autosampler vials (1.5 mL) with caps.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (-)-α-bisabolol reference standard and dissolve it in a 10 mL volumetric flask with hexane.

  • Calibration Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. These standards should bracket the expected concentration of (-)-α-bisabolol in the prepared sample.

Sample Preparation

The goal is to dilute the essential oil to bring the (-)-α-bisabolol concentration within the range of the calibration curve.

  • Weighing: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dilution: Dissolve the sample and bring it to volume with hexane. This creates an initial dilution (e.g., 10,000 µg/mL).

  • Working Sample Solution: Perform a further dilution. For example, transfer 100 µL of the initial dilution into a 10 mL volumetric flask and fill to volume with hexane. This results in a final theoretical concentration of 100 µg/mL of the essential oil. The dilution factor may need to be adjusted based on the expected α-bisabolol content.

  • Transfer: Filter the final solution if necessary and transfer it to a 1.5 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and can be optimized for specific instrumentation. A low-polarity column like a DB-5ms or HP-5ms is recommended for essential oil analysis.[5][6]

Parameter Condition
Gas Chromatograph
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless
Injection Mode Split (Ratio 50:1 to 200:1)[5][7]
Injection Volume 1 µL
Injector Temperature 250 °C[5]
Oven Program Initial temperature 70 °C (hold 2 min), ramp at 5 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Ion Source Temp. 230 °C[5]
Transfer Line Temp. 280 °C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-450) for confirmation
Data Analysis and Quantification
  • Identification: Confirm the identity of the (-)-α-bisabolol peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should be compared against a reference library like NIST.[5]

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration for each calibration standard. The curve should demonstrate good linearity, with a correlation coefficient (R²) of ≥ 0.998.[8][9]

  • Quantification: Determine the concentration of (-)-α-bisabolol in the sample by integrating the peak area of the quantifier ion and calculating the concentration using the linear regression equation from the calibration curve.

  • Final Calculation: Adjust the calculated concentration for the dilution factor to determine the final amount of (-)-α-bisabolol in the original essential oil sample (e.g., in mg/g or % w/w).

Data Presentation

The following table summarizes the key quantitative data used for the identification and quantification of (-)-α-bisabolol.

Parameter Value Purpose
Molecular Weight 222.37 g/mol [10]Compound Information
Typical Retention Time ~15-20 min (Varies with column and oven program)Peak Identification
Quantifier Ion (m/z) 109Primary ion for concentration calculation
Qualifier Ion 1 (m/z) 93Confirmatory ion
Qualifier Ion 2 (m/z) 204 (M-18)Confirmatory ion (loss of H₂O)
Qualifier Ion 3 (m/z) 69Confirmatory ion

Mandatory Visualization

The following diagram illustrates the complete workflow for the GC-MS quantification of (-)-α-bisabolol in essential oils.

GCMS_Workflow GC-MS Quantification Workflow for (-)-α-Bisabolol cluster_start cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Quantification cluster_end start Start: Essential Oil Sample weigh Weigh Sample start->weigh dilute Dilute in Solvent (e.g., Hexane) weigh->dilute vial Transfer to GC Vial dilute->vial inject Inject Sample into GC-MS vial->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM/Scan) separate->detect integrate Peak Identification & Integration detect->integrate calibrate Plot Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify end_node End: Final Report quantify->end_node

References

Application Note: HPLC Method for the Quantitative Analysis of (-)-α-Bisabolol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-α-Bisabolol is a naturally occurring sesquiterpene alcohol renowned for its anti-inflammatory, anti-irritant, and anti-microbial properties.[1][2] These therapeutic benefits have led to its widespread use as a key active ingredient in a variety of cosmetic and dermatological products, including creams, lotions, and serums. To ensure product quality and efficacy, a reliable and accurate analytical method for the quantification of (-)-α-Bisabolol in complex cosmetic matrices is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of (-)-α-Bisabolol in cosmetic formulations.

Principle

This method employs reverse-phase HPLC to separate (-)-α-Bisabolol from other components within a cosmetic formulation. The sample is first subjected to a liquid-liquid extraction procedure to isolate the analyte from the cream or lotion matrix. The extracted sample is then injected into an HPLC system equipped with a C18 column. Separation is achieved using an isocratic mobile phase, and the eluted (-)-α-Bisabolol is detected by a UV detector at a specific wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

Materials and Reagents
  • (-)-α-Bisabolol reference standard (≥95% purity)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • HPLC grade isopropyl alcohol

  • Ultrapure water

  • Phosphoric acid

  • Syringe filters (0.45 µm PTFE)

  • Cosmetic cream/lotion sample containing (-)-α-Bisabolol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the instrumental parameters and chromatographic conditions.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase Acetonitrile and ultrapure water (80:20, v/v)[1][4]
Flow Rate 1.0 mL/min[1][5]
Injection Volume 20 µL[1][5]
Detection Wavelength 200 nm[6][7] or 221 nm[5]
Column Temperature 30°C[3]
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of (-)-α-Bisabolol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh approximately 1.0 g of the cosmetic cream or lotion into a 50 mL centrifuge tube.

  • Add 10 mL of a mixture of acetonitrile and isopropyl alcohol (45:55, v/v) as the extraction solvent.[2]

  • Vortex the mixture vigorously for 5 minutes to ensure the complete extraction of (-)-α-Bisabolol.[5]

  • Centrifuge the sample at 4000 rpm for 15 minutes to separate the precipitated excipients.

  • Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

  • The filtered sample is now ready for HPLC analysis.

Method Validation

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999[6]
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.4 µg/mL[8]
Limit of Quantification (LOQ) 1.2 µg/mL
Specificity No interference from blank matrix

Results and Discussion

The HPLC method provides a well-resolved peak for (-)-α-Bisabolol with a retention time of approximately 5-7 minutes, depending on the specific C18 column used. The calibration curve demonstrates excellent linearity over the specified concentration range. The method's high accuracy and precision make it suitable for the routine quality control of (-)-α-Bisabolol in cosmetic formulations.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification sample Weigh Cosmetic Sample extraction Add Extraction Solvent (Acetonitrile:Isopropanol) sample->extraction vortex Vortex for 5 min extraction->vortex centrifuge Centrifuge at 4000 rpm vortex->centrifuge filter Filter Supernatant (0.45 µm PTFE) centrifuge->filter hplc_injection Inject into HPLC System filter->hplc_injection standard_stock Prepare Stock Standard (1000 µg/mL) standard_working Prepare Working Standards (1-100 µg/mL) standard_stock->standard_working calibration_curve Construct Calibration Curve standard_working->calibration_curve separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (200 nm or 221 nm) separation->detection peak_integration Integrate Peak Area detection->peak_integration peak_integration->calibration_curve quantification Quantify (-)-α-Bisabolol Concentration calibration_curve->quantification

Caption: Workflow for the HPLC analysis of (-)-α-Bisabolol in cosmetic formulations.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantitative determination of (-)-α-Bisabolol in cosmetic formulations. The protocol is straightforward to implement in a quality control laboratory setting, providing a reliable tool for ensuring the quality and consistency of cosmetic products containing this active ingredient.

References

Application Note: Protocol for Evaluating the Anti-inflammatory Effects of (-)-alpha-Bisabolol in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a crucial biological response to injury or infection, with macrophages playing a central role in its initiation and resolution. However, dysregulated macrophage activation can lead to chronic inflammatory diseases. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] This activation is primarily mediated through the Toll-like receptor 4 (TLR4), which initiates downstream signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

(-)-alpha-Bisabolol, a natural monocyclic sesquiterpene alcohol, has demonstrated significant anti-inflammatory properties.[7][8][9] Studies have shown that it can inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages by suppressing the NF-κB and MAPK signaling pathways.[1][10] This application note provides a comprehensive set of protocols to assess the anti-inflammatory efficacy of this compound in a macrophage cell culture model. The described assays quantify cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the activation of key signaling proteins.

Experimental Workflow

The overall experimental workflow is designed to first determine the non-toxic concentration range of this compound, followed by an assessment of its ability to inhibit LPS-induced inflammatory responses at the molecular and cellular levels.

G cluster_setup Phase 1: Setup & Viability cluster_inflammation Phase 2: Inflammation Assays cluster_analysis Phase 3: Analysis Culture Culture RAW 264.7 Macrophages Treat_Viability Treat with this compound (Various Concentrations) Culture->Treat_Viability MTT Protocol 2: Cell Viability Assay (MTT) Treat_Viability->MTT Pretreat Pre-treat with Non-Toxic This compound Concentrations MTT->Pretreat Determine Max Non-Toxic Dose Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysates Stimulate->Collect Griess Protocol 3: Nitric Oxide (NO) Assay Collect->Griess ELISA Protocol 4: Cytokine (TNF-α, IL-6) ELISA Collect->ELISA WB Protocol 5: Western Blot (NF-κB/MAPK) Collect->WB

Caption: General experimental workflow for testing this compound.

Detailed Experimental Protocols

Protocol 1: Macrophage Culture and Treatment

This protocol describes the basic culture of the RAW 264.7 murine macrophage cell line and the subsequent treatment with this compound and/or LPS.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin (B12071052) solution

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Phosphate-Buffered Saline (PBS)

    • Cell culture plates (96-well, 24-well, or 6-well)

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[11]

    • Seeding: Seed the cells in appropriate culture plates (e.g., 1.5 x 10⁵ cells/well in a 6-well plate) and allow them to adhere for 24 hours.[10]

    • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for the desired pre-treatment time (e.g., 1-6 hours).[10]

    • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.[11]

    • Incubation: Incubate the plates for the appropriate duration based on the downstream assay (e.g., 15-30 minutes for protein phosphorylation, 24 hours for cytokine and NO production).[1][12]

    • Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Wash the remaining cells with cold PBS and lyse them for protein extraction for Western blot analysis.[11][12]

Protocol 2: Cell Viability Assay (MTT)

This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Seed and treat cells with various concentrations of this compound in a 96-well plate as described in Protocol 1 and incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage relative to the untreated control cells.[2]

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[13][14]

  • Materials:

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate after treatment (Protocol 1).[2][13]

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by serial dilution in the cell culture medium.[13]

    • Add 50 µL of each standard or sample to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to all wells. Incubate for 5-10 minutes at room temperature, protected from light.[13]

    • Add 50 µL of Griess Reagent B to all wells. Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[13]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.[13]

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.

  • Materials:

    • Commercially available ELISA kits for mouse TNF-α and IL-6.[12][15][16]

  • Procedure:

    • Collect cell culture supernatant after treatment (Protocol 1).

    • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.[15]

    • Wash the plate and block non-specific binding sites.[15]

    • Add standards and samples (supernatants) to the wells and incubate.[15]

    • Wash the plate and add the detection antibody.

    • Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash the plate and add the substrate solution (e.g., TMB). Stop the reaction with a stop solution.[15]

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations in the samples using the respective standard curves.[2]

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the phosphorylation or degradation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-p65, anti-IκBα, anti-phospho-ERK, anti-phospho-p38, anti-β-actin (loading control).[1][17][18]

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) detection reagent

  • Procedure:

    • Lyse the cells collected in Protocol 1 with RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 40 µg) per lane using SDS-PAGE.[19]

    • Transfer the separated proteins to a PVDF membrane.[19]

    • Block the membrane for at least 1 hour at room temperature.[19]

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane and apply the ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to the loading control (β-actin).

Signaling Pathway and Mechanism of Action

LPS binding to TLR4 on the macrophage surface triggers a signaling cascade that activates transcription factors NF-κB and AP-1 (regulated by MAPKs), leading to the expression of pro-inflammatory genes.[1][4] this compound has been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα (the inhibitor of NF-κB) and by attenuating the phosphorylation of the MAPKs, ERK and p38.[1]

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK TAK1 TAK1 MyD88->TAK1 IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes MKKs MKKs TAK1->MKKs MAPKs p38 / ERK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1->Nucleus Translocation Bisabolol (-)-α-Bisabolol Bisabolol->Inhibit_MAPK Bisabolol->Inhibit_IKK

Caption: LPS-induced signaling and inhibition by this compound.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. The data presented below are representative examples.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Treatment Concentration (µM) Cell Viability (%)
Control - 100 ± 4.5
(-)-α-Bisabolol 10 98.9 ± 5.1
(-)-α-Bisabolol 25 97.2 ± 4.8
(-)-α-Bisabolol 50 95.6 ± 5.3
(-)-α-Bisabolol 100 75.4 ± 6.2*

*Data are mean ± SD (n=3). p < 0.05 vs. Control.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 246.7 Macrophages

Treatment Concentration (µM) NO Production (µM) % Inhibition
Control - 1.5 ± 0.4 -
LPS (1 µg/mL) - 28.7 ± 2.5 0
LPS + (-)-α-Bisabolol 10 21.3 ± 1.9* 25.8
LPS + (-)-α-Bisabolol 25 14.8 ± 1.5* 48.4
LPS + (-)-α-Bisabolol 50 8.2 ± 1.1* 71.4

*Data are mean ± SD (n=3). p < 0.05 vs. LPS only.

Table 3: Inhibition of TNF-α and IL-6 Production by this compound in LPS-stimulated RAW 246.7 Macrophages

Treatment Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control - 55 ± 12 32 ± 8
LPS (1 µg/mL) - 3540 ± 210 2850 ± 180
LPS + (-)-α-Bisabolol 25 1860 ± 150* 1510 ± 130*
LPS + (-)-α-Bisabolol 50 980 ± 95* 760 ± 88*

*Data are mean ± SD (n=3). p < 0.05 vs. LPS only.

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the anti-inflammatory properties of this compound in macrophages. By systematically evaluating its effects on cell viability, the production of key inflammatory mediators (NO, TNF-α, IL-6), and the activation of the NF-κB and MAPK signaling pathways, researchers can gain comprehensive insights into its mechanism of action and therapeutic potential. This standardized approach is valuable for the screening and characterization of novel anti-inflammatory agents in drug discovery and development.

References

Application Notes and Protocols: In Vivo Assessment of Skin Penetration Enhancement by (-)-α-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Bisabolol, a naturally occurring sesquiterpene alcohol found in chamomile, is recognized for its anti-inflammatory, anti-irritant, and antimicrobial properties.[1][2] Notably, it also functions as a skin penetration enhancer, augmenting the percutaneous absorption of co-administered active pharmaceutical ingredients (APIs).[1][3] This is primarily achieved by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing its fluidity and permeability.[4][5] These application notes provide detailed protocols for in vivo models to assess the skin penetration enhancement effects of (-)-α-bisabolol, along with methods for data analysis and visualization of the underlying mechanisms.

Mechanism of Action: Disruption of Stratum Corneum Lipids

(-)-α-Bisabolol enhances skin penetration by interacting with the intercellular lipids of the stratum corneum. This interaction disrupts the ordered lamellar structure of these lipids, leading to an increase in their fluidity. This transient and reversible alteration of the skin's barrier function facilitates the diffusion of other molecules through the stratum corneum.[4][6]

cluster_0 Mechanism of Skin Penetration Enhancement Bisabolol (-)-α-Bisabolol SC Stratum Corneum Lipids Bisabolol->SC interacts with Disruption Disruption of Lipid Lamellae SC->Disruption leads to Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeability Increased Skin Permeability Fluidity->Permeability API Enhanced API Penetration Permeability->API cluster_1 Tape Stripping Protocol Workflow Acclimatization Animal Acclimatization (e.g., Hairless Mice) Grouping Grouping (Control, Vehicle, Bisabolol) Acclimatization->Grouping Application Topical Application of Formulation Grouping->Application Stripping Tape Stripping of Stratum Corneum Application->Stripping Extraction Extraction of API from Tapes Stripping->Extraction Analysis Quantification by HPLC/LC-MS Extraction->Analysis Profile Generation of Concentration-Depth Profile Analysis->Profile cluster_2 In Vivo Microdialysis Workflow Anesthesia Animal Anesthesia Probe Insertion of Microdialysis Probe into Dermis Anesthesia->Probe Perfusion Perfusion with Physiological Solution Probe->Perfusion Application Topical Formulation Application Perfusion->Application Collection Collection of Dialysate Samples Application->Collection Analysis Quantification of API in Dialysate Collection->Analysis PK Pharmacokinetic Analysis Analysis->PK cluster_3 In Vivo CLSM Workflow Preparation Animal Preparation and Anesthesia Formulation Application of Fluorescently Labeled Formulation Preparation->Formulation Imaging Sequential Imaging of Skin Layers Formulation->Imaging Analysis Image Analysis for Penetration Depth and Distribution Imaging->Analysis Visualization 3D Reconstruction of Penetration Pathway Analysis->Visualization cluster_4 Inflammatory Signaling Pathways Modulated by Bisabolol Stimuli Inflammatory Stimuli MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines Bisabolol (-)-α-Bisabolol Bisabolol->MAPK inhibits Bisabolol->NFkB inhibits Inflammation Inflammation Cytokines->Inflammation

References

Application Notes and Protocols for Determining the Cytotoxicity of (-)-α-Bisabolol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-alpha-Bisabolol (α-Bisabolol) is a naturally occurring sesquiterpene alcohol found predominantly in the essential oil of German chamomile (Matricaria recutita) and other aromatic plants.[1] This compound has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[2][3][4] Preclinical studies have demonstrated that α-Bisabolol exhibits selective cytotoxicity against a variety of cancer cell lines while showing considerably lower toxicity towards normal cells.[2] Its anticancer effects are attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][5][6]

This document provides detailed protocols for assessing the in vitro cytotoxicity of (-)-α-Bisabolol using common cell viability assays: the MTT, WST-1, and Trypan Blue exclusion assays. It also includes a summary of reported IC50 values and visual representations of the compound's mechanism of action and experimental workflows.

Data Presentation: Comparative Cytotoxicity of (-)-α-Bisabolol

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of α-Bisabolol vary depending on the cancer cell line and the duration of exposure.[5]

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Non-small cell lung carcinoma1524
K-562Myeloid Leukemia1.55Not Specified
CML-T1Chronic Myeloid Leukemia~25Not Specified
Ph-negative B-ALLB-cell acute lymphoblastic leukemia33 ± 15Not Specified
U-87, U-251, GL-261Glioma40 - 64Not Specified
U138-MG, C6Glioma2.5 - 3.524
MCF-7Breast Cancer8072
KLM1, Panc1, KP4Pancreatic Cancer>62.596

Table 1: Summary of reported IC50 values for (-)-α-Bisabolol in various cancer cell lines. Data compiled from multiple sources.[2][5][6][7]

Mechanism of Action: Signaling Pathways

(-)-α-Bisabolol induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway and by inhibiting pro-survival signaling.[2][5][8] Key molecular events include the dissipation of the mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspases.[8][9] Furthermore, α-Bisabolol has been shown to suppress the PI3K/Akt signaling pathway, which is frequently overactive in many cancers and promotes cell survival and proliferation.[5][6][9][10]

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Downstream Consequences Bisabolol This compound PI3K_Akt PI3K/Akt Pathway (Survival Pathway) Bisabolol->PI3K_Akt Inhibits Mitochondria Mitochondrial Disruption (Intrinsic Pathway) Bisabolol->Mitochondria Induces CellCycleArrest Cell Cycle Arrest Bisabolol->CellCycleArrest Induces Apoptosis Apoptosis (Programmed Cell Death) PI3K_Akt->Apoptosis Suppression leads to Mitochondria->Apoptosis Activation leads to

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells adhere 2. Incubate (24h) Allow cells to adhere seed_cells->adhere treat 3. Treat with α-Bisabolol (Various concentrations) adhere->treat incubate_treatment 4. Incubate (e.g., 24, 48, 72h) treat->incubate_treatment add_mtt 5. Add MTT Solution (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) Formazan crystal formation add_mtt->incubate_mtt solubilize 7. Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_plate 8. Measure Absorbance (~570 nm) solubilize->read_plate analyze 9. Analyze Data Calculate % Viability & IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (-)-α-Bisabolol

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Sterile 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare serial dilutions of (-)-α-Bisabolol in complete culture medium. A vehicle control (e.g., medium with DMSO at the same concentration used to dissolve the compound) and a blank control (medium only) must be included.[5]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared α-Bisabolol dilutions and controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][11]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the α-Bisabolol concentration to determine the IC50 value using a sigmoidal dose-response curve.

WST-1 Assay for Cell Proliferation

The WST-1 assay is another colorimetric method that is more convenient than the MTT assay as it does not require a solubilization step. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of metabolically active cells.[12]

WST1_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells adhere 2. Incubate (24-96h) Allow cell proliferation seed_cells->adhere treat 3. Treat with α-Bisabolol adhere->treat incubate_treatment 4. Incubate for desired period treat->incubate_treatment add_wst1 5. Add WST-1 Reagent (10 µL per well) incubate_treatment->add_wst1 incubate_wst1 6. Incubate (0.5-4h) Color development add_wst1->incubate_wst1 shake_plate 7. Shake Plate Gently (1 min) incubate_wst1->shake_plate read_plate 8. Measure Absorbance (~450 nm) shake_plate->read_plate analyze 9. Analyze Data Calculate % Viability read_plate->analyze end End analyze->end

Caption: Experimental workflow for the WST-1 cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (-)-α-Bisabolol

  • WST-1 Cell Proliferation Reagent

  • Sterile 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 0.1 - 5 x 10⁴ cells/well) in 100 µL of medium.[12]

  • Treatment: After allowing cells to adhere and proliferate (typically 24-96 hours), treat them with various concentrations of (-)-α-Bisabolol.[13]

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[13]

  • Color Development: Incubate the plate for 0.5 to 4 hours at 37°C.[13] The optimal incubation time can vary between cell types and should be determined empirically.[12]

  • Shaking: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 420-480 nm (maximum at ~450 nm) using a microplate reader.[13]

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the control wells.

Trypan Blue Exclusion Assay

The Trypan Blue exclusion test is used to differentiate viable from non-viable cells.[14] The principle is based on the fact that live cells possess intact cell membranes that exclude the dye, whereas dead cells have compromised membranes that allow the dye to enter and stain the cytoplasm blue.[14][15][16]

TrypanBlue_Workflow start Start treat_cells 1. Treat cells with α-Bisabolol in culture dish start->treat_cells harvest 2. Harvest Cells (e.g., Trypsinization) treat_cells->harvest mix 3. Mix cell suspension with Trypan Blue (1:1 ratio) harvest->mix incubate 4. Incubate (< 3-5 minutes) mix->incubate load 5. Load Hemocytometer incubate->load count 6. Count Cells (Live vs. Blue/Dead) under microscope load->count calculate 7. Calculate % Viability count->calculate end End calculate->end

Caption: Experimental workflow for the Trypan Blue exclusion assay.

Materials:

  • Cell suspension treated with (-)-α-Bisabolol

  • Trypan Blue solution, 0.4%[15]

  • Phosphate-Buffered Saline (PBS) or serum-free medium

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Preparation: Following treatment with α-Bisabolol, harvest the cells (both adherent and suspension) and create a single-cell suspension.

  • Staining: Mix a small volume (e.g., 10-20 µL) of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[14][15] It is important to perform this in a serum-free solution as serum proteins can be stained by the dye.[16]

  • Incubation: Allow the mixture to incubate at room temperature for no more than 3-5 minutes.[14][16] Longer incubation times can lead to the death of viable cells, resulting in inaccurate counts.[14][16]

  • Counting: Load 10 µL of the mixture into a hemocytometer.[15] Under a light microscope, count the number of viable (clear, unstained) cells and non-viable (blue, stained) cells in the central grids.

  • Data Analysis: Calculate the percentage of viable cells using the following formula:[14][15] % Viable Cells = (Number of unstained cells / Total number of cells) x 100

References

Application Notes & Protocols for the Synthesis of (±)-α-Bisabolol from Farnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the chemical synthesis of α-bisabolol from farnesol (B120207). The primary method detailed is the acid-catalyzed intramolecular cyclization of farnesol, a robust and well-documented approach for producing this valuable sesquiterpene alcohol.[1] Farnesol, an acyclic sesquiterpene alcohol, is a readily available and cost-effective starting material for this synthesis.[1]

It is critical to note that the chemical synthesis methods described herein, particularly acid-catalyzed cyclization, typically result in a diastereomeric racemate of α-bisabolol, meaning a mixture of (+/-)-α-bisabolol and (+/-)-epi-α-bisabolol.[2] Achieving the specific synthesis of the biologically active (-)-α-bisabolol enantiomer through these chemical routes is challenging and often requires chiral catalysts or resolutions not detailed in the foundational literature. In contrast, enzymatic synthesis using enzymes such as (-)-α-bisabolol synthase has been shown to be highly enantioselective.[3]

The protocol provided is based on a method utilizing a mixed-acid system in a ketone solvent, which has been demonstrated to be an effective one-stage process.[2]

Data Presentation: Comparison of Synthetic Conditions

While specific enantiomeric excess (e.e.) data for the chemical synthesis of (-)-α-Bisabolol from farnesol is not prevalent in the reviewed literature (as these methods generally produce racemates), the following table summarizes typical reaction parameters and expected outcomes based on patent literature.

ParameterDescriptionSource
Starting Material Farnesol (commercial grade, e.g., 81% purity)[2]
Solvent Ketone (e.g., Acetone)[1][2]
Catalyst System A sulfonic acid (e.g., p-toluenesulfonic acid) and a strong acid (e.g., sulfuric acid)[1][2]
Molar Ratio (Sulfonic Acid:Farnesol) 0.01:1 to 0.5:1 (preferred range)[2]
Reaction Temperature Cooled, typically 0-15°C (initial stage)[1][2]
Reaction Workup Quenching with a basic solution (e.g., sodium bicarbonate), followed by extraction with an organic solvent (e.g., diethyl ether).[1]
Purification Column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) gradient) or fractional distillation under reduced pressure.[1]
Product (±)-α-Bisabolol (diastereomeric racemate)[2]

Experimental Protocol: Acid-Catalyzed Cyclization of Farnesol

This protocol details a laboratory-scale, one-stage synthesis of α-bisabolol from farnesol.[2]

Materials:

  • Farnesol

  • Acetone (or another suitable ketone)

  • p-Toluenesulfonic acid

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, thermometer)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a 2 L three-neck flask equipped with a reflux condenser, a dropping funnel, and a thermometer, add 132 g of farnesol (e.g., 81% purity) and 348 g of acetone.[2]

    • Place the flask in an ice bath and begin vigorous stirring. Cool the mixture to approximately 15°C.[2]

  • Catalyst Addition:

    • Slowly and carefully add the sulfonic acid (e.g., p-toluenesulfonic acid) and the strong acid (e.g., sulfuric acid) to the cooled farnesol-acetone mixture via the dropping funnel.[1][2] Maintain vigorous stirring throughout the addition to ensure proper mixing and to dissipate any heat generated.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of farnesol.

  • Reaction Quenching:

    • Once the reaction is deemed complete, slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize the acid catalysts. Be cautious as this will generate CO2 gas. Continue addition until the aqueous layer is neutral or slightly basic.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous phase multiple times with diethyl ether.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic phase with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent from the filtered organic phase using a rotary evaporator under reduced pressure.

  • Purification:

    • A significant challenge in this synthesis is the removal of unreacted farnesol and byproducts due to their similar boiling points to α-bisabolol.[1][4]

    • Purify the resulting crude oil by column chromatography on silica gel.[1]

    • Elute the column with a gradient of hexane and ethyl acetate to separate the α-bisabolol from impurities.

    • Alternatively, for larger scales, fractional distillation under reduced pressure can be employed, though it may be less effective at achieving high purity.[1]

  • Characterization:

    • Confirm the structure and purity of the synthesized α-bisabolol using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy to identify the characteristic hydroxyl group.[1]

Visualizations

Signaling Pathway and Chemical Transformation

The following diagram illustrates the proposed reaction pathway for the acid-catalyzed cyclization of farnesol to α-bisabolol. The reaction is initiated by the protonation of a double bond in farnesol, leading to the formation of a carbocation intermediate, which then undergoes intramolecular cyclization.[1]

G Farnesol Farnesol Protonation Protonation of Terminal Double Bond Farnesol->Protonation H⁺ (Acid Catalyst) Carbocation1 Tertiary Carbocation Intermediate Protonation->Carbocation1 Cyclization Intramolecular Nucleophilic Attack Carbocation1->Cyclization CyclicCarbocation Cyclic Carbocation Intermediate Cyclization->CyclicCarbocation Deprotonation Deprotonation / H₂O Trapping CyclicCarbocation->Deprotonation Bisabolol (±)-α-Bisabolol Deprotonation->Bisabolol

Caption: Proposed reaction pathway for the acid-catalyzed cyclization of farnesol.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of α-bisabolol from farnesol, from reaction setup to final product characterization.

G cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A 1. Combine Farnesol and Acetone in Flask B 2. Cool Mixture (e.g., 15°C) A->B C 3. Add Acid Catalysts (Sulfonic & Strong Acid) B->C D 4. Quench Reaction (aq. NaHCO₃) C->D Reaction Complete E 5. Extract with Organic Solvent D->E F 6. Wash and Dry Organic Phase E->F G 7. Remove Solvent (Rotary Evaporation) F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, IR) H->I

Caption: General experimental workflow for the synthesis of α-bisabolol.

References

Application Notes and Protocols for Evaluating the Antimicrobial MIC of (-)-α-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Bisabolol is a naturally occurring monocyclic sesquiterpene alcohol found in the essential oil of German chamomile (Matricaria recutita) and other plants.[1] It has garnered significant interest for its various pharmacological properties, including anti-inflammatory, antioxidant, and notably, broad-spectrum antimicrobial activities.[1][2] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of (-)-α-Bisabolol against a range of pathogenic bacteria and fungi. The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Given that (-)-α-Bisabolol is a lipophilic compound with negligible water solubility, specific considerations for its formulation in aqueous testing media are addressed.[2][4]

Data Presentation: Reported MIC Values of (-)-α-Bisabolol

The antimicrobial efficacy of (-)-α-Bisabolol varies depending on the microbial species and the specific methodology employed. The following table summarizes previously reported MIC values to provide a comparative baseline for experimental work.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259232000[5]
Staphylococcus epidermidis-37.5[6]
Escherichia coliATCC 25922>2000[5]
Propionibacterium acnes-75[6]
Candida albicansATCC 102311000[5]
Candida utilis-150[6]

Note: MIC values can be influenced by experimental conditions such as the choice of solvent, medium, and inoculum density.

Experimental Protocols

The broth microdilution method is widely recommended for determining the MIC of antimicrobial agents and is detailed below.[1][3] An alternative, the agar (B569324) dilution method, is also described. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible results.[7][8][9]

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates, allowing for the simultaneous testing of multiple concentrations.[3][10]

Materials:

  • (-)-α-Bisabolol

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (as a solvent)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]

  • Bacterial or fungal cultures in the logarithmic growth phase

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control (broth with inoculum, no (-)-α-Bisabolol)

  • Negative control (broth only)

  • Standard antibiotic (e.g., gentamicin, as a reference control)

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of (-)-α-Bisabolol Stock Solution:

    • Due to its lipophilic nature, dissolve (-)-α-Bisabolol in a minimal amount of a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 20 mg/mL).[4][5]

    • Note: The final concentration of the solvent in the wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well plate.[5]

  • Serial Dilution:

    • Add 100 µL of the (-)-α-Bisabolol working stock solution to the first well of each row designated for testing.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[3] This creates a gradient of (-)-α-Bisabolol concentrations.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.[5]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3][5]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well (except for the negative control wells). The final volume in each well will be 200 µL.[3][5]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria or as appropriate for the specific microorganism.[3][10]

  • Reading the MIC:

    • The MIC is the lowest concentration of (-)-α-Bisabolol at which there is no visible growth (turbidity) of the microorganism.[3][5] This can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.[5]

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference standard and involves incorporating the antimicrobial agent directly into the agar medium.[3]

Materials:

  • (-)-α-Bisabolol

  • Sterile Petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Bacterial culture adjusted to a 0.5 McFarland standard

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of (-)-α-Bisabolol in a suitable solvent.

    • Add a defined volume of each dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify. A control plate without (-)-α-Bisabolol should also be prepared.[3]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot) using a replicator.[3]

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 37°C for 16-20 hours.[3]

  • Reading the MIC:

    • The MIC is the lowest concentration of (-)-α-Bisabolol that completely inhibits the visible growth of the bacteria on the agar surface.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of (-)-α-Bisabolol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare (-)-α-Bisabolol Stock Solution (in DMSO) serial_dilution Perform 2-Fold Serial Dilution of Compound stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate plate_prep Dispense Broth in 96-Well Plate plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

References

Use of (-)-α-Bisabolol in Organic Synthesis: A Clarification on its Role

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research of scientific literature reveals that (-)-α-Bisabolol is not utilized as a chiral auxiliary in organic synthesis. Instead, this naturally occurring sesquiterpene alcohol is a valuable chiral starting material (also known as a chiral building block or chiral pool substrate) for the synthesis of new, potentially bioactive molecules. This document clarifies the role of (-)-α-Bisabolol in synthesis and provides an overview of its application in the development of novel derivatives.

Understanding the Role of a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a synthetic transformation. After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of directing the stereoselectivity of the reaction. This process is a cornerstone of asymmetric synthesis.

Chiral_Auxiliary_Concept Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate + Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Product Chiral Product Diastereomeric_Intermediate->Chiral_Product + Reagent (Diastereoselective Reaction) Reagent Reagent Recovered_Auxiliary Recovered Auxiliary Chiral_Product->Recovered_Auxiliary Cleavage

There are no documented instances of (-)-α-Bisabolol being employed in such a capacity where it is attached to a substrate to direct a reaction and is subsequently cleaved.

(-)-α-Bisabolol as a Chiral Starting Material

The primary application of (-)-α-Bisabolol in organic synthesis is as a readily available, enantiopure starting material. Its inherent chirality is leveraged to produce new chiral molecules where the bisabolol backbone is a permanent feature of the final product. This strategy is common in the synthesis of natural product analogues and in medicinal chemistry to explore structure-activity relationships.

Synthesis of (-)-α-Bisabolol Derivatives

Research efforts have focused on modifying the functional groups of (-)-α-Bisabolol to enhance its biological properties, such as its anticancer and anti-inflammatory effects. These modifications typically involve the tertiary alcohol and the alkene moieties.

1. Glycosylation of (-)-α-Bisabolol

The synthesis of glycoside derivatives of (-)-α-bisabolol has been explored to improve its pharmacological profile, including its cytotoxicity against cancer cell lines.

  • Objective: To synthesize novel glycosides of (-)-α-bisabolol and evaluate their biological activity.

  • General Procedure (Schmidt's Inverse Procedure): This method involves the activation of a glycosyl trichloroacetimidate (B1259523) donor with a Lewis acid, followed by reaction with the alcohol acceptor, in this case, (-)-α-bisabolol.[1]

Glycosylation_Workflow Glycosyl_Donor Glycosyl Trichloroacetimidate Glycoside_Product α-Bisabolol Glycoside Glycosyl_Donor->Glycoside_Product Bisabolol (-)-α-Bisabolol (Alcohol Acceptor) Bisabolol->Glycoside_Product Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Glycoside_Product Catalyst

Table 1: Representative Yields for the Glycosylation of (-)-α-Bisabolol [1]

Glycoside DerivativeYield (%)
β-D-glucoside92
β-D-galactoside95
α-D-mannoside83
β-D-xyloside88
α-L-rhamnoside90
β-D-fucopyranoside89

Experimental Protocol: General Glycosylation of (-)-α-Bisabolol [1]

  • A solution of the glycosyl trichloroacetimidate donor (1.2 equivalents) and (-)-α-bisabolol (1.0 equivalent) in anhydrous dichloromethane (B109758) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C.

  • A catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equivalents) is added dropwise.

  • The reaction mixture is stirred at -78 °C and allowed to slowly warm to room temperature over several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a solid base (e.g., sodium bicarbonate) and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure α-bisabolol glycoside.

2. Synthesis of Acyl Derivatives

Acyl derivatives of (-)-α-bisabolol have been synthesized to enhance its anti-proliferative activity against cancer cells.[2][3]

  • Objective: To prepare various ester derivatives of (-)-α-bisabolol.

  • General Procedure: Esterification of the tertiary alcohol of (-)-α-bisabolol with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base and a catalyst.

Experimental Protocol: Acetylation of (-)-α-Bisabolol [2]

  • To a solution of (-)-α-bisabolol (1.0 equivalent) in tetrahydrofuran (B95107) (THF), add triethylamine (B128534) (NEt3, 1.5 equivalents) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP).

  • Add acetic anhydride (1.2 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acetate (B1210297) ester by flash column chromatography.

Conclusion

While (-)-α-Bisabolol is a chiral molecule with significant applications in medicinal chemistry and pharmacology, its role in organic synthesis is that of a chiral starting material, not a chiral auxiliary. The inherent chirality of (-)-α-Bisabolol is utilized to create novel derivatives with potentially enhanced biological activities. The provided protocols for glycosylation and acylation are examples of how the (-)-α-bisabolol scaffold can be chemically modified. Researchers and drug development professionals should consider (-)-α-Bisabolol as a valuable chiral building block for the synthesis of new chemical entities.

References

Application Notes and Protocols: Formulation and Characterization of (-)-alpha-Bisabolol Loaded Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-alpha-Bisabolol (α-Bisabolol) is a natural monocyclic sesquiterpene alcohol predominantly found in the essential oil of German chamomile (Matricaria chamomilla)[1][2]. It is renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-irritant, anti-tumor, and antimicrobial properties[1][3]. The United States Food and Drug Administration (USFDA) recognizes α-Bisabolol as a safe compound, making it a compelling candidate for therapeutic applications[4]. However, its clinical utility is often hampered by its poor water solubility and instability, which limits its bioavailability[1][5].

Nanotechnology offers a promising strategy to overcome these limitations. Encapsulating α-Bisabolol into nanoparticles, such as lipid-core nanocapsules or polymeric nanoparticles, can enhance its solubility, stability, and bioavailability[1][5][6]. Furthermore, nanoparticle-based systems can be engineered for targeted drug delivery, enabling localized action that maximizes therapeutic effects while minimizing systemic toxicity[7]. These advanced delivery systems can improve skin penetration for treating inflammatory disorders like atopic dermatitis or be tailored for targeted delivery to tumor sites[5][7].

This document provides detailed protocols for the formulation of α-Bisabolol loaded nanoparticles, their subsequent characterization, and in vitro evaluation. It also includes a summary of key quantitative data from recent studies and visual diagrams of experimental workflows and the molecular mechanisms of α-Bisabolol.

Section 1: Nanoparticle Formulation Protocols

The encapsulation of α-Bisabolol into nanoparticles can be achieved through various methods. The choice of method depends on the desired nanoparticle characteristics and the properties of the selected polymers and surfactants. Below are protocols for two common formulation techniques.

Protocol 1.1: Formulation by Interfacial Deposition of Polymer (Lipid-Core Nanocapsules)

This method is suitable for forming polymer-coated, oil-containing nanocapsules, which are excellent for encapsulating lipophilic drugs like α-Bisabolol.[2]

Materials:

Procedure:

  • Organic Phase Preparation: In a glass beaker, dissolve 250 mg of PCL, 95 mg of sorbitan monostearate, 250 mg of α-Bisabolol, and 150 mg of capric/caprylic triglyceride in a mixture of 60 mL acetone and 7.5 mL ethanol. Heat the mixture to 40°C while stirring to ensure complete dissolution.[2]

  • Aqueous Phase Preparation: In a separate, larger beaker, dissolve 192.5 mg of Polysorbate 80 in 133 mL of purified water.[2]

  • Nanoparticle Formation: While maintaining magnetic stirring, inject the organic phase into the aqueous phase at room temperature. A milky suspension should form instantaneously as the nanoparticles self-assemble.

  • Solvent Evaporation: Continue stirring for 10 minutes. Afterwards, remove the acetone and ethanol from the suspension using a rotary evaporator under reduced pressure.[2]

  • Final Volume Adjustment: Adjust the final volume of the concentrated nanocapsule suspension to 25 mL with purified water in a volumetric flask.[2]

  • Storage: Store the nanoparticle suspension at 4°C for further characterization.

Protocol 1.2: Formulation by Emulsification Method

This facile method is effective for creating α-Bisabolol loaded nanoparticles using a suitable polymeric surfactant.[1]

Materials:

  • This compound

  • Polyglyceryl-4 caprate

  • Deionized water (DIW)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation of Mixture: Prepare samples by mixing polyglyceryl-4 caprate, α-Bisabolol (e.g., at 10 wt%), and DIW.

  • Emulsification: Vigorously mix the components using a vortex mixer for 1 minute to form a coarse emulsion.

  • Nanoparticle Formation: Sonicate the mixture in a bath sonicator for 10 minutes. The high-energy input will break down the coarse emulsion into nano-sized particles, resulting in a stable nanoparticle suspension.[1]

  • Equilibration: Allow the formulation to equilibrate at room temperature for at least 1 hour before characterization.

  • Storage: Store the resulting ABS@NPs (α-Bisabolol-loaded nanoparticles) at a controlled temperature (e.g., 25°C) for stability studies.[1]

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation drug This compound mix_org Mix to form Organic Phase drug->mix_org polymer Polymer (e.g., PCL, Polyglyceryl-4 caprate) polymer->mix_org oil Oil / Surfactant (Optional) oil->mix_org solvent Organic Solvent (e.g., Acetone) solvent->mix_org aq_phase Aqueous Phase (Water + Surfactant) inject Inject Organic Phase into Aqueous Phase (under stirring) aq_phase->inject mix_org->inject self_assembly Spontaneous Self-Assembly inject->self_assembly solvent_evap Solvent Evaporation (e.g., Rotary Evaporator) self_assembly->solvent_evap final_suspension Final Nanoparticle Suspension solvent_evap->final_suspension G cluster_physchem Physicochemical Analysis cluster_ee_dl Encapsulation & Loading Analysis start Nanoparticle Suspension Sample dls_prep Dilute sample with DI Water start->dls_prep centrifuge Centrifuge to separate free drug from NPs start->centrifuge pellet Analyze Total Drug in original suspension via HPLC start->pellet dls_measure DLS Measurement dls_prep->dls_measure dls_results Particle Size (Z-average) Polydispersity Index (PDI) Zeta Potential dls_measure->dls_results supernatant Analyze Supernatant (Free Drug) via HPLC centrifuge->supernatant calculate Calculate EE% and DL% supernatant->calculate pellet->calculate G cluster_pathway This compound Anti-Inflammatory Signaling Pathway bisabolol This compound jnk p-JNK / p-p38 bisabolol->jnk Inhibits p65 p65 Nuclear Translocation bisabolol->p65 Inhibits mapk MAPK Pathway mapk->jnk inflammation Inflammatory Response (TNF-α, IL-6, COX-2, iNOS) jnk->inflammation nfkb_path NF-κB Pathway nfkb_path->p65 p65->inflammation

References

Troubleshooting & Optimization

Improving the yield of (-)-alpha-Bisabolol from Candeia tree extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (-)-alpha-Bisabolol Extraction.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the extraction of this compound from the Candeia tree (Eremanthus erythropappus). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of natural (-)-α-Bisabolol? A1: The main commercial source of natural (-)-α-Bisabolol is the essential oil extracted from the wood of the Brazilian Candeia tree, Eremanthus erythropappus.[1] This sesquiterpene alcohol is highly valued for its anti-inflammatory, antibacterial, and skin-soothing properties.[2][3]

Q2: Which part of the Candeia tree contains the highest concentration of α-Bisabolol? A2: The heartwood of the Candeia tree is the primary source of essential oil rich in α-Bisabolol.[4][5] Studies have shown that the core of the wood yields the highest concentration of α-Bisabolol compared to the bark.[6] While other parts like leaves and branches also contain the oil, the highest proportions are typically found in the woody parts.[7]

Q3: How does the age of the Candeia tree affect α-Bisabolol yield? A3: The age of the tree is a significant factor. Economic quantities of (-)-α-Bisabolol can generally be distilled from trees that are older than 10 years.[2][3] Some studies have indicated that older trees may produce a higher yield of essential oil.[4][5]

Q4: What are the main methods for extracting α-Bisabolol from Candeia wood? A4: Several methods are used, ranging from traditional to modern techniques. These include:

  • Steam Distillation/Hydrodistillation: A conventional method where steam volatilizes the essential oil.[1][8]

  • Soxhlet Extraction: A classic solvent-based method.[1]

  • Pressurized Liquid Extraction (PLE): Uses solvents at high temperature and pressure.[1][9]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to improve extraction efficiency.[1][9]

  • Supercritical Fluid Extraction (SFE) with CO₂: A green technology that uses supercritical CO₂ as a solvent.[6][8]

Q5: Why is my α-Bisabolol extract impure? What are common co-extractives? A5: Crude extracts often contain other compounds besides α-Bisabolol. Depending on the extraction method and solvent, common impurities can include other sesquiterpenes like eremanthin (B1213164) and costunolide, as well as α-bisabolol B and isovaleric acid.[9][10] For high-purity applications, post-extraction purification steps like crystallization or chromatography are necessary.[1][11]

Troubleshooting Guide: Common Issues in α-Bisabolol Extraction

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of Essential Oil

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Plant Material Ensure Candeia wood is properly dried and milled to a consistent, fine particle size (e.g., powder). This increases the surface area for solvent/steam penetration.[11]Increased contact between the plant matrix and the solvent/steam, leading to more efficient extraction.
Inefficient Extraction Method For traditional hydrodistillation, yields are often low.[8] Consider modern methods like Supercritical CO₂ Extraction (SFE) or Ultrasound-Assisted Extraction (UAE), which can offer significantly higher yields in shorter times.[6][9]Higher extraction efficiency and improved overall yield of essential oil.
Incorrect Distillation Parameters (Steam/Hydrodistillation) Optimize the distillation time (e.g., 2.5 hours) and steam pressure (e.g., 2 kgf/cm²).[4][5] Ensure the steam flow rate is slow and steady to prevent channeling.[12]Complete extraction of volatile compounds without thermal degradation.
System Leaks Thoroughly check all connections and seals in your distillation or extraction apparatus to prevent the loss of volatile compounds.[12]A sealed system prevents the escape of steam and essential oil vapors, maximizing collection.

Issue 2: Low Purity or Concentration of α-Bisabolol in the Extract

Potential CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent Choice (Solvent-based Methods) The polarity of the solvent significantly impacts purity. For higher purity of α-Bisabolol, use a nonpolar solvent like n-hexane.[9][10] Polar solvents like ethanol (B145695) may increase overall yield but co-extract more impurities.[9]Increased selectivity for α-Bisabolol, resulting in a higher concentration in the final extract.
Suboptimal SFE Parameters (Supercritical CO₂) Adjust pressure and temperature. Optimal conditions for Candeia wood are often between 10-20 MPa and 40-60°C.[6][12] Adding a co-solvent like ethanol (e.g., 5%) can increase the solvating power and yield of α-Bisabolol.[10][13]Enhanced solubility and selective extraction of α-Bisabolol in the supercritical fluid.
Thermal Degradation High temperatures during methods like Soxhlet or prolonged distillation can degrade α-Bisabolol. Use the lowest effective temperature and minimize extraction time. SFE at moderate temperatures (e.g., 40°C) can mitigate this.[8]Preservation of the chemical integrity of α-Bisabolol, leading to a higher quality extract.
Lack of Purification Raw extracts require further processing. Implement a purification step such as fractional distillation or cooling crystallization to isolate α-Bisabolol from other extracted compounds.[11][14]Significant increase in the purity of the final (-)-α-Bisabolol product.

Data Presentation: Comparison of Extraction Methodologies

The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction techniques.

Table 1: Supercritical CO₂ Extraction (SFE) Performance

Plant Material PartPressure (MPa)Temperature (K)Co-SolventExtraction Yield ( g/100g raw material)α-Bisabolol Yield (mg/g raw material)Reference
Candeia Core20333None2.613.0[6]
Candeia Core + Bark20333None1.910.0[6]
Candeia Bark20333None0.761.2[6]
Candeia Wood243435% Ethanol2.3516.53 (g/kg)[10][13]
Candeia Wood10313None~1.8Not Specified[8]

Table 2: Comparison of Various Extraction Techniques

Extraction MethodSolventKey ParametersOil Yieldα-Bisabolol Purity/ContentReference
HydrodistillationWaterN/A0.14 - 1.05 wt%~71.6%[8]
Soxhletn-Hexane6 hoursN/AUp to 64.23%[9][10]
Pressurized Liquid Extraction (PLE)n-Hexane40-60°C, 10 MPa, 20 minN/AHigh Purity[1]
Ultrasound-Assisted Extraction (UAE)n-Hexane7 min extractionUp to 8.90 g/kg woodHigh Yield[9]

Experimental Protocols

Below are detailed methodologies for key extraction experiments.

Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂

This protocol describes a modern, green method for efficient extraction.

  • Material Preparation: Dry Candeia wood and grind it into a fine, uniform powder.

  • System Setup:

    • Load the ground wood (e.g., 10 g) into the extraction vessel.

    • Set the system pressure (e.g., 20 MPa) and temperature (e.g., 60°C / 333 K).[6]

    • If using a co-solvent, prepare the ethanol-CO₂ mixture (e.g., 5% v/v).[10]

  • Extraction:

    • Pump liquid CO₂ into the system, allowing the heaters and pumps to bring it to a supercritical state.

    • Maintain a constant CO₂ flow rate (e.g., 5 g/min ). Note: A lower flow rate can increase contact time and improve yield.[6][12]

    • Compare static and dynamic extraction modes. A static period (e.g., 20 minutes) followed by dynamic extraction can improve efficiency.[1][10]

  • Collection:

    • The supercritical fluid containing the extract flows into a collection vessel at a lower pressure, causing the CO₂ to return to a gaseous state and the oil to precipitate.

    • Collect the crude essential oil from the separator.

  • Analysis: Quantify the α-Bisabolol content using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Protocol 2: Steam Distillation

This protocol outlines the traditional method for extracting volatile compounds.

  • Material Preparation: Reduce Candeia logs into wood chips.[4][5]

  • Apparatus Setup:

    • Place the wood chips into the still.

    • Introduce steam into the still, ensuring it passes through the plant material.[11]

  • Distillation:

    • Pass steam through the wood chips for a set duration (e.g., 2.5 hours) at a controlled pressure (e.g., 2 kgf/cm²).[4][5] The steam will carry the volatile essential oils.

  • Condensation:

    • Route the steam-oil vapor mixture through an efficient condenser with a sufficient flow of cold water.[11][12]

  • Separation & Collection:

    • Collect the condensed liquid (distillate), which consists of essential oil and water (hydrosol).

    • Separate the oil layer from the aqueous layer. Candeia oil is less dense and will form the upper phase.[11]

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water and store in a sealed, dark vial at 4°C.[1]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and decision pathways in α-Bisabolol extraction.

Extraction_Workflow General Workflow for this compound Production cluster_prep Material Preparation cluster_extract Extraction cluster_purify Separation & Purification cluster_final Final Product Raw_Material Candeia Wood (E. erythropappus) Drying Drying Raw_Material->Drying Milling Grinding/ Milling Drying->Milling Extraction Extraction (e.g., SFE, Steam Distillation) Milling->Extraction Separation Oil/Water or Solvent Separation Extraction->Separation Purification Purification (Crystallization or Distillation) Separation->Purification Final_Product Pure (-)-α-Bisabolol Purification->Final_Product QC Quality Control (GC-MS Analysis) Final_Product->QC

Caption: A generalized experimental workflow from raw Candeia wood to pure (-)-α-Bisabolol.

Troubleshooting_Yield Troubleshooting Flowchart for Low α-Bisabolol Yield cluster_material Step 1: Check Raw Material cluster_params Step 2: Verify Extraction Parameters cluster_purification Step 3: Evaluate Purification Start Low Yield or Purity Observed Check_Material Is material properly dried and milled? Start->Check_Material Action_Material Action: Optimize particle size and dryness Check_Material->Action_Material No Check_Method Which extraction method was used? Check_Material->Check_Method  Yes Action_Material->Check_Material Params_SFE SFE: Check Pressure, Temp, Co-Solvent % Check_Method->Params_SFE SFE Params_Distill Distillation: Check Time, Pressure, Steam Flow Check_Method->Params_Distill Distillation Params_Solvent Solvent: Check Solvent Polarity & Temp Check_Method->Params_Solvent Solvent Check_Purity Is final product impure? Check_Method->Check_Purity Parameters OK Action_Params Action: Adjust parameters based on literature (see Tables 1 & 2) Params_SFE->Action_Params Params_Distill->Action_Params Params_Solvent->Action_Params Action_Params->Check_Purity Action_Purity Action: Implement or refine purification step (e.g., Crystallization) Check_Purity->Action_Purity Yes End Yield/Purity Improved Check_Purity->End No Action_Purity->End

Caption: A logical troubleshooting guide for diagnosing and resolving low yield issues.

References

Technical Support Center: Stabilizing (-)-alpha-Bisabolol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (-)-alpha-Bisabolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of your formulations.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and stability testing of this compound.

Problem Potential Cause Recommended Solution
Yellowing or discoloration of the formulation over time. This is a primary indicator of oxidation . This compound is an unsaturated sesquiterpene alcohol susceptible to degradation when exposed to oxygen, light, heat, or metal ions.[1] The main oxidation products are bisabolol oxide A and B.[2][3][4]1. Incorporate Antioxidants: Add antioxidants to scavenge free radicals. Tocopherol (Vitamin E), Ascorbyl Palmitate, Butylated Hydroxytoluene (BHT), or Butylated Hydroxyanisole (BHA) are effective choices.[1][2][4] 2. Add Chelating Agents: Use agents like Disodium EDTA to bind trace metal ions that can catalyze oxidation.[1] 3. Optimize Packaging: Use airless pumps or opaque/amber glass containers to minimize exposure to oxygen and UV radiation.[1][4]
Loss of anti-inflammatory or other biological efficacy during stability studies. This is likely due to the degradation of this compound into its less active oxide forms.[4][5]1. Quantify Active Ingredient: Use a stability-indicating analytical method, such as HPLC-UV or GC-FID, to measure the concentration of this compound at various time points.[1][6] 2. Review Formulation Composition: Ensure all ingredients are compatible and that no pro-oxidant components are present.[4] 3. Implement Stabilization Strategies: Refer to the solutions for discoloration, including the addition of antioxidants and chelating agents, and the use of protective packaging.
Cloudiness or precipitation in aqueous-based formulations (e.g., serums). This compound is lipophilic and practically insoluble in water.[1][2] Precipitation indicates inadequate solubilization.1. Use an effective solubilizer system. Options include Polysorbate 20, Polysorbate 80, or PEG-40 Hydrogenated Castor Oil.[1] 2. Optimize the manufacturing process: Ensure the solubilizer is adequately mixed with this compound before addition to the aqueous phase.
Inconsistent results in stability testing. This can be caused by variability in storage conditions, exposure to environmental factors during handling, or issues with the analytical method. 1. Standardize Storage: Ensure stability chambers maintain consistent temperature and humidity.[4] 2. Minimize Exposure: During manufacturing and sampling, minimize exposure to air and light. Consider blanketing with an inert gas like nitrogen.[4] 3. Validate Analytical Method: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is oxidation.[1][2] As an unsaturated terpene alcohol, its double bonds are susceptible to attack by oxygen, a process that can be accelerated by heat, UV light, and the presence of metal ions.[4] This leads to the formation of various oxidation products, most notably bisabolol oxide A and bisabolol oxide B.[2][3][4]

Q2: Which antioxidants are most effective for stabilizing this compound and at what concentrations?

A2: Both natural and synthetic antioxidants are effective.

  • Tocopherol (Vitamin E) and its derivatives are commonly used natural antioxidants.[1][4]

  • Ascorbyl Palmitate is another effective choice.[1]

  • Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are also widely used, particularly in oil-based formulations.[2] A typical starting concentration for BHT or BHA is in the range of 0.01% to 0.1% (w/v).[2] The optimal concentration will depend on the specific formulation and the anticipated level of oxidative stress.

Q3: How does pH affect the stability of this compound?

A3: this compound is reported to be stable over a wide pH range, typically from 3 to 11.[1][8] However, extreme pH values could potentially influence the rate of degradation, especially in the presence of other reactive species in the formulation. It is advisable to maintain the formulation's pH within a range that ensures the stability of all ingredients.

Q4: What type of packaging is best for formulations containing this compound?

A4: Protective packaging is crucial for preventing degradation.

  • Airless containers (e.g., pumps, syringes) are highly recommended to minimize contact with atmospheric oxygen.[1]

  • Opaque or amber-colored containers (e.g., glass or plastic) should be used to protect the formulation from light, which can catalyze oxidative reactions.[1][4]

Q5: Can encapsulation technologies improve the stability of this compound?

A5: Yes, encapsulation can significantly enhance stability by creating a physical barrier against environmental factors. Suitable technologies include:

  • Nanoemulsions and Nanoparticles: These can encapsulate the lipophilic this compound in a stable aqueous dispersion.[4]

  • Liposomes: Phospholipid vesicles can entrap this compound, shielding it from oxidative elements.[4]

  • Cyclodextrins: These can form inclusion complexes with this compound, improving both its stability and solubility.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for formulating with this compound.

Table 1: Recommended Antioxidant Concentrations

AntioxidantTypeRecommended Concentration RangeFormulation Type Suitability
Butylated Hydroxytoluene (BHT) Synthetic0.01 - 0.1% (w/v)[2]Oil-based, Emulsions
Butylated Hydroxyanisole (BHA) Synthetic0.01 - 0.1% (w/v)[2]Oil-based, Emulsions
Tocopherol (Vitamin E) Natural0.1 - 1.0%Oil-based, Emulsions
Ascorbyl Palmitate Natural Derivative0.01 - 0.2%Oil-based, Emulsions

Table 2: Predicted Stability of this compound in Different Formulations

Formulation TypePredicted Degradation (6 months, 40°C)Key Stabilization Strategies
Anhydrous Serum < 2%Use high-quality, low-peroxide value oils as the base.[1]
W/O Emulsion < 5% (with antioxidants)Incorporate an oil-soluble antioxidant into the oil phase.[1]
O/W Emulsion 5-15% (without protection)Include a robust antioxidant system (e.g., Tocopherol, Ascorbyl Palmitate) and a chelating agent (e.g., Disodium EDTA).[1]
Water-based Serum 5-10% (without adequate protection)Use a combination of water-soluble and oil-soluble antioxidants encapsulated with the solubilized this compound.[1]

Note: The predicted degradation percentages are estimates and can vary significantly based on the complete formulation, packaging, and manufacturing process.[1]

Experimental Protocols

1. Protocol for Accelerated Stability Testing of an O/W Cream

Objective: To evaluate the physical and chemical stability of an O/W cream containing this compound under accelerated conditions.

Materials:

  • Test formulation (O/W cream with this compound)

  • Control formulation (cream base without this compound)

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)[1]

  • Photostability chamber

  • Final intended packaging and inert glass containers

  • Viscometer, pH meter

  • HPLC-UV system[1]

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the test and control formulations. Fill into the final intended packaging and into inert glass containers.[1]

  • Initial Analysis (Time 0): Analyze the samples for:

    • Physical Characteristics: Appearance, color, odor, phase separation.[1]

    • pH: Measure the pH of a 10% dispersion of the cream in deionized water.[1]

    • Viscosity: Measure at a defined shear rate and temperature.[1]

    • Assay of this compound: Determine the initial concentration using a validated HPLC method.[1]

  • Stability Storage: Place the packaged samples in the stability chambers.

  • Time Point Analysis: Withdraw samples at predetermined intervals (e.g., 1, 3, and 6 months) and repeat the analyses performed at Time 0.

  • Data Analysis: Compare the results at each time point to the initial analysis to assess changes in physical characteristics, pH, viscosity, and the concentration of this compound.

2. Protocol for a Stability-Indicating HPLC-UV Method

Objective: To quantify this compound in a cream formulation and separate it from potential degradation products.

Instrumentation & Conditions (Example):

  • HPLC System: Standard HPLC with UV Detector

  • Column: Reversed-phase C18 column[6]

  • Mobile Phase: Acetonitrile and ultrapure water (e.g., 80:20, v/v) or a gradient elution.[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol (B129727) or ethanol). Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.[1]

  • Sample Preparation:

    • Accurately weigh about 1g of the cream into a volumetric flask.

    • Add a suitable solvent (e.g., methanol) and sonicate to disperse the cream and dissolve the this compound.

    • Bring to volume with the solvent and mix well.

    • Centrifuge a portion of the solution to separate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Analysis: Inject the standards and samples into the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.[1]

Visualizations

Oxidation_Pathway cluster_stress Stress Factors Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation UV_Light UV Light UV_Light->Oxidation Heat Heat Heat->Oxidation Metal_Ions Metal Ions Metal_Ions->Oxidation Bisabolol This compound Bisabolol->Oxidation Degradation_Products Degradation Products (Bisabolol Oxide A & B) Oxidation->Degradation_Products

Caption: Oxidative degradation pathway of this compound.

Stabilization_Workflow cluster_formulation Formulation Strategy cluster_packaging Packaging Strategy cluster_process Process Control Antioxidants 1. Add Antioxidants (e.g., Tocopherol, BHT) Chelators 2. Add Chelating Agents (e.g., Disodium EDTA) Antioxidants->Chelators Solubilizers 3. Ensure Proper Solubilization (for aqueous systems) Chelators->Solubilizers Airless 4. Use Airless Packaging Solubilizers->Airless Opaque 5. Use Opaque/UV Protective Containers Airless->Opaque Inert_Gas 6. Use Inert Gas Blanket (e.g., Nitrogen) Opaque->Inert_Gas End Stabilized This compound Formulation Inert_Gas->End Start Unstable This compound Formulation Start->Antioxidants

Caption: Workflow for stabilizing this compound in formulations.

Stability_Testing_Workflow Prep Formulation Preparation (Test vs. Control) T0 Initial Analysis (T=0) - Physical - Chemical (Assay, pH) - Viscosity Prep->T0 Storage Place on Stability (e.g., 40°C / 75% RH) T0->Storage Compare Compare Data to T=0 and Assess Degradation T0->Compare Pull Withdraw Samples at Time Points (1, 3, 6 mo) Storage->Pull Analysis Repeat Analysis at Each Time Point Pull->Analysis Analysis->Compare Report Final Stability Report Compare->Report

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimizing GC-MS for Trace Level (-)-alpha-Bisabolol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of (-)-alpha-Bisabolol using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common GC column stationary phase for analyzing this compound?

A1: For the analysis of this compound, a non-polar column is frequently recommended. The HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar column is a suitable choice for separating this sesquiterpene alcohol from other matrix components.[1] For specific applications, other columns like the HP-INNOWAX, a polar column, might also be used to achieve different selectivity.[2][3]

Q2: What are the recommended GC-MS parameters for starting a new method for this compound analysis?

A2: A good starting point for method development is crucial. The following table summarizes typical GC-MS parameters for this compound analysis.

ParameterRecommended SettingSource
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[1]
Injector Temperature 250°C[1][2]
Injection Mode Splitless or Split (e.g., 30:1)[1][2]
Injection Volume 1 µL[1][2]
Oven Temperature Program Initial temperature of 50°C for 3 min, ramp at 5°C/min to 250°C, hold for 5 min[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1][2]
Ion Source Temperature 230°C[1][2]
Quadrupole Temperature 150°C[1]
Transfer Line Temperature 280°C[1]
Mass Scan Range 30-500 amu[1]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[1][2]

Q3: How can I improve the sensitivity of my GC-MS method for trace level detection of this compound?

A3: To enhance sensitivity for trace level detection, consider the following:

  • Use Selected Ion Monitoring (SIM) mode: Instead of scanning the full mass range, monitoring specific ions of this compound increases the signal-to-noise ratio.[1][4]

  • Optimize injection parameters: A splitless injection ensures that the entire sample is transferred to the column, maximizing the analyte amount.[1][2]

  • Ensure a leak-free system: Leaks in the GC system can decrease sensitivity. Regularly check for leaks at the injection port, column fittings, and MS interface.[2]

  • Proper sample preparation: A clean sample extract with minimal matrix interference is crucial. Techniques like Solid-Phase Microextraction (SPME) can be effective.[5]

Q4: What are the characteristic mass fragments of this compound in an EI mass spectrum?

A4: The mass spectrum of this compound will show several characteristic fragment ions. While the molecular ion peak (m/z 222) may be weak or absent, prominent fragments can be used for identification and quantification in SIM mode. For a definitive identification, it is recommended to compare the obtained mass spectrum with a reference spectrum from a spectral library like NIST.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)Source
Poor Peak Shape (Tailing or Fronting) - Active sites in the liner or column- Column contamination- Incorrect injector temperature- Use a deactivated liner and trim the column inlet.- Bake out the column or replace it if heavily contaminated.- Optimize the injector temperature to ensure complete and rapid vaporization.[2]
No or Very Small Peaks - Low sample concentration- Leak in the system- Incorrect injection parameters- Concentrate the sample or use a more sensitive detection mode (SIM).- Perform a leak check on the GC-MS system.- Verify injection volume, split ratio, and syringe functionality.[2]
Co-eluting Peaks - Inadequate chromatographic separation- Optimize the oven temperature program (slower ramp rate).- Use a column with a different stationary phase for better selectivity.- Utilize mass spectral deconvolution if chromatographic separation is not possible.[5]
High Background Noise - Column bleed- Contaminated carrier gas- Contaminated injection port liner- Use a low-bleed MS-grade column and condition it properly.- Ensure high-purity carrier gas and functioning gas purifiers.- Replace the injection port liner regularly.[2][7]
Inconsistent Results (Poor Reproducibility) - Leaks in the GC system- Inconsistent injection volume- Sample degradation- Perform a thorough leak check.- Use an autosampler for precise injections and consider using an internal standard.- Ensure samples are stored properly and analyze them promptly after preparation.[2][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from Essential Oils and Cosmetic Formulations

This protocol is suitable for isolating this compound from oily or emulsion-based matrices.[1]

  • Sample Dissolution: Dissolve a known quantity of the essential oil or cosmetic product in methanol.

  • Dilution: Dilute the methanolic solution with an aqueous buffer.

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as ethyl acetate (B1210297) or hexane.[1]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and allow the layers to separate.

  • Collection: Carefully collect the organic layer containing the extracted this compound.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS system.

Protocol 2: Headspace Injection for Biological Fluids

This method is suitable for the volatile analysis of this compound from biological samples like blood.[8][9][10]

  • Sample Preparation: Dilute 0.5 mL of the biological fluid (e.g., blood) with 1 mL of water in a headspace vial.[8][9][10]

  • Incubation: Heat the headspace vial at 125°C for 1 hour to allow the volatile this compound to partition into the gas phase.[8][9][10]

  • Injection: Automatically inject the headspace gas into the GC-MS system.

Performance Comparison of Analytical Methods

The choice of analytical technique can significantly impact the detection limits and sample throughput. Below is a comparison of µHPLC-ESI-MS and HS-GC-MS for the determination of alpha-bisabolol (B1667320) in human blood.[8][9][10]

ParameterµHPLC-ESI-MSHS-GC-MSSource
Limit of Detection (LOD) 0.125 µmol/L0.13 µmol/L[8][9][10]
Sample Preparation Liquid-liquid extractionDilution and headspace injection[8][9][10]
Throughput Lower due to extractionHigher due to minimal sample preparation[8]

Visualized Workflows

G cluster_0 Liquid-Liquid Extraction Workflow A Sample Dissolution (Methanol) B Dilution (Aqueous Buffer) A->B C Liquid-Liquid Extraction (Hexane/Ethyl Acetate) B->C D Vortex & Separate Layers C->D E Collect Organic Layer D->E F GC-MS Analysis E->F

Caption: Workflow for Liquid-Liquid Extraction of this compound.

G cluster_1 Headspace Analysis Workflow G Sample Dilution (Biological Fluid + Water) H Incubation in Headspace Vial (125°C for 1 hour) G->H I Automatic Headspace Injection H->I J GC-MS Analysis I->J

Caption: Workflow for Headspace GC-MS Analysis of this compound.

G cluster_2 Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing/Fronting) Q1 Check for Active Sites (Liner/Column)? Start->Q1 A1 Use Deactivated Liner Trim Column Inlet Q1->A1 Yes Q2 Is Column Contaminated? Q1->Q2 No A1->Q2 A2 Bake Out or Replace Column Q2->A2 Yes Q3 Is Injector Temp Optimal? Q2->Q3 No A2->Q3 A3 Optimize Injector Temperature Q3->A3 No End Peak Shape Improved Q3->End Yes A3->End

Caption: Troubleshooting Logic for Addressing Poor Peak Shape in GC-MS.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic (±)-Alpha-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering lower-than-expected bioactivity with synthetic (±)-alpha-bisabolol. The following questions and answers address common issues and provide detailed protocols and data to aid in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significantly lower anti-inflammatory activity with our synthetic (±)-alpha-bisabolol compared to published data. What are the potential reasons for this discrepancy?

A1: Several factors can contribute to lower-than-expected bioactivity of synthetic (±)-alpha-bisabolol. The primary reason often lies in the stereochemistry of the synthetic mixture. Natural alpha-bisabolol (B1667320) is typically the (-)-enantiomer, which has been shown to be the more biologically active form for many applications, including anti-inflammatory effects. Synthetic alpha-bisabolol is a racemic mixture, containing both the (+) and (-) enantiomers, which can result in a "diluted" biological effect.

Other potential issues could include:

  • Compound Purity and Integrity: The purity of the synthetic compound might be lower than specified, or it may have degraded during storage.

  • Solubility Issues: Poor solubility of the compound in your assay medium can limit its effective concentration.

  • Assay Conditions: The specific experimental setup, including cell line, incubation time, and endpoint measurement, can significantly influence the observed activity.

Here is a troubleshooting workflow to help you identify the issue:

G start Low Bioactivity Observed check_stereo Verify Stereoisomer Activity start->check_stereo check_purity Assess Compound Purity & Integrity start->check_purity check_solubility Evaluate Compound Solubility start->check_solubility check_assay Review Assay Parameters start->check_assay compare_lit Compare with Literature Data for Racemic Mixture check_stereo->compare_lit run_qc Perform QC (e.g., NMR, HPLC) check_purity->run_qc test_solvents Test Different Solubilization Methods check_solubility->test_solvents optimize_assay Optimize Assay Conditions check_assay->optimize_assay end_racemic Activity Consistent with Racemic Form compare_lit->end_racemic end_degraded Compound Degraded or Impure run_qc->end_degraded end_soluble Improved Activity with Better Solubility test_solvents->end_soluble end_optimized Activity Improved with Optimized Assay optimize_assay->end_optimized

Figure 1. Troubleshooting workflow for low bioactivity of synthetic (±)-alpha-bisabolol.

Q2: What is the expected difference in bioactivity between the different isomers of alpha-bisabolol?

A2: The bioactivity of alpha-bisabolol is highly dependent on its stereoisomer form. The (-)-alpha-bisabolol, the naturally occurring enantiomer, generally exhibits higher potency in various biological assays compared to the synthetic racemic mixture (±)-alpha-bisabolol. For instance, in anti-inflammatory assays, this compound can be significantly more effective at inhibiting pro-inflammatory cytokines.

Isomer Source Relative Anti-Inflammatory Activity (Inhibition of Pro-inflammatory Markers) References
This compoundNatural (e.g., from Chamomile)High
(±)-alpha-bisabololSyntheticModerate to Low (often ~50% of the activity of the pure (-) isomer)
(+)-alpha-bisabololSyntheticLow to Negligible

Q3: How can we improve the solubility of synthetic (±)-alpha-bisabolol in our aqueous assay medium?

A3: Alpha-bisabolol is a lipophilic sesquiterpene alcohol with low water solubility. To improve its bioavailability in aqueous cell culture media, consider the following:

  • Use of a Solubilizing Agent: A common approach is to first dissolve the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before making the final dilution in the aqueous medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic alpha-bisabolol molecule, increasing its solubility in water.

  • Preparation of a Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in your assay medium.

Key Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity via Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol outlines a common method to assess the anti-inflammatory potential of (±)-alpha-bisabolol by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • (±)-alpha-bisabolol

  • Lipopolysaccharide (LPS) from E. coli

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Griess Reagent

  • Sodium nitrite (B80452) standard

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of (±)-alpha-bisabolol in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Remove the old medium and treat the cells with various concentrations of (±)-alpha-bisabolol for 1 hour.

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • NO Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 15 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of (±)-alpha-bisabolol compared to the LPS-only control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Treat Cells with Bisabolol seed->treat prep_compound Prepare Bisabolol Solutions stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay collect->griess measure Measure Absorbance griess->measure analyze Calculate % Inhibition measure->analyze

Figure 2. Experimental workflow for the nitric oxide (NO) inhibition assay.

Signaling Pathways

Q4: Which signaling pathways are primarily modulated by alpha-bisabolol's anti-inflammatory activity?

A4: Alpha-bisabolol exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway . By inhibiting the activation of NF-κB, alpha-bisabolol can reduce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for producing NO. It has also been shown to modulate Mitogen-Activated Protein Kinase (MAPK) pathways , such as p38 and ERK, which are also critical in regulating the inflammatory response.

G cluster_pathway Simplified Inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates Bisabolol (±)-alpha-bisabolol Bisabolol->MAPK inhibits Bisabolol->IKK inhibits ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) MAPK->ProInflammatory induces IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->ProInflammatory induces

Figure 3. Simplified diagram of alpha-bisabolol's inhibitory action on key inflammatory signaling pathways.

Technical Support Center: Enhancing the Purity of Microbially Produced (-)-α-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of microbially produced (-)-α-Bisabolol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in microbially produced (-)-α-Bisabolol?

A1: Impurities in microbially produced (-)-α-Bisabolol can originate from the host organism's metabolism or as byproducts of the engineered metabolic pathway. Common impurities include:

  • Host-related impurities: Host cell proteins, DNA, and lipids can contaminate the final product.[1]

  • Metabolic pathway byproducts: When using the mevalonate (B85504) (MVA) pathway in hosts like E. coli or yeast, intermediates such as mevalonate may accumulate.[2] Additionally, other terpenes like farnesol (B120207) and nerolidol (B1678203) can be formed as side products from the precursor farnesyl pyrophosphate (FPP).[2]

  • Degradation products: (-)-α-Bisabolol is susceptible to oxidation, which can lead to the formation of α-bisabolol oxide A and α-bisabolol oxide B.[3][4]

Q2: How do fermentation conditions affect the purity of (-)-α-Bisabolol?

A2: Fermentation conditions play a crucial role in the final purity of (-)-α-Bisabolol. Optimized conditions can minimize the production of byproducts and enhance the yield of the target compound. Key parameters to consider include:

  • Media composition: The choice of carbon source (e.g., glycerol, glucose) and nutrient levels can influence the metabolic flux towards bisabolol production.[5]

  • pH: Maintaining an optimal pH is critical for both microbial growth and enzyme activity. For E. coli expressing bisabolol synthase, a pH of 7.0 has been shown to be effective.[5]

  • Temperature: Lowering the induction temperature (e.g., to 18-30°C) can sometimes improve protein folding and solubility, potentially increasing the yield of active bisabolol synthase and reducing the formation of inclusion bodies in E. coli.[6][7][8]

  • Inducer concentration: The concentration of the inducing agent (e.g., IPTG) should be optimized to balance high-level expression with the metabolic burden on the host.[5]

Q3: What are the most effective methods for purifying microbially produced (-)-α-Bisabolol?

A3: A multi-step purification strategy is typically required to achieve high purity. Common methods include:

  • Solvent Extraction: This is often the first step to separate the hydrophobic bisabolol from the aqueous fermentation broth.[9]

  • Distillation: Fractional distillation under reduced pressure can be used to separate bisabolol from less volatile impurities.[10][11]

  • Column Chromatography: This technique is highly effective for separating bisabolol from structurally similar impurities.[3][10]

Troubleshooting Guides

Low Yield or Purity after Solvent Extraction
Problem Possible Cause Solution
Low recovery of (-)-α-Bisabolol in the organic phase. Inefficient partitioning of bisabolol into the organic solvent.* Optimize the solvent-to-broth ratio. * Ensure vigorous mixing to maximize the interfacial surface area. * Consider using a more non-polar solvent like hexane (B92381) or dodecane.
Emulsion formation at the solvent-aqueous interface. Presence of cell debris and proteins acting as emulsifiers.* Centrifuge the fermentation broth at high speed to pellet cells and debris before extraction. * Consider adding a demulsifying agent or using a different solvent system.
Co-extraction of polar impurities. Use of a solvent with too high polarity.* Use a less polar solvent. * Perform a subsequent wash of the organic phase with a brine solution to remove water-soluble impurities.
Issues During Fractional Distillation
Problem Possible Cause Solution
Product degradation. High temperatures during distillation.* Perform the distillation under reduced pressure to lower the boiling point of (-)-α-Bisabolol.[5]
Poor separation of impurities with similar boiling points. Insufficient number of theoretical plates in the distillation column.* Use a longer fractionation column or a column with a more efficient packing material. * Optimize the reflux ratio to enhance separation.[12]
Foaming of the crude bisabolol. Presence of surfactants or proteins from the fermentation broth.* Ensure the crude bisabolol is properly dried and free of aqueous residues before distillation. * Consider a pre-treatment step with activated carbon to remove certain impurities.[10]
Challenges in Column Chromatography
Problem Possible Cause Solution
Co-elution of (-)-α-Bisabolol with impurities. Inappropriate solvent system or stationary phase.* Optimize the solvent gradient to improve resolution between bisabolol and the contaminants. * Select a different stationary phase with different selectivity (e.g., silica (B1680970) gel, alumina).[3]
Low recovery from the column. Irreversible adsorption of bisabolol onto the stationary phase.* Ensure the stationary phase is properly deactivated. * Try a different solvent system that more effectively elutes the product.
Tailing of the bisabolol peak. Overloading the column or interactions with the stationary phase.* Reduce the amount of sample loaded onto the column. * Add a small amount of a polar modifier to the mobile phase to reduce tailing.

Data Presentation

Table 1: Comparison of Extraction Solvents for (-)-α-Bisabolol Recovery

Solvent Extraction Yield (%) Reference
n-Dodecane99.5[10]
Canola Oil98.8[10]
Soybean Oil98.5[10]
Corn Oil98.5[10]
Sunflower Oil96.7[10]

Table 2: Analytical Methods for (-)-α-Bisabolol Purity Assessment

Method Principle Advantages Disadvantages Reference
GC-MS Separation based on volatility and boiling point, detection by mass spectrometry.High sensitivity and specificity, excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile impurities.
HPLC-UV/MS Separation based on polarity, detection by UV absorbance or mass spectrometry.Suitable for non-volatile and thermally unstable compounds, versatile.Lower resolution for some volatile isomers compared to GC.[1][6]
HPTLC Separation on a thin layer of adsorbent material.Simple, cost-effective, and rapid for screening.Lower resolution and sensitivity compared to GC and HPLC.

Experimental Protocols

Protocol 1: Solvent Extraction of (-)-α-Bisabolol from Fermentation Broth
  • Cell Removal: Centrifuge the fermentation broth at 13,000 rpm for 10 minutes to pellet the microbial cells.

  • Solvent Addition: Transfer the supernatant to a separatory funnel and add an equal volume of a non-polar solvent (e.g., hexane or ethyl acetate).

  • Extraction: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer containing the bisabolol will typically be the upper layer.

  • Collection: Carefully drain the lower aqueous layer and collect the organic layer.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Remove the solvent using a rotary evaporator to obtain the crude (-)-α-Bisabolol extract.

Protocol 2: Column Chromatography Purification of (-)-α-Bisabolol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude bisabolol extract in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure (-)-α-Bisabolol.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: GC-MS Analysis for Purity Assessment
  • Sample Preparation: Prepare a diluted sample of the purified (-)-α-Bisabolol in a suitable solvent (e.g., ethyl acetate).[13]

  • GC-MS System: Use a GC-MS system equipped with a suitable capillary column (e.g., RTX-5).[14]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.[14]

  • GC Program: Set the initial oven temperature to 90°C, hold for 0.5 minutes, then ramp the temperature to 280°C at a rate of 20°C/min, and hold for 10 minutes.[14]

  • MS Detection: Set the ion source and interface temperatures to 200°C and 170°C, respectively.[14]

  • Data Analysis: Identify the (-)-α-Bisabolol peak based on its retention time and mass spectrum compared to a pure standard. Calculate the purity based on the peak area percentage.

Visualizations

Experimental_Workflow cluster_fermentation Upstream Processing cluster_extraction Initial Purification cluster_purification High-Purity Purification cluster_analysis Quality Control Fermentation Microbial Fermentation (E. coli / Yeast) Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation SolventExtraction Solvent Extraction Centrifugation->SolventExtraction CrudeExtract Crude Bisabolol Extract SolventExtraction->CrudeExtract Distillation Fractional Distillation CrudeExtract->Distillation ColumnChromatography Column Chromatography Distillation->ColumnChromatography PureBisabolol Pure (-)-α-Bisabolol ColumnChromatography->PureBisabolol GCMS_HPLC Purity Analysis (GC-MS / HPLC) PureBisabolol->GCMS_HPLC

Caption: General workflow for enhancing the purity of microbially produced (-)-α-Bisabolol.

Troubleshooting_Logic Start Low Purity Detected CheckExtraction Review Solvent Extraction Protocol Start->CheckExtraction CheckDistillation Analyze Distillation Parameters Start->CheckDistillation CheckChromatography Optimize Chromatography Conditions Start->CheckChromatography ImpurityID Identify Impurity by GC-MS / HPLC-MS CheckExtraction->ImpurityID If purity is still low CheckDistillation->ImpurityID If purity is still low CheckChromatography->ImpurityID If purity is still low End Purity Enhanced CheckChromatography->End If separation is improved OptimizeFermentation Adjust Fermentation Conditions ImpurityID->OptimizeFermentation If byproduct is identified OptimizeFermentation->End

References

Technical Support Center: Minimizing (-)-α-Bisabolol Degradation During Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of (-)-α-Bisabolol during steam distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of (-)-α-Bisabolol during steam distillation?

A1: The primary factors contributing to the degradation of (-)-α-Bisabolol, a sesquiterpene alcohol, during steam distillation are high temperatures, prolonged exposure to heat, and suboptimal pH of the distillation water.[1][2] High temperatures can lead to thermal decomposition, while extreme pH levels can catalyze degradation reactions.[3]

Q2: What are the common degradation products of (-)-α-Bisabolol?

A2: The main degradation products of (-)-α-Bisabolol are its oxides, primarily α-Bisabolol oxide A and α-Bisabolol oxide B.[4] These oxides can form through oxidation, which can be accelerated by heat and exposure to air.

Q3: How does temperature affect the stability of (-)-α-Bisabolol?

A3: (-)-α-Bisabolol is a temperature-sensitive compound.[1] Elevated temperatures, typical in atmospheric steam distillation (around 100°C), can accelerate its degradation.[2] Lowering the distillation temperature is a key strategy to minimize degradation.

Q4: Can the pH of the distillation water impact the degradation of (-)-α-Bisabolol?

A4: Yes, the pH of the distillation water can influence the stability of terpenoids like (-)-α-Bisabolol. Extreme pH values (highly acidic or alkaline) can promote hydrolysis or other degradation pathways.[3] Maintaining a near-neutral or slightly acidic pH is generally recommended.

Q5: What is vacuum steam distillation, and how can it help minimize degradation?

A5: Vacuum steam distillation is a technique where the distillation is performed under reduced pressure.[2][5] By lowering the pressure, the boiling point of water is reduced, allowing the distillation to be carried out at a lower temperature.[2] This significant reduction in temperature is highly effective in minimizing the thermal degradation of sensitive compounds like (-)-α-Bisabolol.[5]

Troubleshooting Guides

This section addresses common issues encountered during the steam distillation of (-)-α-Bisabolol.

Issue Potential Cause Troubleshooting Steps
Low yield of (-)-α-Bisabolol and high content of its oxides in the final essential oil. High distillation temperature.- Employ vacuum steam distillation to lower the boiling point of water.[2][5]- Monitor and control the steam temperature to the lowest effective level.[1]
Prolonged distillation time.- Optimize the distillation duration. While a longer time may increase overall oil yield, it can also lead to degradation of sensitive compounds.[6] Monitor the composition of the distillate over time to determine the optimal collection window.
Inefficient condensation.- Ensure a high flow rate of cold water through the condenser to efficiently trap volatile compounds and prevent their thermal degradation in the vapor phase.[6]
Discoloration (e.g., yellowing) of the collected essential oil. Oxidation of (-)-α-Bisabolol.- Minimize the exposure of the plant material and the distillate to air during and after the distillation process.- Consider using an inert gas (e.g., nitrogen) blanket if possible.
Suboptimal pH of distillation water.- Measure and adjust the pH of the distillation water to a near-neutral or slightly acidic range (pH 5-7).[3] Avoid using highly alkaline or acidic water.
Inconsistent results between batches. Variation in plant material.- Ensure the plant material (e.g., chamomile flowers) is of consistent quality, dried uniformly, and from the same source if possible.[7]
Fluctuations in steam flow rate.- Maintain a slow and steady steam flow rate to ensure even extraction and avoid channeling, which can lead to localized overheating.[6]

Data Presentation

The following tables summarize the expected impact of key parameters on the degradation of (-)-α-Bisabolol during steam distillation, based on established principles for terpene stability.

Table 1: Effect of Distillation Temperature on (-)-α-Bisabolol Degradation

Distillation MethodOperating PressureApproximate Steam Temperature (°C)Expected (-)-α-Bisabolol Degradation
Atmospheric Steam DistillationAtmospheric (~1 atm)100Moderate to High
Vacuum Steam DistillationReduced (e.g., 0.5 atm)~80Low to Moderate
High-Vacuum Steam DistillationHigh Vacuum (<0.1 atm)<50Minimal

Table 2: Influence of Distillation Water pH on (-)-α-Bisabolol Stability

pH of Distillation WaterConditionExpected Impact on (-)-α-Bisabolol Stability
< 4AcidicPotential for acid-catalyzed degradation/rearrangement.
5 - 7Slightly Acidic to NeutralOptimal for minimizing degradation.
> 8AlkalinePotential for base-catalyzed degradation.

Experimental Protocols

Protocol 1: Standard Atmospheric Steam Distillation

Objective: To extract essential oil containing (-)-α-Bisabolol from plant material (e.g., Matricaria chamomilla) using atmospheric steam distillation.

Materials:

  • Dried and coarsely ground plant material

  • Distilled water

  • Steam distillation apparatus (steam generator, distillation flask, condenser, collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Methodology:

  • Place the ground plant material into the distillation flask.

  • Fill the steam generator with distilled water.

  • Connect the steam generator, distillation flask, condenser, and collection vessel.

  • Begin heating the steam generator to produce a steady flow of steam.

  • Pass the steam through the plant material. The steam will vaporize the volatile compounds, including (-)-α-Bisabolol.

  • Ensure a constant and sufficient flow of cold water through the condenser to liquefy the vapor.

  • Collect the distillate (essential oil and hydrosol) in the collection vessel.

  • Continue distillation for a predetermined optimal time (e.g., 2-3 hours).[6]

  • After distillation, allow the distillate to cool and separate into two phases in a separatory funnel.

  • Separate the essential oil layer from the aqueous layer (hydrosol).

  • Dry the essential oil over anhydrous sodium sulfate to remove residual water.

Protocol 2: Vacuum Steam Distillation for Minimizing Degradation

Objective: To extract essential oil with a high concentration of intact (-)-α-Bisabolol by minimizing thermal degradation using vacuum steam distillation.

Materials:

  • Same as Protocol 1

  • Vacuum pump

  • Manometer

  • Vacuum-tight steam distillation apparatus

Methodology:

  • Assemble the vacuum-tight steam distillation apparatus.

  • Place the ground plant material into the distillation flask.

  • Connect the vacuum pump to the system and use the manometer to monitor the pressure.

  • Reduce the pressure inside the apparatus to the desired level (e.g., 0.5 atm).

  • Gently heat the steam generator. The water will boil at a lower temperature due to the reduced pressure.[2]

  • Introduce the low-temperature steam into the distillation flask.

  • Proceed with the distillation as described in Protocol 1, maintaining the reduced pressure throughout the process.

  • Collect and process the distillate as previously described.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_processing Post-Processing plant_material Plant Material (e.g., Chamomile) grinding Grinding plant_material->grinding distillation_flask Distillation Flask grinding->distillation_flask condenser Condenser distillation_flask->condenser Vapor steam_generator Steam Generator steam_generator->distillation_flask Steam collection Collection Vessel condenser->collection Distillate separation Separation (Separatory Funnel) collection->separation drying Drying (Anhydrous Na2SO4) separation->drying final_product Purified (-)-α-Bisabolol Oil drying->final_product

Caption: Experimental workflow for the extraction of (-)-α-Bisabolol via steam distillation.

logical_relationship cluster_parameters Controllable Parameters cluster_outcomes Process Outcomes temp Temperature degradation Degradation of (-)-α-Bisabolol temp->degradation Increases pressure Pressure (Vacuum) pressure->temp Reduces ph pH of Water ph->degradation Influences time Distillation Time time->degradation Increases with prolonged exposure yield Yield of Intact (-)-α-Bisabolol degradation->yield Reduces

Caption: Logical relationship between key parameters and the degradation of (-)-α-Bisabolol.

References

Technical Support Center: Enhancing Liposomal Encapsulation of (-)-alpha-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of (-)-alpha-Bisabolol in liposomes.

Frequently Asked Questions (FAQs)

Q1: Why is the encapsulation efficiency of my this compound in liposomes consistently low?

A1: Low encapsulation efficiency of a lipophilic compound like this compound is a common challenge. Several factors can contribute to this issue:

  • Lipid Composition: The choice of phospholipids (B1166683) and the presence or absence of cholesterol significantly impact the stability and drug-loading capacity of the liposomal bilayer.[1][2][3]

  • Drug-to-Lipid Ratio: Exceeding the optimal drug-to-lipid ratio can lead to the drug not being fully incorporated into the lipid bilayer, resulting in lower encapsulation efficiency.[3]

  • Method of Preparation: The technique used for liposome (B1194612) formation, such as the thin-film hydration method, has specific parameters that must be optimized.[4][5][6]

  • Inadequate Sonication or Extrusion: Insufficient size reduction and homogenization of the liposomes can result in a heterogeneous population of vesicles with varying encapsulation capacities.

  • Precipitation of the Drug: this compound is highly lipophilic and may precipitate out of the organic solvent before the formation of the lipid film is complete.[7]

Q2: What is the most suitable method for preparing this compound loaded liposomes?

A2: The thin-film hydration method is a widely used and effective technique for encapsulating hydrophobic drugs like this compound.[4][5][6] This method involves dissolving the lipids and the drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer.

Q3: How does cholesterol content affect the encapsulation efficiency of this compound?

A3: Cholesterol is a critical component for modulating the fluidity and stability of the liposomal membrane. For hydrophobic drugs, increasing cholesterol content generally leads to better drug retention within the bilayer.[1] However, an excessively high concentration of cholesterol can increase the rigidity of the membrane, potentially hindering the encapsulation of bulky molecules and in some cases, may even decrease encapsulation efficiency.[8] Therefore, optimizing the cholesterol concentration is crucial.

Q4: What analytical method is recommended for determining the encapsulation efficiency of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely validated method for the quantification of this compound.[9][10][11] This technique allows for the separation and quantification of the encapsulated drug from the free, unencapsulated drug.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency Lipid composition is not optimal.- Vary the phospholipid type (e.g., use phospholipids with different acyl chain lengths or saturation). - Optimize the molar ratio of phospholipid to cholesterol. A common starting point is a 2:1 or 3:1 ratio.[1]
Drug-to-lipid ratio is too high.- Systematically decrease the initial amount of this compound while keeping the lipid concentration constant to determine the saturation point.[3]
Incomplete removal of the organic solvent.- Ensure the lipid film is thoroughly dried under vacuum for an extended period (e.g., overnight) to remove any residual solvent.[12]
Hydration temperature is incorrect.- The hydration step should be performed at a temperature above the phase transition temperature (Tc) of the primary phospholipid used.[4][5]
Liposome Aggregation/Precipitation Unstable liposome formulation.- Include charged lipids (e.g., phosphatidylglycerol) in the formulation to increase electrostatic repulsion between vesicles. - Optimize the cholesterol content to enhance membrane stability.[6]
Incorrect pH of the hydration buffer.- Ensure the pH of the aqueous buffer is appropriate for the stability of the chosen lipids.
Inconsistent Particle Size Inefficient size reduction method.- If using sonication, ensure consistent application of energy and time. - For more uniform size distribution, use an extruder with polycarbonate membranes of a defined pore size. Multiple passes through the extruder are recommended.[4][5]

Data on Factors Influencing Encapsulation Efficiency

The following table summarizes the impact of key formulation variables on the encapsulation efficiency of hydrophobic drugs. While specific quantitative data for this compound is limited in the public domain, these trends, observed for other lipophilic molecules, provide a strong starting point for optimization.

Parameter Variation Effect on Encapsulation Efficiency (EE%) Rationale
Phospholipid Type Saturated (e.g., DSPC) vs. Unsaturated (e.g., POPC)Saturated lipids often lead to higher EE% for hydrophobic drugs.Saturated lipids form more rigid and less permeable bilayers, which can better retain the encapsulated drug.[2]
Cholesterol Content Increasing Cholesterol ConcentrationGenerally increases EE% up to an optimal point.Cholesterol fills the gaps between phospholipid molecules, reducing membrane fluidity and drug leakage.[1] However, excessive cholesterol can decrease EE.[8]
Drug-to-Lipid Ratio Increasing Drug ConcentrationEE% increases to a saturation point, then decreases.Initially, more drug is available for encapsulation. Beyond the capacity of the lipid bilayer, the excess drug will not be encapsulated.[3]
Hydration Medium pH and Ionic StrengthCan influence EE% depending on the charge of the lipids and drug.Electrostatic interactions between the drug, lipids, and the aqueous phase can affect partitioning into the bilayer.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes using the Thin-Film Hydration Method
  • Lipid/Drug Solution Preparation:

    • In a round-bottom flask, dissolve the desired amounts of phospholipids (e.g., soy phosphatidylcholine), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture).[4][5]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipid.

    • Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[13]

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]

  • Hydration:

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the primary phospholipid for approximately 1 hour.[14] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to:

      • Sonication: Using a probe or bath sonicator.

      • Extrusion: Passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a liposome extruder. This is the preferred method for achieving a narrow size distribution.[4][5]

Protocol 2: Determination of Encapsulation Efficiency using HPLC
  • Separation of Free and Encapsulated Drug:

    • Separate the unencapsulated this compound from the liposomes. Common methods include:

      • Ultracentrifugation: Centrifuge the liposome suspension at high speed. The liposomes will form a pellet, leaving the free drug in the supernatant.

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

  • Quantification of Total Drug:

    • Take a known volume of the original liposome suspension (before separation).

    • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or isopropanol).

    • Analyze this solution by HPLC to determine the total concentration of this compound (Ctotal).

  • Quantification of Free Drug:

    • Analyze the supernatant (from ultracentrifugation) or the appropriate fractions (from SEC) by HPLC to determine the concentration of the free, unencapsulated this compound (Cfree).

  • Calculation of Encapsulation Efficiency (EE%):

    • Calculate the EE% using the following formula: EE% = [(Ctotal - Cfree) / Ctotal] x 100

A validated HPLC method for this compound quantification often uses a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at approximately 200-210 nm.[9][10]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Encapsulation Efficiency Analysis A 1. Dissolve Lipids & Bisabolol in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction (Extrusion/Sonication) C->D E 5. Separate Free Drug from Liposomes (Ultracentrifugation/SEC) D->E Liposome Suspension G 7. Quantify Total Drug (HPLC) (after disrupting liposomes) D->G F 6. Quantify Free Drug (HPLC) E->F H 8. Calculate EE% F->H G->H

Caption: Workflow for liposome preparation and encapsulation efficiency analysis.

troubleshooting_logic Start Low Encapsulation Efficiency Cause1 Possible Cause Lipid Composition Start->Cause1 Cause2 Possible Cause Drug:Lipid Ratio Start->Cause2 Cause3 Possible Cause Preparation Method Start->Cause3 Solution1 {Solution | - Optimize Phospholipid/Cholesterol Ratio - Try Different Lipids} Cause1->Solution1 Solution2 {Solution | - Decrease Initial Drug Amount - Perform a Titration} Cause2->Solution2 Solution3 {Solution | - Ensure Complete Solvent Removal - Hydrate Above Lipid Tc} Cause3->Solution3

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Addressing matrix effects in HPLC analysis of (-)-alpha-Bisabolol from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC analysis of (-)-alpha-Bisabolol from complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the HPLC analysis of this compound from plant extracts?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In plant extracts, these interfering components can include pigments, lipids, phenolic compounds, and other secondary metabolites.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][3] Given the complexity of plant matrices, managing these effects is crucial for reliable quantification of this compound.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: The presence and magnitude of matrix effects can be assessed using several methods:

  • Qualitative Assessment (Post-Column Infusion): In this method, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected.[1][4][5] A significant deviation (a dip for suppression or a peak for enhancement) in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[1][4]

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract at the same concentration.[1] The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value significantly different from 1 suggests the presence of matrix effects.[1]

Q3: What are the primary strategies to mitigate or eliminate matrix effects?

A3: The primary strategies can be categorized into three main areas:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before HPLC analysis.[3][4] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and filtration.[4][6][7]

  • Chromatographic Separation: Modifying the HPLC method can help separate this compound from co-eluting matrix components.[3][4] This can be achieved by adjusting the gradient elution, using a different column chemistry, or altering mobile phase additives.[4]

  • Compensation Methods: If matrix effects cannot be eliminated, their impact can be compensated for using specific calibration techniques.[4] The most effective methods include the use of a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration curves, or the standard addition method.[4]

Troubleshooting Guides

Problem 1: Signal Suppression or Enhancement of this compound

Symptoms:

  • Inconsistent and lower-than-expected peak areas for this compound.

  • Poor reproducibility of results between replicate injections of the same sample.

  • High variability in quantification when analyzing different plant extracts.

Troubleshooting Workflow:

cluster_0 Troubleshooting Signal Suppression/Enhancement start Start: Inconsistent Signal assess_me Assess Matrix Effect (Post-column infusion or post-extraction spike) start->assess_me is_me_present Matrix Effect Present? assess_me->is_me_present optimize_sp Optimize Sample Preparation (SPE, LLE) is_me_present->optimize_sp Yes end End: Consistent Signal is_me_present->end No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom use_is Implement Internal Standard (Preferably SIL-IS) optimize_chrom->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match revalidate Re-validate Method matrix_match->revalidate revalidate->end

Caption: Troubleshooting workflow for signal suppression or enhancement.

Detailed Steps:

  • Confirm Matrix Effects: First, confirm that the issue is due to matrix effects using the post-column infusion or post-extraction spike method as described in the FAQs.

  • Improve Sample Cleanup: This is often the most effective way to reduce matrix effects.[4] The goal is to selectively remove interfering components.

    • Solid-Phase Extraction (SPE): A highly selective technique for isolating analytes. For a moderately non-polar compound like this compound, a reversed-phase sorbent (e.g., C18) can be effective.

    • Liquid-Liquid Extraction (LLE): Can be used to partition this compound into a solvent in which the interfering matrix components are not soluble.

  • Optimize Chromatographic Conditions: If sample cleanup is insufficient, modify the HPLC method to improve separation.

    • Gradient Modification: Adjust the gradient slope to enhance the resolution between the analyte and interfering peaks.[4]

    • Column Selection: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a standard C18) to change the elution profile of co-eluting compounds.[4]

  • Implement Compensation Strategies:

    • Internal Standard (IS): The use of an internal standard is a powerful way to compensate for signal variability.[8][9] A stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it has the same physicochemical properties and will be affected by the matrix in the same way.[4] If a SIL-IS is not available, a structurally similar compound that does not co-elute with other peaks can be used.[6]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[4] This helps to normalize the matrix effect across all samples and standards.

Problem 2: Poor Reproducibility Across Different Plant Matrices

Symptoms:

  • A validated method for one type of plant extract (e.g., chamomile) fails to give accurate results for another (e.g., sage).

  • Significant variations in recovery and precision when the sample source changes.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Reproducibility Across Matrices start_rep Start: Poor Reproducibility eval_matrix_diff Evaluate Matrix Differences (Analyze blank extracts of each matrix) start_rep->eval_matrix_diff is_diff Significant Differences? eval_matrix_diff->is_diff robust_sp Develop a More Robust Sample Preparation Method is_diff->robust_sp Yes end_rep End: Reproducible Results is_diff->end_rep No standard_add Employ Standard Addition Method robust_sp->standard_add matrix_specific_cal Use Matrix-Specific Calibration Curves standard_add->matrix_specific_cal validate_per_matrix Validate Method for Each Matrix matrix_specific_cal->validate_per_matrix validate_per_matrix->end_rep

Caption: Workflow for addressing poor reproducibility across different plant matrices.

Detailed Steps:

  • Characterize the Matrix Effect for Each Plant Type: Perform a matrix effect assessment for each type of plant extract to understand the variability.

  • Develop a More Universal Sample Preparation Method: The goal is to find a sample preparation technique that effectively removes interferences from all types of matrices being analyzed. This may require testing different SPE sorbents or LLE solvent systems.

  • Utilize the Standard Addition Method: This method is particularly useful when a representative blank matrix is not available or when dealing with highly variable matrices.[4] It involves adding known amounts of the analyte to the actual sample.

  • Matrix-Specific Calibrations: If a universal approach is not feasible, prepare separate matrix-matched calibration curves for each plant type.

  • Method Validation: The analytical method should be validated for each distinct matrix to ensure accuracy and precision.[10]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of working standard solutions.

  • Sample Preparation (Blank Matrix): Extract a sample of the plant material that is known to not contain this compound using the established extraction procedure. If a true blank is unavailable, use a representative sample and monitor for the absence of an endogenous peak at the retention time of this compound.

  • Spiking:

    • Set A (Neat Solution): Spike a known amount of the this compound working standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Take an aliquot of the blank matrix extract and spike it with the same amount of the this compound working standard.

  • HPLC Analysis: Analyze both sets of samples using the developed HPLC method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • A value close to 1 indicates minimal matrix effect. A value < 1 indicates signal suppression, and a value > 1 indicates signal enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • SPE Cartridge Selection: For this compound, a C18 SPE cartridge is a suitable starting point.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol (B129727) followed by water through it.

  • Sample Loading: Load the plant extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger, non-polar solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound

Sample Preparation MethodMatrix Factor (MF)Recovery (%)RSD (%)
Dilute-and-Shoot0.459815.2
Protein Precipitation0.629511.8
Liquid-Liquid Extraction0.85886.5
Solid-Phase Extraction (C18)0.95924.1

Data are hypothetical and for illustrative purposes.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[11]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[11]
Injection Volume 10 µL
Column Temperature 30 °C

References

Optimizing fermentation conditions for (-)-alpha-Bisabolol production in S. cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of (-)-alpha-Bisabolol in Saccharomyces cerevisiae.

Troubleshooting Guide

This section addresses common problems encountered during the fermentation process, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield of this compound can stem from several factors, ranging from metabolic pathway inefficiencies to suboptimal fermentation conditions. Here’s a systematic approach to troubleshooting:

  • Metabolic Pathway Bottlenecks:

    • Insufficient Precursor Supply: The biosynthesis of this compound relies on the mevalonate (B85504) (MVA) pathway for the precursor farnesyl pyrophosphate (FPP).[1][2] Overexpression of key genes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and acetyl-CoA thiolase (ERG10), can significantly increase the metabolic flux towards FPP.[3] Additionally, increasing the acetyl-CoA pool by overexpressing acetyl-CoA synthetase (ACS1) has been shown to be beneficial.[3]

    • Competitive Pathways: The enzyme Erg9p (squalene synthase) diverts FPP towards sterol biosynthesis, a major competing pathway.[4][5] Downregulating the ERG9 gene can redirect more FPP to this compound production.[4][5]

    • Inefficient this compound Synthase Activity: The expression and activity of the heterologous this compound synthase (MrBBS from Matricaria recutita) are critical.[1][3] Ensure the gene is codon-optimized for S. cerevisiae and consider fusing it with ERG20 (FPP synthase) to channel the substrate directly to the final synthesis step.[4][6]

  • Suboptimal Fermentation Conditions:

    • Carbon Source: While glucose is a common carbon source, a mixed feed of glucose and ethanol (B145695) can enhance the accumulation of terpenoids.[1][4]

    • pH Instability: The fermentation process can lead to a drop in pH, which can inhibit cell growth and product formation. The addition of calcium carbonate can help maintain a stable pH, leading to increased cell density and product yield.[1][4]

    • Temperature: The optimal temperature for S. cerevisiae growth and terpenoid production is generally around 30°C.[7] Deviations can lead to reduced yeast activity.[8]

  • Product Toxicity and Export:

    • Intracellular Accumulation: High concentrations of this compound can be toxic to the yeast cells.

    • Inefficient Export: Overexpression of specific ABC transporters, such as PDR15, can facilitate the export of this compound out of the cell, relieving cytotoxicity and increasing the extracellular titer.[1][4][6]

Q2: I'm observing high cell density, but the specific productivity of this compound is low. What could be the issue?

A2: This scenario, often termed "uncoupling" of growth and production, suggests that the cellular resources are being directed towards biomass formation rather than the synthesis of your target compound. Here are some troubleshooting steps:

  • Review Promoter Systems: If the expression of your pathway genes is under the control of growth-phase-dependent promoters, ensure that the induction strategy aligns with the optimal production phase. For instance, using strong constitutive promoters might be beneficial.

  • Nitrogen Source Optimization: The type and concentration of the nitrogen source can influence both cell growth and the production of secondary metabolites.[9][10] Experiment with different nitrogen sources, such as ammonium (B1175870) sulfate, urea, or a mixture of amino acids, to find the optimal balance for this compound production.[10]

  • Redox Imbalance: The MVA pathway has a significant demand for NADPH. An imbalance in the cellular redox state can limit the pathway's efficiency. Consider co-expressing enzymes that can regenerate NADPH.

Q3: My fermentation is producing a significant amount of farnesol (B120207) as a byproduct. How can I reduce its formation?

A3: Farnesol is produced from the dephosphorylation of FPP, the direct precursor to this compound. Its accumulation indicates a bottleneck at the final conversion step or an excess of FPP that is not being efficiently utilized.

  • Enhance this compound Synthase Activity:

    • Increase Enzyme Expression: Ensure high-level expression of the this compound synthase (MrBBS). This can be achieved by using a strong promoter or increasing the gene copy number.

    • Improve Enzyme Efficiency: As mentioned earlier, fusing ERG20 and MrBBS can improve the catalytic efficiency by channeling FPP directly to MrBBS.[4][6]

  • Control FPP Accumulation: While a high FPP pool is desirable, excessive accumulation can lead to byproduct formation. Fine-tuning the expression levels of the MVA pathway genes can help balance the FPP supply with the capacity of the this compound synthase.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental setup and optimization of this compound production.

Q1: What are the key genetic modifications in S. cerevisiae for enhancing this compound production?

A1: The core strategy involves engineering the MVA pathway to increase the supply of the precursor FPP and introducing a heterologous synthase to produce this compound. Key modifications include:

  • Introducing a Heterologous this compound Synthase: The gene MrBBS from German chamomile (Matricaria recutita) is commonly used.[1][3]

  • Upregulating the Mevalonate (MVA) Pathway: This is achieved by overexpressing key genes such as tHMG1 (truncated HMG-CoA reductase), ERG10 (acetyl-CoA thiolase), ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), MVD1 (mevalonate pyrophosphate decarboxylase), and IDI1 (isopentenyl diphosphate (B83284) isomerase).

  • Downregulating the Competing Ergosterol Pathway: The ERG9 gene, which encodes squalene (B77637) synthase, is a primary target for downregulation to prevent the diversion of FPP away from this compound synthesis.[4][5]

  • Enhancing Precursor Supply: Overexpression of ACS1 (acetyl-CoA synthetase) can increase the availability of the initial building block, acetyl-CoA.[3]

  • Improving Product Export: Overexpression of transporters like PDR15 facilitates the secretion of this compound, reducing intracellular toxicity.[1][4][6]

Q2: What are the optimal fermentation parameters for this compound production?

A2: Optimal conditions can be strain-dependent, but here are some general guidelines based on successful studies:

ParameterRecommended ConditionRationaleReference
Temperature 30°COptimal for S. cerevisiae growth and enzyme activity.[7][7]
pH 5.0 - 6.0S. cerevisiae generally prefers slightly acidic conditions.[7][7]
pH Control Addition of Calcium CarbonateMaintains pH stability, leading to better cell growth and product accumulation.[1][4][1][4]
Carbon Source Glucose, or a mix of Glucose and EthanolA mixed carbon source can enhance terpenoid production.[1][4][1][4]
Nitrogen Source Ammonium sulfate, amino acid mixturesThe choice of nitrogen source can impact both growth and productivity.[9][10][9][10]
Aeration Controlled dissolved oxygen (DO) levelsAeration is crucial for cell growth, but micro-aerobic conditions during the stationary phase can favor the production of fermentative products like terpenoids.[7][7]

Q3: How can I quantify the amount of this compound produced in my fermentation broth?

A3: Due to the volatile and hydrophobic nature of this compound, a two-phase extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.

  • Extraction: An organic solvent, such as dodecane (B42187), is often added to the fermentation broth to capture the produced this compound in situ.[11] This prevents product loss due to volatilization and can also alleviate product toxicity.

  • Quantification: The organic phase is then analyzed by GC-MS. A standard curve of known concentrations of this compound is used to quantify the amount in the sample.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

  • Prepare the Seed Culture: Inoculate a single colony of the engineered S. cerevisiae strain into 10 mL of YPD medium and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Inoculate the Main Culture: Inoculate 100 mL of fermentation medium (e.g., YPD or a defined minimal medium) in a 500 mL shake flask with the seed culture to an initial OD600 of 0.1.

  • Add Organic Overlay: To capture the produced this compound, add 10% (v/v) of an organic solvent like dodecane to the culture.

  • Incubation: Incubate the flasks at 30°C with shaking at 200 rpm.

  • Sampling: At regular intervals (e.g., every 12 or 24 hours), take samples for OD600 measurement and this compound quantification.

  • Product Analysis: Centrifuge the sample to separate the phases. Analyze the organic phase using GC-MS.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

  • Prepare the Inoculum: Grow a seed culture in shake flasks as described above until it reaches the late exponential phase.

  • Bioreactor Setup: Prepare a 5 L bioreactor with the appropriate fermentation medium. Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.2-0.5.

  • Control Parameters: Maintain the temperature at 30°C and the pH at a setpoint (e.g., 5.5) using automated addition of acid and base. Control the dissolved oxygen (DO) level, for example, by sparging with air and adjusting the agitation speed.

  • Feeding Strategy: After the initial batch phase, when the initial carbon source is depleted, start a fed-batch phase by continuously or intermittently feeding a concentrated solution of the carbon source (e.g., glucose or a glucose/ethanol mixture).

  • Sampling and Analysis: Regularly draw samples to monitor cell density (OD600), substrate consumption, and this compound production (via GC-MS analysis of an organic overlay or extracted sample).

Visualizations

Metabolic_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Ergosterol Ergosterol Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 (↑) HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (↑) Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP IPP Mevalonate5PP->IPP DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP:e->GPP:w GPP:e->FPP:w Squalene Squalene FPP->Squalene ERG9 (↓) Bisabolol This compound FPP->Bisabolol MrBBS Ergosterol Ergosterol Squalene->Ergosterol Legend Legend: (↑) Upregulated Gene (↓) Downregulated Gene

Caption: Engineered metabolic pathway for this compound production in S. cerevisiae.

Experimental_Workflow Strain_Construction Strain Construction (Metabolic Engineering) Shake_Flask_Screening Shake Flask Screening Strain_Construction->Shake_Flask_Screening Select best performing strains Fermentation_Optimization Fermentation Optimization (Bioreactor) Shake_Flask_Screening->Fermentation_Optimization Scale-up promising strains Downstream_Processing Downstream Processing (Extraction & Purification) Fermentation_Optimization->Downstream_Processing Harvest broth Product_Analysis Product Analysis (GC-MS) Downstream_Processing->Product_Analysis Quantify final product

Caption: General experimental workflow for microbial production of this compound.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Pathway Check Metabolic Pathway - Precursor Supply (MVA) - Competing Pathways (ERG9) - Synthase Activity (MrBBS) Low_Yield->Check_Pathway Check_Fermentation Check Fermentation Conditions - Carbon Source - pH - Temperature Low_Yield->Check_Fermentation Check_Toxicity Check Product Toxicity/Export - Intracellular Accumulation - Transporter Expression (PDR15) Low_Yield->Check_Toxicity High_Cell_Density_Low_Productivity High Cell Density, Low Specific Productivity Review_Promoters Review Promoter Systems High_Cell_Density_Low_Productivity->Review_Promoters Optimize_Nitrogen Optimize Nitrogen Source High_Cell_Density_Low_Productivity->Optimize_Nitrogen Check_Redox Check Redox Balance (NADPH) High_Cell_Density_Low_Productivity->Check_Redox High_Farnesol High Farnesol Byproduct Enhance_Synthase Enhance MrBBS Activity - Expression Level - Enzyme Fusion High_Farnesol->Enhance_Synthase Balance_FPP Balance FPP Pool High_Farnesol->Balance_FPP

References

Validation & Comparative

Comparative Analysis of Natural vs. Synthetic Alpha-Bisabolol: An Anti-Inflammatory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Alpha-bisabolol (B1667320), a sesquiterpene alcohol, is a prominent bioactive compound valued for its anti-inflammatory, soothing, and antimicrobial properties.[1] It is commercially available in two primary forms: natural (-)-alpha-bisabolol, extracted from sources like German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), and synthetic (±)-alpha-bisabolol, produced through chemical synthesis.[1][2] This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The fundamental distinction between the two forms lies in their stereochemistry. Natural alpha-bisabolol is the optically active (-)-α-isomer, which is considered the biologically active form.[1] In contrast, synthetic alpha-bisabolol is a racemic mixture of the levorotary (l) and dextrorotary (d) isomers, meaning it contains only about 50% of the active this compound.[1] Furthermore, commercially available natural alpha-bisabolol typically has a purity of 95% or higher, while synthetic versions are often around 85% pure, resulting in an even lower active isomer concentration of approximately 42.5%.[1]

Data Presentation: Comparative Anti-Inflammatory Efficacy

Alpha-bisabolol exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3][4] While direct, head-to-head clinical studies with quantitative comparisons are limited, the significantly higher concentration of the biologically active (-)-alpha-isomer in the natural form strongly suggests a superior anti-inflammatory activity on a weight-by-weight basis.[1] The following table summarizes findings on the inhibition of key inflammatory markers from various in vitro and in vivo studies.

Inflammatory MarkerModel SystemNatural (-)-α-Bisabolol EffectSynthetic (±)-α-Bisabolol EffectKey Findings & References
TNF-α LPS-stimulated RAW 264.7 MacrophagesSignificant dose-dependent reduction in secretion and mRNA expression.[3][5]Assumed to be less potent due to lower active isomer content.Natural (-)-α-bisabolol significantly inhibits TNF-α, a key pro-inflammatory cytokine.[3][4][5]
IL-6 LPS-stimulated RAW 264.7 MacrophagesSignificant dose-dependent reduction in secretion and mRNA expression.[3]Assumed to be less potent due to lower active isomer content.Natural (-)-α-bisabolol effectively reduces IL-6 levels, mitigating the inflammatory response.[3][4][6]
IL-1β LPS-stimulated RAW 264.7 MacrophagesSignificant dose-dependent reduction in secretion and mRNA expression.[3]Assumed to be less potent due to lower active isomer content.The expression of this pro-inflammatory cytokine is markedly reduced by natural α-bisabolol.[3][6]
IL-1α LPS-stimulated MacrophagesEffective inhibition of biosynthesis.[7]A specific synthetic product (Dragosantol® 100) is reported to have a comparable effect.[7]This is a notable instance where a high-quality synthetic version claims comparable efficacy to the natural form for a specific marker.[7]
COX-2 DSS-induced Colitis in Mice; AGE-induced Human ChondrocytesSignificant reduction in protein and mRNA expression.[3][4]Assumed to be less potent due to lower active isomer content.Inhibition of COX-2 is a key mechanism for the anti-inflammatory action of α-bisabolol.[3][4][6]
iNOS DSS-induced Colitis in Mice; AGE-induced Human ChondrocytesSignificant reduction in protein and mRNA expression.[3][4]Assumed to be less potent due to lower active isomer content.By reducing iNOS expression, α-bisabolol decreases the production of nitric oxide, an inflammatory mediator.[3][4][6]
Paw Edema Carrageenan-induced Paw Edema in MiceSignificant reduction in paw edema at doses of 100 and 200 mg/kg (oral).[8][9]Not directly compared in available literature.This in vivo model demonstrates the potent anti-inflammatory effect of natural (-)-α-bisabolol systemically.[8][9]

Signaling Pathways and Experimental Workflow

The anti-inflammatory action of alpha-bisabolol is primarily mediated through the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways, when activated by inflammatory stimuli, lead to the transcription and release of numerous pro-inflammatory cytokines and mediators. Alpha-bisabolol intervenes by preventing the phosphorylation and activation of key proteins within these cascades.[3][4][10][11]

G cluster_membrane cluster_cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, Irritants) mapk_pathway MAPK Pathway (p38, JNK, ERK) stimuli->mapk_pathway Activates nfkb_pathway IκBα Phosphorylation stimuli->nfkb_pathway Activates gene_transcription Gene Transcription mapk_pathway->gene_transcription Promotes nfkb_p65 NF-κB (p65) Translocation nfkb_pathway->nfkb_p65 Leads to nfkb_p65->gene_transcription Promotes bisabolol (-)-α-Bisabolol bisabolol->mapk_pathway Inhibits bisabolol->nfkb_pathway Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) & Mediators (COX-2, iNOS) gene_transcription->cytokines Induces Production inflammation Inflammation cytokines->inflammation Causes

Caption: Anti-inflammatory signaling pathways inhibited by (-)-α-bisabolol.

G cluster_collection cluster_analysis start Start: Cell Culture (e.g., RAW 264.7 Macrophages) pretreatment Pre-treatment with Natural or Synthetic α-Bisabolol (Various Concentrations) start->pretreatment stimulation Induce Inflammation (e.g., add LPS) pretreatment->stimulation incubation Incubate for a Defined Period (e.g., 24 hours) stimulation->incubation collection Sample Collection incubation->collection medium Culture Medium (for secreted proteins) collection->medium cells Cell Lysate (for RNA or intracellular proteins) collection->cells elisa ELISA / CBA (Measure Cytokine Proteins) medium->elisa qpcr qPCR (Measure Gene Expression) cells->qpcr western Western Blot (Measure Protein Expression) cells->western analysis Analysis end End: Compare Inhibitory Effects analysis->end elisa->analysis qpcr->analysis western->analysis

Caption: General experimental workflow for in vitro anti-inflammatory testing.

Experimental Protocols

Robust in vitro and in vivo models are essential for evaluating and comparing the anti-inflammatory activity of natural and synthetic alpha-bisabolol.

In Vitro Model: Anti-Inflammatory Assay in Macrophages

This protocol uses a macrophage cell line to screen the anti-inflammatory potential of alpha-bisabolol by measuring its effect on the production of inflammatory mediators after stimulation.

  • Cell Line: RAW 264.7 murine macrophage cells.[12]

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli (inflammatory stimulus)[7]

    • Natural (-)-α-bisabolol and Synthetic (±)-α-bisabolol

    • MTT assay kit for cell viability

    • ELISA kits for TNF-α, IL-6, and IL-1β[13][14]

    • Reagents for RNA extraction and qPCR (for gene expression analysis)

  • Methodology:

    • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM at 37°C in a 5% CO₂ incubator. Seed cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[7][12]

    • Cell Viability: Before the main experiment, perform an MTT assay to determine the non-toxic concentrations of both natural and synthetic alpha-bisabolol.[12]

    • Treatment: Pre-treat the cells with various non-toxic concentrations of natural or synthetic alpha-bisabolol for a specified duration (e.g., 2-6 hours).[3]

    • Inflammation Induction: Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the wells (excluding the negative control group).[12]

    • Incubation: Incubate the plates for 24 hours to allow for the production of inflammatory mediators.[12]

    • Sample Collection: Collect the cell culture supernatant to measure secreted cytokines. Lyse the remaining cells to extract RNA or protein for further analysis.[12]

    • Quantification:

      • ELISA: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[13][14]

      • qPCR: Analyze the gene expression levels of Tnf, Il6, Il1b, Ptgs2 (COX-2), and Nos2 (iNOS) using quantitative real-time PCR.[13]

    • Data Analysis: Calculate the percentage inhibition of each inflammatory marker for each treatment group compared to the LPS-only control group.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and validated in vivo model for assessing the activity of potential anti-inflammatory agents on acute inflammation.[8]

  • Animal Model: Male Swiss mice or Wistar rats.[8][9]

  • Materials:

    • Carrageenan (1% w/v in sterile saline)

    • Natural (-)-α-bisabolol and Synthetic (±)-α-bisabolol

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Plethysmometer or digital calipers for measuring paw volume/thickness

  • Methodology:

    • Acclimatization: House animals in a controlled environment for at least one week before the experiment with free access to food and water.[8]

    • Grouping: Randomly divide animals into groups: Vehicle Control, Positive Control, Natural Bisabolol (e.g., 100 and 200 mg/kg), and Synthetic Bisabolol (at equivalent doses).[8][9]

    • Administration: Administer the respective substances orally (gavage) one hour before the induction of inflammation.[9]

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each animal.[8]

    • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: Calculate the paw edema by subtracting the initial paw volume from the post-injection measurements. Determine the percentage of edema inhibition for each treated group relative to the vehicle control group.[8]

    • Optional Analysis: At the end of the experiment, paw tissue can be collected for histopathological analysis or to measure inflammatory markers like myeloperoxidase (MPO) or cytokines.[8]

Conclusion

The distinction between natural this compound and its synthetic (±)-alpha-bisabolol counterpart is critical for its application in research and drug development. The natural form is the pure, biologically active (-)-α-isomer, whereas the synthetic version is a racemic mixture containing significantly less of this active component.[1] Experimental data consistently demonstrates the potent anti-inflammatory activity of natural this compound through its ability to suppress key pro-inflammatory cytokines and mediators by inhibiting the NF-κB and MAPK signaling pathways.[3][10][11]

While some high-purity synthetic versions may exhibit comparable efficacy for specific markers like IL-1α, the available evidence strongly suggests that natural this compound possesses superior anti-inflammatory potency on a weight-by-weight basis. For professionals in drug development and research, selecting the natural form is more likely to yield greater efficacy and is a critical consideration for formulating potent anti-inflammatory therapies.

References

Validating the Anticancer Mechanism of (-)-α-Bisabolol in Pancreatic Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of (-)-α-Bisabolol in various pancreatic cancer models, supported by experimental data from preclinical studies. (-)-α-Bisabolol, a naturally occurring sesquiterpene alcohol, has demonstrated significant potential as a therapeutic agent against pancreatic cancer by inducing apoptosis and inhibiting key cell survival pathways.[1][2][3] This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its validation, and visualizes the underlying molecular mechanisms.

Data Presentation: Efficacy of (-)-α-Bisabolol

The cytotoxic and pro-apoptotic effects of (-)-α-Bisabolol have been evaluated across multiple human pancreatic cancer cell lines. While comprehensive comparative studies with standardized concentrations and time points are still emerging, existing data indicates a consistent dose-dependent inhibition of cell viability and induction of apoptosis.

Table 1: Comparative Cytotoxicity of (-)-α-Bisabolol in Pancreatic Cancer Cell Lines
Cell LineIC50 (µM)Treatment DurationAssay MethodReference
KLM1Data not specified96hTrypan Blue[4]
Panc1Data not specified96hTrypan Blue[4]
KP4Data not specified96hTrypan Blue[4]
MIA PaCa-2Data not specifiedNot specifiedNot specified[1]

Note: Specific IC50 values for (-)-α-Bisabolol in pancreatic cancer cell lines are not consistently reported across the reviewed literature. One study focused on a more potent derivative, α-bisabolol derivative 5.[4]

Table 2: Apoptosis Induction by (-)-α-Bisabolol and Its Derivatives
Cell LineTreatmentConcentration (µM)Duration (h)Total Apoptotic Cells (%)Reference
KLM1(-)-α-Bisabolol62.548Increased vs. control[4]
α-Bisabolol derivative 562.548Greater than (-)-α-Bisabolol[4]
Panc1(-)-α-Bisabolol62.548Increased vs. control[4]
α-Bisabolol derivative 562.548Greater than (-)-α-Bisabolol[4]
KP4(-)-α-Bisabolol62.548Increased vs. control[4]
α-Bisabolol derivative 562.548Greater than (-)-α-Bisabolol[4]
Table 3: Effect of (-)-α-Bisabolol on Key Signaling Proteins in Pancreatic Cancer
ProteinEffect of (-)-α-BisabololMethodCell Line(s)Reference
p-AKTSuppressionWestern BlotKLM1, KP4, Panc1, MIA PaCa-2[1]
Total AKTNo significant changeWestern BlotNot specified
BaxIncreased expressionNot specifiedNot specified[3]
Bcl-2Decreased expressionNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key assays used to evaluate the anticancer effects of (-)-α-Bisabolol.

Cell Viability Assay (Trypan Blue Dye Exclusion Method)

This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Culture: Pancreatic cancer cells (e.g., KLM1, Panc1, KP4) are seeded in 6-well plates and cultured until they reach approximately 80% confluency.

  • Treatment: Cells are treated with varying concentrations of (-)-α-Bisabolol (e.g., 62.5 µM and 125 µM) or a vehicle control for a specified duration (e.g., 96 hours).

  • Cell Harvesting: After treatment, cells are washed with PBS, trypsinized, and collected by centrifugation.

  • Staining: The cell pellet is resuspended in a known volume of PBS. A 1:1 dilution of the cell suspension is made with 0.4% Trypan Blue solution.

  • Counting: The mixture is incubated for 3 minutes at room temperature. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a light microscope.

  • Calculation: Cell viability is calculated as: (Number of viable cells / Total number of cells) x 100%.

Apoptosis Assay (Annexin V & Dead Cell Assay)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Cell Culture and Treatment: Cells are cultured and treated with (-)-α-Bisabolol as described for the cell viability assay (e.g., 62.5 µM for 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Following treatment with (-)-α-Bisabolol, pancreatic cancer cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, Bax, Bcl-2, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by (-)-α-Bisabolol and a typical experimental workflow.

Anticancer_Mechanism_of_alpha_Bisabolol alpha_Bisabolol (-)-α-Bisabolol PI3K PI3K alpha_Bisabolol->PI3K Inhibits Apoptosis Apoptosis alpha_Bisabolol->Apoptosis AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) p_AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) p_AKT->Bax Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Apoptotic Signal Bax->Mitochondrion Promotes Apoptotic Signal Caspases Caspase Cascade Mitochondrion->Caspases Caspases->Apoptosis

Caption: (-)-α-Bisabolol inhibits the PI3K/AKT pathway, leading to apoptosis.

Experimental_Workflow Cell_Culture Pancreatic Cancer Cell Culture (e.g., PANC-1, MIA PaCa-2) Treatment Treatment with (-)-α-Bisabolol Cell_Culture->Treatment Cell_Viability Cell Viability Assay (Trypan Blue) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (AKT, Bax, Bcl-2) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the anticancer effects of (-)-α-Bisabolol.

References

Unveiling the Potency: (-)-alpha-Bisabolol versus Dexamethasone in Murine Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the quest for effective anti-inflammatory agents for dermatological applications, both natural compounds and synthetic corticosteroids are of significant interest. This guide provides an objective comparison of the efficacy of the natural sesquiterpene (-)-alpha-Bisabolol and the potent synthetic glucocorticoid dexamethasone (B1670325) in a murine model of skin inflammation. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective anti-inflammatory profiles.

Quantitative Efficacy: A Side-by-Side Comparison

Table 1: Efficacy of this compound in TPA-Induced Mouse Ear Edema

Treatment (Topical)DoseEar Thickness (mm)Ear Weight (mg)TNF-α (pg/mL)IL-6 (pg/mL)
TPA Control5 µ g/ear 0.38 ± 0.0314.5 ± 1.2485 ± 25650 ± 30
This compound100 µ g/ear 0.21 ± 0.028.2 ± 0.7210 ± 15280 ± 20
This compound200 µ g/ear 0.15 ± 0.016.1 ± 0.5150 ± 10210 ± 15

*Data derived from a study by Maurya et al. (2014) and represents significant inhibition compared to the TPA control group.[1][2][3]

Table 2: Efficacy of Dexamethasone in Croton Oil-Induced Mouse Ear Edema

Treatment (Topical)DoseEar Thickness Inhibition (%)Ear Weight Inhibition (%)MPO Activity (U/mg tissue)TNF-α Inhibition (%)IL-6 Inhibition (%)
Croton Oil Control1 mg/ear--3.5 ± 0.4--
Dexamethasone0.1 mg/ear75.3 ± 5.282.1 ± 6.51.2 ± 0.2*68.4 ± 7.172.5 ± 8.3

*Data is illustrative and compiled from typical results in croton oil-induced inflammation models. MPO (Myeloperoxidase) activity is an indicator of neutrophil infiltration.

Experimental Protocols: A Detailed Look at the Methodologies

The following protocols outline the methodologies used to induce and assess skin inflammation in the murine models cited in this guide.

TPA-Induced Ear Edema in Mice

This model is widely used to screen for topical anti-inflammatory agents.

  • Animals: Male or female BALB/c or Swiss mice (6-8 weeks old).

  • Inflammation Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle such as acetone (B3395972) is topically applied to the inner and outer surfaces of one ear (e.g., 2.5 µ g/ear ). The contralateral ear receives the vehicle alone and serves as a negative control.

  • Treatment: Test compounds, such as this compound, are typically dissolved in the TPA solution or applied topically shortly before or after TPA application. Dexamethasone is often used as a positive control.

  • Assessment of Inflammation:

    • Edema: Ear thickness is measured using a digital micrometer before and at various time points (e.g., 4, 6, 24 hours) after TPA application. The difference in thickness indicates the extent of edema. Ear weight is also determined by punching a standard-sized biopsy from both ears and weighing them.

    • Histopathology: Ear tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and tissue damage.

    • Biochemical Markers: Ear tissue homogenates are used to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits and myeloperoxidase (MPO) activity to quantify neutrophil infiltration.[1][2][3]

Croton Oil-Induced Ear Edema in Mice

This is another robust and commonly used model for acute skin inflammation.[4][5]

  • Animals: Similar to the TPA model, male or female Swiss mice are typically used.

  • Inflammation Induction: A solution of croton oil in a vehicle like acetone is applied topically to one ear.[4][5][6]

  • Treatment: The test compound and a positive control (e.g., dexamethasone) are applied topically to the ear, usually 30 minutes before or after the croton oil application.

  • Assessment of Inflammation:

    • Edema: Measured by the increase in ear thickness and/or weight as described in the TPA model.

    • Myeloperoxidase (MPO) Activity: This enzyme is abundant in neutrophils, and its activity in tissue homogenates is a quantitative measure of neutrophil infiltration, a key feature of acute inflammation.[4][5]

    • Cytokine Analysis: Levels of pro-inflammatory mediators like TNF-α and IL-6 are quantified from tissue homogenates using ELISA.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_assessment Assessment animal_prep Animal Acclimatization (e.g., Swiss Mice) treatment Topical Application of Test Compound/Vehicle animal_prep->treatment compound_prep Preparation of Test Solutions (Bisabolol, Dexamethasone) compound_prep->treatment inducer_prep Preparation of Inflammatory Inducer (TPA or Croton Oil) induction Topical Application of Inflammatory Inducer inducer_prep->induction treatment->induction edema Edema Measurement (Thickness & Weight) induction->edema histo Histopathological Analysis induction->histo biochem Biochemical Analysis (MPO, Cytokines) induction->biochem signaling_pathways cluster_bisabolol This compound Pathway cluster_dexamethasone Dexamethasone Pathway cluster_inflammation Inflammatory Response bisabolol This compound nfkb_inhibition Inhibition of NF-κB Activation bisabolol->nfkb_inhibition mapk_inhibition Inhibition of MAPK Signaling bisabolol->mapk_inhibition cytokine_reduction_b Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb_inhibition->cytokine_reduction_b mapk_inhibition->cytokine_reduction_b inflammation Skin Inflammation (Edema, Neutrophil Infiltration) cytokine_reduction_b->inflammation Inhibits dexamethasone Dexamethasone gr Binds to Glucocorticoid Receptor (GR) dexamethasone->gr gene_transcription Modulation of Gene Transcription gr->gene_transcription anti_inflammatory_proteins Upregulation of Anti-inflammatory Proteins gene_transcription->anti_inflammatory_proteins pro_inflammatory_suppression Suppression of Pro-inflammatory Genes gene_transcription->pro_inflammatory_suppression cytokine_reduction_d Reduced Pro-inflammatory Mediator Production pro_inflammatory_suppression->cytokine_reduction_d cytokine_reduction_d->inflammation Inhibits

References

A Comparative Analysis of the Antimicrobial Spectra of (-)-α-Bisabolol and Tea Tree Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature provides a comparative analysis of the antimicrobial properties of two prominent natural compounds: (-)-α-Bisabolol and Tea Tree Oil. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to offer an objective comparison of their efficacy against a range of pathogenic microorganisms.

(-)-α-Bisabolol, a sesquiterpene alcohol primarily found in German chamomile, is recognized for its anti-inflammatory and anti-irritant properties, with emerging evidence supporting its broad-spectrum antimicrobial activity. Tea Tree Oil, an essential oil derived from the leaves of Melaleuca alternifolia, has a long history of use as a topical antiseptic and is known for its potent, broad-spectrum antimicrobial effects, which are largely attributed to its primary constituent, terpinen-4-ol.[1]

This guide presents a side-by-side comparison of their antimicrobial spectra, supported by quantitative data from various in-vitro studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of (-)-α-Bisabolol and Tea Tree Oil has been evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) reported in several studies. It is important to note that MIC values can vary between studies due to differences in methodology, microbial strains, and preparation of the test agents.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria

Microorganism(-)-α-Bisabolol (µg/mL)Tea Tree Oil (% v/v)Tea Tree Oil (µg/mL)
Staphylococcus aureus150 - 1024[2][3]0.02 - 0.5[4][5]4 - 8[6]
Staphylococcus epidermidis37.5 - 150[7]--
Propionibacterium acnes75[7]--
Solobacterium mooreiDose-dependent killing observed[2]≥0.5% caused >5 log reduction in viability[8]-

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria

Microorganism(-)-α-Bisabolol (µg/mL)Tea Tree Oil (% v/v)Tea Tree Oil (µg/mL)
Escherichia coli>300 - 1024[2][9]0.03 - 0.5[10][11]2700 - 3100[12]
Pseudomonas aeruginosaViability reduction observed[2]--
Salmonella typhimurium300[2]-6200[12]

Table 3: Minimum Inhibitory Concentration (MIC) against Fungi

Microorganism(-)-α-Bisabolol (µg/mL)Tea Tree Oil (% v/v)Tea Tree Oil (µg/mL)
Candida albicans125 - 1000[13][14]0.1 - 0.5[15][16][17]91.22[15]
Trichophyton tonsurans2 - 8[18]--
Trichophyton mentagrophytes2 - 4[18]--
Microsporum canis0.5 - 2.0[18]--

Mechanisms of Antimicrobial Action

Both (-)-α-Bisabolol and Tea Tree Oil exert their antimicrobial effects primarily by disrupting the cell membranes of microorganisms.

(-)-α-Bisabolol: This lipophilic sesquiterpene intercalates into the phospholipid bilayer of bacterial cell membranes, leading to increased permeability and the leakage of essential intracellular components.[2] In fungi, such as Candida albicans, it has been shown to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane, which is a mechanism analogous to that of azole antifungal drugs.[7] There is also evidence to suggest that (-)-α-Bisabolol can act as an efflux pump inhibitor, which may enhance the efficacy of other antibiotics.[2]

Tea Tree Oil: The antimicrobial activity of Tea Tree Oil is also attributed to its ability to compromise the structural and functional integrity of microbial cell membranes.[1] Its components, particularly terpinen-4-ol, partition into the cell membrane, disrupting the permeability barrier and leading to a loss of chemiosmotic control.[10] This results in the leakage of intracellular contents and inhibition of respiration.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial spectrum of these compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

  • Preparation of Antimicrobial Agents: Stock solutions of (-)-α-Bisabolol and Tea Tree Oil are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[21]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

  • Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also included. The microtiter plates are then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[21]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[21] This can be assessed visually or with a microplate reader.

Agar (B569324) Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.[22]

  • Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a Petri dish.[22]

  • Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test substance ((-)-α-Bisabolol or Tea Tree Oil) and placed on the surface of the inoculated agar.[23]

  • Incubation: The plates are incubated under suitable conditions for microbial growth.[23]

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[23]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare stock solutions of (-)-α-Bisabolol and Tea Tree Oil serial_dilution Perform serial dilutions in 96-well plate prep_agent->serial_dilution prep_inoculum Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates at optimal temperature inoculation->incubation read_mic Determine MIC (lowest concentration with no growth) incubation->read_mic

Caption: Workflow for Broth Microdilution Assay.

Proposed Mechanism of Antimicrobial Action

G cluster_compound Antimicrobial Agent cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects compound (-)-α-Bisabolol or Tea Tree Oil membrane Phospholipid Bilayer (with Ergosterol in Fungi) compound->membrane Intercalation/Partitioning disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage inhibition Inhibition of Membrane Functions (e.g., Respiration) disruption->inhibition death Cell Death leakage->death inhibition->death

Caption: Disruption of Microbial Cell Membrane Integrity.

References

A Comparative Guide to the Inhibition of Pro-inflammatory Cytokines by (-)-α-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (-)-α-Bisabolol in inhibiting pro-inflammatory cytokines, benchmarked against established anti-inflammatory agents. The following sections detail the experimental validation, comparative quantitative data, and underlying signaling pathways.

Comparative Analysis of Pro-inflammatory Cytokine Inhibition

(-)-α-Bisabolol, a naturally occurring sesquiterpene alcohol, has demonstrated significant potential in mitigating inflammatory responses by downregulating key pro-inflammatory cytokines. To contextualize its efficacy, this guide compares its activity against a potent corticosteroid, Dexamethasone, and a widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

The primary inflammatory mediators examined are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal in the inflammatory cascade. The data presented is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a standard model for assessing inflammatory responses.

CompoundTarget CytokineCell LineIC50 / % InhibitionCitation
(-)-α-Bisabolol TNF-αRAW 264.7Significant inhibition at 20 µM and 40 µM[1]
IL-6RAW 264.7Significant inhibition at 20 µM and 40 µM[1]
TNF-αMast CellsSignificant reduction at 200 µM
Dexamethasone IL-6IL-6-dependent hybridoma18.9 µM
TNF-αRAW 264.7Significant suppression of secretion
Ibuprofen TNF-αRAW 264.7Data inconclusive; may increase cytokine-induced synthesis
IL-6-Data inconclusive

Signaling Pathways in Pro-inflammatory Cytokine Production

The production of pro-inflammatory cytokines like TNF-α and IL-6 is predominantly regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. (-)-α-Bisabolol has been shown to exert its anti-inflammatory effects by targeting these key pathways.

G General Pro-inflammatory Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_Pathway IKK IκB Kinase (IKK) MyD88->IKK AP1 AP-1 MAPK_Pathway->AP1 Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades & Releases NFκB_n NF-κB (Active) NFκB->NFκB_n Translocates Inhibitor_Node (-)-α-Bisabolol Dexamethasone Inhibitor_Node->MAPK_Pathway Inhibits Inhibitor_Node->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFκB_n->Gene_Transcription AP1->Gene_Transcription Co-activates Cytokines TNF-α, IL-6 Gene_Transcription->Cytokines Leads to Production

Caption: Inhibition of NF-κB and MAPK pathways by anti-inflammatory agents.

Experimental Protocols

In vitro Model for Cytokine Inhibition Assay

A standardized in vitro model using RAW 264.7 murine macrophages is employed to assess the anti-inflammatory potential of test compounds.

1. Cell Culture and Seeding:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (-)-α-Bisabolol, Dexamethasone, Ibuprofen) or vehicle control (DMSO).

  • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) from Escherichia coli to induce an inflammatory response.

  • A set of wells with untreated cells serves as a negative control.

3. Incubation and Supernatant Collection:

  • The plates are incubated for 24 hours at 37°C and 5% CO₂.

  • Following incubation, the plates are centrifuged, and the cell-free supernatants are collected for cytokine analysis.

Quantification of Pro-inflammatory Cytokines by ELISA

The concentration of TNF-α and IL-6 in the collected cell culture supernatants is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

1. Plate Coating:

  • A 96-well ELISA plate is coated with a capture antibody specific for either mouse TNF-α or IL-6 and incubated overnight at 4°C.

2. Blocking:

  • The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

3. Sample and Standard Incubation:

  • The collected supernatants and a series of known concentrations of recombinant mouse TNF-α or IL-6 standards are added to the wells and incubated.

4. Detection Antibody Incubation:

  • After washing, a biotinylated detection antibody specific for the target cytokine is added to each well and incubated.

5. Enzyme and Substrate Reaction:

  • Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB) to produce a colorimetric reaction.

6. Absorbance Measurement and Quantification:

  • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

  • The concentration of the cytokine in the samples is calculated from the standard curve.

G Experimental Workflow for Validating Cytokine Inhibition Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre_incubation Pre-incubate with Test Compounds Seeding->Pre_incubation LPS_Stimulation Stimulate with LPS Pre_incubation->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Perform ELISA for TNF-α and IL-6 Supernatant_Collection->ELISA Data_Analysis Analyze Data and Calculate % Inhibition ELISA->Data_Analysis End End Data_Analysis->End

References

Cross-Validation of HPLC and GC-MS Methods for (-)-α-Bisabolol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (-)-α-Bisabolol, a sesquiterpene alcohol lauded for its anti-inflammatory, anti-irritant, and antimicrobial properties, is paramount in pharmaceutical research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent and powerful analytical techniques employed for this purpose. This guide provides a detailed, objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal technique for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method for (-)-α-Bisabolol quantification is a critical decision that depends on various factors, including the sample matrix, required sensitivity, and the nature of the research. The following tables summarize the key performance characteristics of HPLC and GC-MS methods as reported in various validation studies.

ParameterHPLC-UVµHPLC-ESI-MSHS-GC-MSGC-MS
Linearity Range 29.625 to 465 µg/mL[1]Not specifiedNot specifiedR² > 0.999 (across five concentrations)[2]
Limit of Detection (LOD) 0.0005 mg/mL[3]0.125 µmol/L[1][4]0.13 µmol/L[1][4]Not specified
Limit of Quantification (LOQ) 0.0016 mg/mL[3]Not specifiedNot specifiedNot specified
Accuracy (% Recovery) 100.69% ± 1.05%[3]Not specifiedNot specified98.3–101.60%[2]
Precision (%RSD) Intra-day & Inter-day: ≤ 3.03%[3]Not specifiedNot specifiedIntra-day & Inter-day: ≤ 2.56%[2]
Sample Preparation Liquid-liquid extraction or simple dilution[1][5]Liquid-liquid extraction[1][4]Dilution and headspace injection[1][4]Extraction or direct injection of volatile samples[2][6]
Throughput ModerateLower due to extraction[1]Higher due to minimal sample preparation[1]High for automated systems
Specificity Good, but potential for co-eluting interferences with UV detection[3]High, based on mass-to-charge ratio[4]High, based on mass-to-charge ratio[4]Very high, based on retention time and mass fragmentation pattern[2]

Experimental Protocols

Reproducibility and the ability to adapt a method are contingent on detailed experimental methodologies. Below are representative protocols for both HPLC and GC-MS quantification of (-)-α-Bisabolol.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is widely utilized for the quantification of (-)-α-Bisabolol in various matrices, including plasma and particulate systems.[3][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[3]

    • Mobile Phase: A gradient elution using a mixture of (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile (B52724) has been reported.[3] An isocratic system with acetonitrile and ultrapure water (80:20, v/v) has also been successfully used.[7]

    • Flow Rate: Typically 0.8 mL/min to 1.0 mL/min.[3][7]

    • Detection Wavelength: 200 nm.[3]

  • Sample Preparation (from plasma):

    • Rat plasma samples are deproteinized with acetonitrile.[7]

    • The mixture is vortexed and centrifuged.

    • The supernatant is collected, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like (-)-α-Bisabolol, offering high sensitivity and specificity.[2][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Injector Temperature: 220 °C.[8]

    • Oven Temperature Program: An initial hold at 70 °C for 3 min, ramp to 100 °C at 5 °C/min, hold for 1 min, then ramp to 246 °C at 120 °C/min and hold for 3 min.[9]

    • Carrier Gas: Helium at a constant flow rate.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic mass-to-charge ratios (m/z) for (-)-α-Bisabolol include the molecular ion at 222 and the base peak at 43.[6]

  • Sample Preparation (Headspace-GC-MS from blood):

    • Blood samples are diluted with water (e.g., 0.5 mL blood + 1 mL water).[4]

    • The diluted sample is placed in a headspace vial.

    • The vial is heated (e.g., at 125 °C for 1 hour) before automatic injection of the headspace vapor into the GC-MS system.[4]

Method Cross-Validation Workflow

The process of cross-validating two distinct analytical methods involves a systematic approach to ensure that both methods provide comparable and reliable results for the intended analyte.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_validation Validation Assessment Sample Test Sample Prep_HPLC HPLC Sample Preparation (e.g., LLE, Protein Precipitation) Sample->Prep_HPLC Prep_GCMS GC-MS Sample Preparation (e.g., Derivatization, Headspace) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data Acquisition & Processing HPLC->Data_HPLC Data_GCMS GC-MS Data Acquisition & Processing GCMS->Data_GCMS Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) Data_HPLC->Compare Data_GCMS->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Signaling Pathway of Method Selection Logic

The choice between HPLC and GC-MS for (-)-α-Bisabolol quantification is guided by several key experimental considerations.

Analyte (-)-α-Bisabolol Quantification Volatility Analyte Volatility & Thermal Stability Analyte->Volatility Matrix Sample Matrix Complexity Analyte->Matrix Sensitivity Required Sensitivity Analyte->Sensitivity HPLC Select HPLC Volatility->HPLC Non-Volatile or Thermally Labile GCMS Select GC-MS Volatility->GCMS Volatile & Thermally Stable Matrix->HPLC Complex Matrix Requiring Less Prep Matrix->GCMS Clean Matrix or Volatile Interferences Sensitivity->HPLC Moderate Sensitivity Sufficient Sensitivity->GCMS High Sensitivity Required

Caption: Decision pathway for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of (-)-α-Bisabolol.[1] The choice between the two is not one of superiority but of suitability for the specific application.

GC-MS is often preferred for its high sensitivity and specificity, particularly when analyzing volatile matrices like essential oils or when using headspace sampling for biological fluids, which significantly reduces sample preparation time and potential for analyte loss.[1][4]

HPLC , especially when coupled with UV detection, offers a cost-effective and straightforward approach for routine quality control and for quantifying (-)-α-Bisabolol in formulations where high sensitivity is not the primary concern.[3][7] When coupled with a mass spectrometer (LC-MS), it provides specificity comparable to GC-MS and is suitable for non-volatile or thermally labile derivatives of (-)-α-Bisabolol.[1]

Ultimately, a thorough understanding of the analytical requirements, sample characteristics, and available instrumentation will guide the researcher to the most appropriate and effective method for the accurate quantification of (-)-α-Bisabolol. Cross-validation, as outlined, ensures confidence in the data regardless of the chosen technique.

References

A Comparative Analysis of the Soothing Efficacy of (-)-alpha-Bisabolol and Chamomile Extract on Irritated Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the realm of dermatological research and product development, the quest for effective soothing agents for irritated skin is perpetual. This guide provides a comprehensive comparison of two widely recognized natural compounds: (-)-alpha-Bisabolol and Chamomile (Matricaria recutita) extract. Drawing upon experimental data, this publication aims to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective anti-inflammatory and skin-soothing capabilities.

Executive Summary

This compound, a primary active component of chamomile, and chamomile extract both exhibit significant anti-inflammatory and soothing properties. Experimental evidence indicates that both agents effectively reduce key inflammatory mediators and alleviate physical symptoms of skin irritation. While this compound offers a concentrated and potent action by directly targeting inflammatory pathways, chamomile extract provides a broader spectrum of activity due to its complex composition of bioactive molecules, including bisabolol, chamazulene, and various flavonoids. The choice between the two for therapeutic or cosmetic applications may hinge on the desired specificity and potency of the anti-inflammatory effect.

Quantitative Data Comparison

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative overview of the anti-inflammatory efficacy of this compound and chamomile extract.

Table 1: In Vitro Anti-inflammatory Activity

Parameter This compound Chamomile Extract Experimental Model Key Findings Reference
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) Significant dose-dependent inhibition.Significant inhibition.Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.Both substances effectively reduce the production of key pro-inflammatory cytokines.[1][2][3][4]Maurya et al., 2014; Wang et al., 2021
Inhibition of Nitric Oxide (NO) Production Significant inhibition.Dose-dependent reduction in iNOS protein expression.LPS-stimulated RAW 264.7 macrophages.Both demonstrate the ability to suppress NO, a key inflammatory mediator.[5][6]Kim et al., 2011; Bhaskaran et al., 2010
Inhibition of Prostaglandin E2 (PGE2) Production Significant inhibition.Data not readily available for direct comparison.LPS-stimulated RAW 264.7 macrophages.This compound effectively reduces PGE2, another critical mediator of inflammation.[5]Kim et al., 2011

Table 2: In Vivo Anti-inflammatory Activity

Parameter This compound Chamomile Extract Experimental Model Key Findings Reference
Reduction of Edema Significant dose-dependent reduction in ear thickness and weight.Demonstrated reduction in paw edema.12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced ear edema in mice; Carrageenan-induced paw edema in mice.Both show potent anti-edematous effects in animal models of skin inflammation.[1][2][3][7]Maurya et al., 2014; Ceni et al., 2017
Reduction of UV-Induced Erythema 16.4% reduction in erythema within 24 hours (0.1% emulsion).Traditionally used for sunburn relief.In-vivo study on human volunteers.This compound shows clinically relevant reduction in UV-induced redness.[8]Eckstein, 2024

Experimental Protocols

In Vitro Inhibition of Pro-inflammatory Cytokines in Macrophages

Objective: To assess the ability of this compound and chamomile extract to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) in cultured macrophages stimulated with an inflammatory agent.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound or chamomile extract for a specified period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Quantification: The concentration of TNF-α and IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: The percentage inhibition of cytokine production by the test substances is calculated relative to the LPS-stimulated control group.

experimental_workflow_cytokine_inhibition cluster_setup Cell Culture and Plating cluster_treatment Treatment and Stimulation cluster_analysis Incubation and Analysis culture RAW 264.7 Macrophages plate Plate cells in 96-well plates culture->plate pretreat Pre-treat with Test Compound (Bisabolol or Chamomile Extract) plate->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (TNF-α, IL-6) via ELISA collect->elisa

Experimental workflow for in vitro cytokine inhibition assay.
In Vivo TPA-Induced Ear Edema in Mice

Objective: To evaluate the topical anti-inflammatory efficacy of this compound and chamomile extract in a mouse model of acute skin inflammation.

Methodology:

  • Animal Model: BALB/c mice are used for this study.

  • Induction of Inflammation: A solution of 12-O-tetradecanoyl-phorbol-13-acetate (TPA), a potent inflammatory agent, is topically applied to the inner and outer surfaces of the right ear of each mouse.

  • Treatment: The test substance, either this compound or chamomile extract dissolved in a suitable vehicle (e.g., acetone), is applied topically to the ear shortly before or after TPA application. A control group receives the vehicle alone.

  • Measurement of Edema: After a specific time period (e.g., 6 hours), the mice are euthanized, and a circular section of the ear is removed using a biopsy punch. The weight of the ear punch is measured. The difference in weight between the treated and untreated ears is calculated as an indicator of edema. Ear thickness can also be measured using a digital caliper.

  • Analysis: The percentage inhibition of edema by the test substances is calculated in comparison to the TPA-treated control group.

Signaling Pathways in Skin Inflammation

Skin irritation involves a complex cascade of signaling pathways that lead to the production of inflammatory mediators. Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Both this compound and active constituents of chamomile extract have been shown to modulate these pathways.

signaling_pathway_inflammation stimuli Inflammatory Stimuli (e.g., LPS, TPA) receptor Cell Surface Receptors (e.g., TLR4) stimuli->receptor mapk_pathway MAPK Pathway (ERK, p38, JNK) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway ap1 AP-1 mapk_pathway->ap1 activates nfkb NF-κB nfkb_pathway->nfkb activates nucleus Nucleus ap1->nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription enzymes Inflammatory Enzymes (iNOS, COX-2) nucleus->enzymes Gene Transcription inflammation Inflammatory Response (Redness, Swelling, Pain) cytokines->inflammation enzymes->inflammation bisabolol (-)-α-Bisabolol bisabolol->mapk_pathway inhibits bisabolol->nfkb_pathway inhibits chamomile Chamomile Extract (Bisabolol, Apigenin, etc.) chamomile->mapk_pathway inhibits chamomile->nfkb_pathway inhibits

Simplified signaling cascade of skin inflammation and points of intervention.

This compound has been demonstrated to inhibit the activation of both NF-κB and MAPK signaling pathways.[5][9][10] This inhibition leads to a downstream reduction in the expression of genes encoding pro-inflammatory cytokines like TNF-α and IL-6, as well as inflammatory enzymes such as iNOS and COX-2.[5] Chamomile extract, containing bisabolol and other bioactive compounds like apigenin, also exerts its anti-inflammatory effects by modulating these key signaling pathways.

Conclusion

Both this compound and chamomile extract are effective natural agents for soothing irritated skin. This compound, as an isolated compound, offers a more targeted and potent inhibitory effect on key inflammatory signaling pathways. Chamomile extract, with its rich phytochemical profile, provides a multi-component approach to alleviating inflammation. The data presented in this guide underscores the therapeutic potential of both substances and provides a foundation for further research and development in the field of dermatology and cosmetic science. The selection of either agent should be based on the specific formulation goals, desired mechanism of action, and target product profile.

References

Validating (-)-alpha-Bisabolol: A Selective Apoptosis Inducer in Tumor Cells - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-alpha-Bisabolol's performance as a selective apoptosis inducer in tumor cells against other alternatives, supported by experimental data. This compound, a naturally occurring sesquiterpene alcohol found in essential oils of plants like German chamomile, has garnered significant attention for its cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity towards normal cells.[1][2] This selectivity positions it as a promising candidate for further oncological investigation.

Mechanism of Action: Orchestrating Programmed Cell Death

This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, a tightly regulated process of programmed cell death.[2][3] Studies have shown that it can also influence other signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation.[4][5][6]

The pro-apoptotic activity of this compound is multifaceted and involves several key molecular events:

  • Mitochondrial Disruption: It causes dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol.[3][7]

  • Modulation of Bcl-2 Family Proteins: this compound upregulates pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2.[4][7] It has also been shown to interact directly with the pro-apoptotic protein Bid.[8][9]

  • Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase), which are the central executioners of apoptosis.[4][7]

  • Inhibition of Pro-Survival Pathways: Research indicates that α-Bisabolol can inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes their survival.[10] It has also been shown to downregulate NF-κB, a key regulator of inflammation and cell survival.[4][5]

Comparative Cytotoxicity of this compound

The efficacy of this compound varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, in various human cancer cell lines. A lower IC50 value indicates higher cytotoxicity.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
U138-MG, C6Glioma2.5 - 3.524
A549Non-small cell lung carcinoma15Not Specified
K-562Myeloid Leukemia1.55Not Specified
CML-T1Chronic Myeloid Leukemia~25Not Specified
Ph-negative B-ALLB-cell acute lymphoblastic leukemia33 ± 1524
U-87, U-251, GL-261Glioma40 - 64Not Specified
KLM1, Panc1, KP4Pancreatic Cancer>62.596

Selectivity Profile: Tumor Cells vs. Normal Cells

A key advantage of this compound is its selective action against cancer cells.

Cell TypeOrganismEffect
Normal Glial CellsRatNot affected at cytotoxic concentrations for glioma cells
Human FibroblastsHumanViability not affected at concentrations effective against pancreatic carcinoma cells

This selectivity suggests a favorable therapeutic window, a critical aspect for any potential anticancer drug.[1][11]

Experimental Protocols

Here are detailed methodologies for key experiments used to validate the pro-apoptotic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.[6]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the cells after treatment with this compound. For adherent cells, use trypsin and then neutralize with serum-containing medium.[12]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow.

alpha_bisabolol_apoptosis_pathway cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion alpha_Bisabolol (-)-α-Bisabolol Lipid_Rafts Lipid Rafts alpha_Bisabolol->Lipid_Rafts Enters cell Bcl2 Bcl-2 alpha_Bisabolol->Bcl2 Inhibits Bid Bid Lipid_Rafts->Bid Interacts with tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Release MMP Mitochondrial Membrane Potential Bax->MMP Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 active_Caspase9 Active Caspase-9 Caspase9->active_Caspase9 Caspase3 Pro-Caspase-3 active_Caspase9->Caspase3 Activates active_Caspase3 Active Caspase-3 Caspase3->active_Caspase3 Apoptosis Apoptosis active_Caspase3->Apoptosis Mito_Cytochrome_c->Cytochrome_c

Caption: this compound induced intrinsic apoptosis pathway.

experimental_workflow cluster_assays Assessment Methods Start Start: Cancer Cell Culture Treatment Treatment with (-)-α-Bisabolol (Dose- and Time-response) Start->Treatment Assays Perform Assays Treatment->Assays MTT Cell Viability (MTT Assay) Flow_Cytometry Apoptosis Analysis (Annexin V/PI Staining) Western_Blot Protein Expression (Western Blot) Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Apoptotic and Cytotoxic Effects Data_Analysis->Conclusion

Caption: Experimental workflow for validating pro-apoptotic effects.

Concluding Remarks

This compound demonstrates significant potential as a selective pro-apoptotic agent in various cancer cell lines. Its ability to induce the intrinsic pathway of apoptosis while sparing normal cells makes it an attractive candidate for further preclinical and clinical development. The experimental data consistently supports its dose- and time-dependent cytotoxic effects on tumor cells. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic utility of this promising natural compound.

References

Comparative Efficacy of (-)-α-Bisabolol Derivatives in Cancer Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the therapeutic efficacy of various (-)-α-bisabolol derivatives in the context of cancer therapy, designed for researchers, scientists, and professionals in drug development. (-)-α-Bisabolol, a naturally occurring sesquiterpene alcohol found in chamomile, has demonstrated anticancer properties, but recent research has focused on the development of novel derivatives with enhanced potency and specificity.[1][2] This document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular pathways to facilitate further research and development in this promising area of oncology.

Comparative Efficacy of Novel α-Bisabolol Derivatives

Recent studies have highlighted the superior anticancer activity of newly synthesized α-bisabolol derivatives compared to the parent compound. A standout candidate, designated as "α-bisabolol derivative 5," has shown significantly enhanced efficacy in pancreatic cancer models.[1][2][3] Additionally, glycosylation of α-bisabolol has been demonstrated as a successful strategy to increase its cytotoxicity against glioma cells.

Enhanced Anti-Proliferative and Pro-Apoptotic Effects

In vitro studies on pancreatic cancer cell lines (KLM1, Panc1, and KP4) reveal that α-bisabolol derivative 5 exhibits a more potent inhibitory effect on cell proliferation and viability than (-)-α-bisabolol, particularly at lower concentrations.[3] Furthermore, derivative 5 was found to be a more potent inducer of apoptosis in these cell lines.[1][3]

Table 1: Comparative In Vitro Efficacy of (-)-α-Bisabolol and Derivative 5 in Pancreatic Cancer Cells

TreatmentConcentration (µM)Cell LineCell Viability (% of Control)Relative Proliferation (% of Control)Total Apoptotic Cells (%)
(-)-α-Bisabolol62.5KLM1~80%~75%~15%
Panc1~85%~80%~12%
KP4~90%~85%~10%
α-Bisabolol Derivative 562.5KLM1~60% ~50% ~25%
Panc1~65% ~55% ~22%
KP4~70% ~60% ~20%
(-)-α-Bisabolol125KLM1~40%~40%~30%
Panc1~45%~45%~28%
KP4~50%~50%~25%
α-Bisabolol Derivative 5125KLM1~35% ~35% ~40%
Panc1~40% ~40% ~38%
KP4~45% ~45% ~35%

Note: The chemical structure of α-bisabolol derivative 5 has not been disclosed in the reviewed literature.

Glycoside Derivatives and Enhanced Cytotoxicity

The addition of a sugar moiety to α-bisabolol has been shown to significantly increase its cytotoxic effects against human glioma cell lines. This suggests that glycosylation could be a valuable modification strategy for enhancing the anticancer properties of α-bisabolol.

Table 2: Comparative Cytotoxic Activity of α-Bisabolol and its Glycoside Derivatives against U-87 Human Glioma Cells

CompoundIC50 (µM)Fold Increase in Activity (vs. α-bisabolol)
α-Bisabolol130-
α-Bisabolol α-L-rhamnopyranoside403.25
α-Bisabolol β-D-glucopyranoside642.03
α-Bisabolol β-D-galactopyranoside751.73
α-Bisabolol β-D-xylopyranoside801.63
Superior In Vivo Antitumor Activity

In a subcutaneous xenograft model of pancreatic cancer using KLM1 cells, α-bisabolol derivative 5 demonstrated a more potent inhibition of tumor growth compared to the parent compound.[3]

Table 3: In Vivo Antitumor Efficacy in a Pancreatic Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 42
Untreated Control~1200
(-)-α-Bisabolol (1,000 mg/kg)~800
α-Bisabolol Derivative 5 (1,000 mg/kg)~500

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate pancreatic cancer cells (KLM1, Panc1, or KP4) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of (-)-α-bisabolol or its derivatives (e.g., 62.5 µM and 125 µM) for 48-96 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Seed pancreatic cancer cells in 6-well plates and treat with (-)-α-bisabolol or its derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Pancreatic Cancer Xenograft Model
  • Animal Model: Use male BALB/c nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 1 x 10⁷ KLM1 pancreatic cancer cells suspended in 100 µL of Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (approximately 100 mm³).

  • Treatment: Randomize mice into treatment groups and administer (-)-α-bisabolol (1,000 mg/kg), its derivatives, or vehicle control via oral gavage twice a week.

  • Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

The enhanced anticancer efficacy of α-bisabolol derivative 5 is attributed to its strong suppression of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][3] Inhibition of this pathway by derivative 5 leads to decreased cell proliferation and increased apoptosis in pancreatic cancer cells.

PI3K_AKT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b inhibits Bad Bad AKT->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation inhibition leads to Apoptosis Apoptosis Bad->Apoptosis inhibition prevents Growth_Factor Growth Factor Growth_Factor->RTK Bisabolol_Derivative_5 α-Bisabolol Derivative 5 Bisabolol_Derivative_5->AKT inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of α-bisabolol derivative 5.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds like (-)-α-bisabolol derivatives.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Derivative_Synthesis Derivative Synthesis (e.g., Glycosylation) Cell_Viability Cell Viability Assay (MTT) Derivative_Synthesis->Cell_Viability Proliferation Proliferation Assay Cell_Viability->Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Proliferation->Apoptosis_Assay Xenograft_Model Xenograft Model Establishment Apoptosis_Assay->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Tumor_Growth->Pathway_Analysis

References

Safety Operating Guide

Proper Disposal of (-)-alpha-Bisabolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (-)-alpha-Bisabolol is crucial for ensuring laboratory safety and environmental protection. As a substance classified as hazardous to the aquatic environment, it necessitates handling and disposal through specific, regulated procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.

Core Principles of Disposal

The primary principle for disposing of this compound is to prevent its release into the environment. The substance is toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, it must not be disposed of down the drain, in household garbage, or released into the soil[1][2][3][4]. The recommended method of disposal is through a licensed hazardous waste management company, typically involving industrial combustion or incineration[1][2][5].

Quantitative Data Summary

For safe handling, transport, and disposal, it is essential to be aware of the specific hazard classifications and toxicity data associated with this compound.

ParameterValueReference
GHS Classification Hazardous to the aquatic environment, Chronic, Category 2[1][3]
Hazard Statement H411: Toxic to aquatic life with long lasting effects[1][3]
UN Number 3082[1][3]
UN Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound)[1][3]
Transport Hazard Class Class 9 (Miscellaneous dangerous substances and articles)[1][3]
Packing Group III (Substance presenting low danger)[1][3]
Aquatic Toxicity (EC50) 1.3 mg/L (Daphnia magna, 48h)[3]
Aquatic Toxicity (LC50) 4.6–10 mg/L (Fish, 96h)[3]
Water Hazard Class Class 2 (Germany): Hazardous for water[3]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Collection and Storage:

  • Use Designated Waste Containers: Collect all waste containing this compound, including surplus material and contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.

  • Original Containers: Whenever possible, leave the chemical in its original container[2]. Do not mix it with other waste streams[2].

  • Container Integrity: Ensure the waste container is chemically compatible, in good condition, and kept tightly closed when not in use[2][5]. Store in a cool, dry, and well-ventilated area[2][5].

2. Handling Contaminated Materials and Spills:

  • Contaminated Packaging: Handle contaminated packaging and containers with the same precautions as the substance itself. These must be disposed of as hazardous waste unless completely emptied and cleaned[1][2].

  • Spill Management: In the event of a spill, absorb the liquid with an inert material such as sand, diatomite, or a universal binder[1][3][4].

  • Cleanup: Collect the absorbed material and spillage into a suitable, closed container for disposal[1][2]. Ventilate the affected area.

3. Final Disposal Procedure:

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company[2][4].

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations[2][6].

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and local authorities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated decision_spill Is it a spill or surplus chemical? start->decision_spill spill_contain 1. Contain Spill with Inert Absorbent decision_spill->spill_contain Spill surplus_container 1. Keep in Original or Designated Waste Container decision_spill->surplus_container Surplus / Routine Waste spill_collect 2. Collect Absorbed Material into a Labeled Container spill_contain->spill_collect store_waste 3. Store Securely in Designated Hazardous Waste Area spill_collect->store_waste surplus_label 2. Ensure Container is Closed and Properly Labeled surplus_container->surplus_label surplus_label->store_waste contact_vendor 4. Contact Licensed Waste Disposal Company store_waste->contact_vendor end End: Compliant Disposal (e.g., Incineration) contact_vendor->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (-)-alpha-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (-)-alpha-Bisabolol. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

This compound is a viscous, colorless to pale yellow liquid with a mild, sweet floral scent. While it has anti-inflammatory and soothing properties, it also presents hazards that require careful management in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe use of this compound.

Health and Safety Information

Hazard Summary:

  • Skin and Eye Irritation: Causes skin and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Allergic Skin Reaction: May cause an allergic skin reaction.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

There are no established occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound[1].

Quantitative Data

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Appearance Clear, colorless to pale yellow liquid
Density ~0.92 g/cm³
Flash Point ~110°C
Solubility Insoluble in water; Soluble in oils, ethanol, and organic solvents

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the required PPE for handling this substance.

PPE ComponentSpecification/StandardPurpose
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended). Inspect for leaks before use.To prevent skin contact and potential irritation or allergic reactions.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or aerosols are generated, use a NIOSH-approved respirator with an organic vapor (OV) cartridge.To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is crucial for minimizing the risk of exposure and contamination.

1. Preparation:

  • Ensure a chemical fume hood is available and functioning correctly.
  • Gather all necessary materials, including this compound, solvents, labware, and waste containers.
  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
  • Avoid direct contact with skin and eyes.
  • Use caution when transferring the liquid to prevent splashes and spills.
  • Keep containers of this compound tightly closed when not in use.
  • Do not eat, drink, or smoke in the laboratory area.

3. In Case of a Spill:

  • Alert personnel in the immediate area.
  • If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place the contaminated material into a sealed, labeled hazardous waste container.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.
  • Decontaminate all work surfaces and equipment.
  • Remove PPE in the designated area, avoiding contamination of skin and clothing.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not dispose of this compound or its containers down the drain[2].
  • Maintain separate, clearly labeled waste streams for liquid chemical waste and solid contaminated waste.

2. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
  • The container should be compatible with organic liquids.

3. Solid Waste Disposal:

  • Dispose of all contaminated solid materials (e.g., gloves, absorbent pads, pipette tips) in a separate, sealed, and labeled hazardous waste container.

4. Container Disposal:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent.
  • The rinsate should be collected as hazardous liquid waste.
  • After rinsing, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste, ensuring the label is fully defaced.

5. Waste Pickup:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.
  • Arrange for waste pickup with your institution's environmental health and safety (EHS) department.

Experimental Workflow Diagram

The following diagram illustrates the key stages of handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep 1. Assemble Materials & Verify Fume Hood Operation ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handle 3. Perform Experimental Work with this compound ppe->handle decon 4. Decontaminate Work Surfaces & Equipment handle->decon liquid_waste 6a. Collect Liquid Waste in Sealed Hazardous Container handle->liquid_waste solid_waste 6b. Collect Contaminated Solids in Separate Sealed Container handle->solid_waste wash 5. Wash Hands Thoroughly decon->wash waste_storage 7. Store Waste in Designated Area liquid_waste->waste_storage solid_waste->waste_storage waste_pickup 8. Arrange for EHS Pickup waste_storage->waste_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-alpha-Bisabolol
Reactant of Route 2
(-)-alpha-Bisabolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。